molecular formula C10H5F2NO3 B3034807 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid CAS No. 228728-19-6

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Cat. No.: B3034807
CAS No.: 228728-19-6
M. Wt: 225.15 g/mol
InChI Key: SUJKVJSPRDGSJX-UHFFFAOYSA-N
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Description

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H5F2NO3 and its molecular weight is 225.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F2NO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUJKVJSPRDGSJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601233381
Record name 6,8-Difluoro-4-hydroxy-3-quinolinecarboxylic acid
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Molecular Weight

225.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228728-19-6
Record name 6,8-Difluoro-4-hydroxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=228728-19-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,8-Difluoro-4-hydroxy-3-quinolinecarboxylic acid
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Foundational & Exploratory

Core Chemical Properties of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Introduction

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a highly functionalized heterocyclic compound belonging to the quinolone class of molecules. The quinolone framework, particularly the 4-quinolone-3-carboxylic acid motif, is recognized as a "privileged structure" in medicinal chemistry.[1] This designation stems from its recurring presence in a multitude of clinically successful antibacterial agents, such as the fluoroquinolones, and its increasing exploration for other therapeutic applications including anticancer and anti-HIV therapies.[1][2]

This guide provides an in-depth analysis of the core chemical properties of this compound, intended for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, structural characteristics, spectral properties, and reactivity, providing field-proven insights and detailed experimental protocols. The presence of two fluorine atoms on the benzene ring, combined with the carboxylic acid and hydroxyl groups on the pyridine ring, imparts unique electronic properties and multiple reaction handles, making it a valuable building block for the synthesis of novel therapeutic agents.

PropertyValueSource
IUPAC Name 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylic acid[3]
CAS Number 228728-19-6[3][4]
Molecular Formula C₁₀H₅F₂NO₃[3][4]
Molecular Weight 225.15 g/mol [4]
Synonyms 6,8-Difluoro-4-hydroxy-quinoline-3-carboxylic acid, 6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid[3]
InChI Key SUJKVJSPRDGSJX-UHFFFAOYSA-N[3]

PART 1: Synthesis and Mechanistic Insights

The most prominent and versatile method for constructing the 4-hydroxyquinoline core of this molecule is the Gould-Jacobs reaction .[5][6] First reported in 1939, this reaction remains a cornerstone of quinoline synthesis due to its reliability and adaptability.[7][8] The reaction proceeds through a sequence of condensation, thermal cyclization, and hydrolysis.

The Gould-Jacobs Reaction Pathway

The synthesis begins with a nucleophilic substitution reaction between an appropriately substituted aniline—in this case, 2,4-difluoroaniline —and an electrophilic three-carbon unit, typically diethyl ethoxymethylenemalonate (DEEM) . This is followed by a high-temperature intramolecular cyclization to form the quinoline ring system.[7] The final step involves the saponification (hydrolysis) of the resulting ethyl ester to yield the target carboxylic acid.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis A 2,4-Difluoroaniline C Anilidomethylenemalonate Intermediate A->C Heat (100-130°C) B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate C->D High Temp (>250°C) High-boiling solvent E 6,8-Difluoro-4-hydroxyquinoline- 3-carboxylic acid D->E 1. NaOH (aq), Reflux 2. HCl (aq)

Caption: Synthetic workflow for this compound via the Gould-Jacobs reaction.

Mechanistic Considerations

The Gould-Jacobs reaction mechanism involves several distinct transformations:

  • Condensation: The reaction initiates with a nucleophilic attack from the nitrogen of the aniline onto the electron-deficient β-carbon of DEEM, followed by the elimination of ethanol to form the stable anilidomethylenemalonate intermediate.[7]

  • Electrocyclization: The critical ring-forming step is a thermally induced 6-electron electrocyclization. This intramolecular reaction requires significant thermal energy (typically >250 °C) to overcome the activation barrier, leading to the formation of the quinoline ring.[8] The use of high-boiling inert solvents like diphenyl ether or Dowtherm A is crucial to achieve the necessary temperatures and improve yields.[8]

  • Tautomerization & Aromatization: The cyclized intermediate rapidly tautomerizes to the more stable aromatic 4-hydroxyquinoline system.

Gould_Jacobs_Mechanism start Aniline + DEEM intermediate1 Nucleophilic Attack (-EtOH) start->intermediate1 intermediate2 Anilidomethylenemalonate intermediate1->intermediate2 intermediate3 6π Electrocyclization (High Temp) intermediate2->intermediate3 intermediate4 Cyclized Intermediate (-EtOH) intermediate3->intermediate4 product Ethyl 4-hydroxyquinoline- 3-carboxylate intermediate4->product Tautomerization

Caption: Simplified mechanism of the Gould-Jacobs reaction.

Experimental Protocols

Protocol 1: Classical Thermal Synthesis [7][8]

  • Expertise & Causality: This protocol relies on achieving a very high temperature for the cyclization step. The choice of a high-boiling, inert solvent like diphenyl ether is critical; it acts as a heat-transfer medium to ensure uniform heating above 250 °C, which is necessary to drive the energetically demanding electrocyclization. Without it, localized overheating and decomposition can occur, drastically reducing the yield.[8]

  • Step 1: Condensation. In a round-bottom flask fitted with a condenser, combine 2,4-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1.5 hours. Monitor the reaction by TLC until the aniline is consumed. The ethanol byproduct can be removed under reduced pressure.

  • Step 2: Cyclization. Add the crude intermediate from Step 1 to a flask containing a high-boiling solvent (e.g., diphenyl ether). Heat the solution to 250-260 °C and maintain this temperature for 30-45 minutes. The cyclization product, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, will often precipitate upon cooling.

  • Step 3: Isolation & Purification. Cool the mixture and dilute with hexane to fully precipitate the product. Collect the solid by vacuum filtration, wash thoroughly with hexane to remove the high-boiling solvent, and dry. The crude ester can be recrystallized from ethanol or purified by column chromatography.

  • Step 4: Hydrolysis. Suspend the dried ethyl ester (1.0 eq) in a 10% aqueous solution of sodium hydroxide (3.0 eq). Heat the mixture to reflux for 2 hours, or until TLC indicates complete consumption of the ester.

  • Step 5: Precipitation. Cool the reaction mixture to room temperature and carefully acidify with concentrated HCl until the pH is ~2. The target carboxylic acid will precipitate as a solid.

  • Step 6: Final Purification. Collect the solid by vacuum filtration, wash with cold deionized water to remove inorganic salts, and dry under vacuum to yield this compound.

Protocol 2: Microwave-Assisted Synthesis [7]

  • Expertise & Causality: Microwave synthesis offers a significant advantage by directly and efficiently coupling energy with the polar molecules in the reaction. This leads to rapid, uniform heating and dramatically reduces reaction times from hours to minutes.[7] This method avoids the need for difficult-to-remove high-boiling solvents and often results in higher yields by minimizing thermal decomposition.

  • Step 1: Reaction Setup. In a 5 mL microwave vial, add 2,4-difluoroaniline (1.0 mmol) and diethyl ethoxymethylenemalonate (DEEM) (3.0 mmol). The excess DEEM serves as both a reagent and a solvent.

  • Step 2: Microwave Irradiation. Seal the vial and place it in a microwave reactor. Heat the mixture to 220 °C and hold for 15 minutes.

  • Step 3: Isolation. After the reaction, cool the vial to room temperature. The product, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, should precipitate. Filter the solid and wash with cold acetonitrile.

  • Step 4: Hydrolysis. Perform hydrolysis as described in steps 4-6 of the classical protocol.

PART 2: Structural and Physicochemical Properties

Keto-Enol Tautomerism

A key feature of 4-hydroxyquinolines is their existence as a tautomeric mixture of the 4-hydroxy (enol) form and the 4-oxo (keto) form, officially named 1,4-dihydro-4-oxoquinoline.[3][5] In the solid state and in most solvents, the equilibrium strongly favors the keto tautomer due to the formation of a stable, conjugated amide-like system. This tautomerism is critical as it influences the molecule's hydrogen bonding capabilities, solubility, and interactions with biological targets.

Tautomerism A 4-Hydroxy (Enol) Form B 4-Oxo (Keto) Form (Favored) A->B

Caption: Tautomeric equilibrium of the 4-hydroxyquinoline core.

Electronic Effects of Fluoro Substituents

The two fluorine atoms at positions C6 and C8 exert a strong influence on the molecule's chemical properties.

  • Inductive Effect: As highly electronegative atoms, they withdraw electron density from the benzene ring through the sigma bonds. This effect increases the acidity of the carboxylic acid proton and the N-H proton in the keto tautomer.

  • Mesomeric Effect: Fluorine can donate electron density via its lone pairs into the aromatic π-system. However, for halogens, the inductive effect typically dominates.

  • Reactivity: The overall electron-withdrawing nature deactivates the benzene ring towards electrophilic aromatic substitution.

Predicted Physicochemical PropertyValueNote
pKa (Carboxylic Acid) ~3.5 - 4.5Predicted to be more acidic than benzoic acid (4.2) due to electron-withdrawing F and quinolone ring.
pKa (Phenolic/Enolic OH) ~7.5 - 8.5Influenced by the electron-withdrawing groups.
cLogP ~1.5 - 2.5Represents the lipophilicity of the molecule.

(Note: These are estimated values based on the structure and may vary from experimental results.)

PART 3: Spectral Characterization

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. The following data are predicted based on the known spectral properties of the constituent functional groups.[9][10][11]

SpectroscopyFeatureExpected Region / ShiftRationale
FTIR O-H Stretch (Carboxylic Acid)3300 - 2500 cm⁻¹ (very broad)Characteristic broad absorption due to strong hydrogen-bonded dimers.[9]
C=O Stretch (Keto & Acid)1720 - 1680 cm⁻¹ (strong)Overlapping peaks from the C4-keto group and the C3-carboxylic acid carbonyl.[9]
C=C & C=N Stretch1620 - 1500 cm⁻¹ (multiple)Aromatic and heterocyclic ring stretching vibrations.
C-O Stretch (Carboxylic Acid)1320 - 1210 cm⁻¹ (strong)Stretching vibration of the carboxylic C-O bond.[9]
C-F Stretch1250 - 1100 cm⁻¹ (strong)Stretching vibrations of the aryl-fluorine bonds.
¹H NMR COOHδ 12.0 - 14.0 ppm (s, br)Deshielded, exchangeable proton of the carboxylic acid.
N-H (Keto form)δ 11.0 - 12.0 ppm (s, br)Deshielded, exchangeable proton of the amide-like nitrogen.
H-2δ 8.8 - 9.0 ppm (s)Singlet, highly deshielded by adjacent N and C=O group.
H-5δ 7.8 - 8.0 ppm (d or dd)Aromatic proton ortho to the ring fusion.
H-7δ 7.4 - 7.6 ppm (dd or t)Aromatic proton coupled to both F-6 and F-8.
¹³C NMR C=O (Carboxylic Acid)δ 165 - 175 ppmCarbonyl carbon of the carboxylic acid.
C-4 (Keto C=O)δ 175 - 185 ppmCarbonyl carbon of the quinolone ring.
C-6 & C-8δ 150 - 165 ppm (d, ¹JCF)Carbons directly attached to fluorine, showing large one-bond C-F coupling.
Aromatic & Heterocyclic Cδ 100 - 150 ppmMultiple signals for the remaining carbons, with smaller C-F couplings observable.
Mass Spec (ESI-) [M-H]⁻m/z 224.02Deprotonated molecular ion.
[M-H-CO₂]⁻m/z 180.03Loss of carbon dioxide from the parent ion.

PART 4: Chemical Reactivity and Potential Applications

The multiple functional groups of this compound make it a versatile platform for further chemical modification.

Key Reaction Sites
  • Carboxylic Acid Group: This is the most versatile handle for derivatization. It can readily undergo:

    • Amide Formation: Coupling with various amines using standard peptide coupling reagents (e.g., EDC, HATU) to generate a library of amides.

    • Esterification: Reaction with alcohols under acidic conditions (Fischer esterification) or via the acid chloride.

  • 4-Hydroxy/4-Oxo Group: While the keto form dominates, the enolic oxygen can be targeted for:

    • O-Alkylation: Reaction with alkyl halides in the presence of a base to form 4-alkoxy derivatives.

  • Quinoline Ring: The N-H of the 4-oxo tautomer can be alkylated, a common strategy in the synthesis of fluoroquinolone antibiotics.

Reactivity_Map cluster_COOH Carboxylic Acid Reactions cluster_Ring Ring Reactions Core 6,8-Difluoro-4-hydroxyquinoline- 3-carboxylic acid Amide Amides Core->Amide R-NH₂, Coupling Agent Ester Esters Core->Ester R-OH, H⁺ N_Alk N-Alkylation Core->N_Alk R-X, Base O_Alk O-Alkylation Core->O_Alk R-X, Base

Caption: Potential derivatization pathways for the title compound.

Applications in Drug Discovery

This molecule is not just a chemical curiosity; it is a strategic starting material for developing new drugs.

  • Antibacterial Agents: The core structure is closely related to fluoroquinolone antibiotics. Further modification, such as adding a cyclopropyl group at N-1 and a piperazine ring at C-7 (requiring a different starting aniline), could lead to potent antibacterial compounds.

  • Anticancer Agents: Many quinoline derivatives have shown significant antiproliferative activity.[12][13] The carboxylic acid can be used to attach pharmacophores that target specific enzymes or receptors in cancer cells. For instance, quinoline-based compounds have been developed as inhibitors of protein kinase CK2.[14]

  • Other Therapeutic Areas: The versatility of the quinoline scaffold has led to its investigation for a wide range of biological activities, including antiviral, anti-inflammatory, and antimalarial properties.[2] this compound serves as an excellent scaffold to explore these possibilities.

Conclusion

This compound is a compound of significant interest due to its robust synthesis via the Gould-Jacobs reaction and its strategic position as a "privileged" scaffold in medicinal chemistry. Its chemical properties are dominated by the interplay of the 4-oxo-3-carboxylic acid moiety and the electron-withdrawing fluorine substituents. Understanding its synthesis, tautomerism, spectral characteristics, and reactivity is crucial for leveraging its potential. As a versatile building block, it provides researchers and drug development professionals with a powerful platform for the rational design and synthesis of novel, biologically active molecules for a wide array of therapeutic targets.

References

  • Wikipedia Contributors. (2023). Gould–Jacobs reaction. In Wikipedia, The Free Encyclopedia. Retrieved from [Link][5]

  • Wrobel, Z., & Kwit, M. (2021). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. Retrieved from [Link][8]

  • Singh, S., et al. (2022). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. Retrieved from [Link][15]

  • Merck & Co. (n.d.). Gould-Jacobs Reaction. Retrieved from [Link][6]

  • Kumar, A., et al. (2021). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Anticancer Agents in Medicinal Chemistry. Retrieved from [Link][12]

  • Al-Ostath, A., et al. (2023). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. ResearchGate. Retrieved from [Link][13]

  • PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link][16]

  • Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link][14]

  • Abdel-Hafez, A. A. (2001). Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Archives of Pharmacal Research. Retrieved from [Link][17]

  • Moganeradj, K., et al. (2021). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. Retrieved from [Link][2]

  • Smith, B. C. (2018). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved from [Link][9]

  • Dhiman, P., et al. (2015). The 4-quinolone-3-carboxylic acid motif as a multivalent scaffold in medicinal chemistry. Future Medicinal Chemistry. Retrieved from [Link][1]

  • Wiley Science Solutions. (n.d.). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid. SpectraBase. Retrieved from [Link][11]

Sources

An In-depth Technical Guide to the Physicochemical Characteristics of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract: 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a member of the quinolone class, a scaffold of significant interest in medicinal chemistry due to its prevalence in potent antibacterial agents.[1] The physicochemical properties of any active pharmaceutical ingredient (API) candidate are fundamental to its journey through drug discovery and development, governing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation potential. This guide provides a comprehensive technical overview of the core physicochemical characteristics of this specific difluoroquinolone derivative. We delve into the theoretical and practical aspects of its molecular structure, acidity, solubility, lipophilicity, and spectroscopic signature. By synthesizing established analytical methodologies with expert insights, this document serves as a vital resource for researchers, chemists, and drug development professionals engaged in the characterization of this and related compounds.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its identity and structure. This compound (CAS: 228728-19-6) is a rigid, planar molecule featuring a fluorinated quinolone core, a C3-carboxylic acid, and a C4-hydroxyl group.[1][2][3][4] The two fluorine atoms at positions 6 and 8 are expected to significantly modulate the electronic properties and metabolic stability of the molecule. The presence of both a carboxylic acid and a basic quinoline nitrogen atom makes it a zwitterionic compound, whose overall charge is highly dependent on pH.

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 228728-19-6[1][2][3][4]
Molecular Formula C₁₀H₅F₂NO₃[1][2][3]
Molecular Weight 225.15 g/mol [1]
InChI Key SUJKVJSPRDGSJX-UHFFFAOYSA-N[2][5]
Canonical SMILES C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F[1]
Synonyms 6,8-difluoro-4-oxo-1H-quinoline-3-carboxylic Acid, 6,8-difluoro-4-hydroxy-3-quinolinecarboxylic acid[2]

Core Physicochemical Properties

Acidity (pKa)

Expertise & Experience: The pKa values of a molecule are arguably its most critical physicochemical parameters. They dictate the extent of ionization at any given pH, which in turn governs solubility, membrane permeability, and interactions with biological targets. For this compound, we anticipate two primary ionization centers: the C3-carboxylic acid (acidic) and the quinoline nitrogen (basic). The electron-withdrawing effects of the fluorine atoms and the quinolone ring will lower the pKa of the carboxylic acid, making it more acidic than a typical aliphatic carboxylic acid. Conversely, the same electron-withdrawing effects will decrease the basicity of the quinoline nitrogen.

Trustworthiness: While computational models can predict pKa values, experimental determination is the gold standard for accuracy. Potentiometric titration is a robust and self-validating method. The resulting titration curve provides a direct measurement of the pH at which the acidic and basic moieties are 50% ionized.

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 20% Methanol/Water) to ensure complete dissolution.

  • Instrumentation Setup: Calibrate a pH meter with at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

  • Acidic pKa Titration: Titrate the solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots (e.g., 0.02 mL). Record the pH after each addition, allowing the reading to stabilize.

  • Basic pKa Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of 0.1 M HCl to determine the pKa of the basic nitrogen.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The first derivative of this curve can be used to precisely locate the equivalence points.

Caption: Workflow for pKa determination via potentiometric titration.

Aqueous Solubility

Expertise & Experience: Solubility is a critical hurdle in drug development. Poor aqueous solubility can lead to low bioavailability and challenging formulation development. Given its rigid aromatic structure, this compound is predicted to have low intrinsic solubility. However, as a zwitterionic compound, its solubility will be highly pH-dependent, exhibiting a "U-shaped" profile with minimum solubility at its isoelectric point and higher solubility at low and high pH values where it exists as the cationic or anionic species, respectively.

Trustworthiness: The shake-flask method is the benchmark for determining thermodynamic equilibrium solubility. By ensuring a saturated solution is in equilibrium with excess solid, this method provides a reliable and reproducible measure. Analysis of the supernatant by a validated HPLC-UV method ensures that only the dissolved compound is quantified.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

  • System Preparation: Prepare a series of buffers (e.g., pH 2.0, 5.0, 7.4, 9.0) to assess pH-dependent solubility.

  • Incubation: Add an excess amount of the solid compound to each buffer in a glass vial. This ensures that a saturated solution is formed.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium. The choice of time should be validated by ensuring the concentration does not change between two later time points (e.g., 24h and 48h).

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) to pellet the excess solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with mobile phase, and analyze its concentration using a pre-validated HPLC-UV method against a standard curve.

G start Start add_excess Add Excess Solid to Buffer start->add_excess agitate Agitate for 24-48h at Constant Temp add_excess->agitate centrifuge Centrifuge to Pellet Solid agitate->centrifuge analyze Analyze Supernatant by HPLC-UV centrifuge->analyze end End: Determine Solubility (µg/mL) analyze->end

Caption: Shake-flask method for determining thermodynamic solubility.

Lipophilicity (LogP / LogD)

Expertise & Experience: Lipophilicity, the affinity of a compound for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH. For an ionizable molecule like this one, LogD is more physiologically relevant. The LogD will be maximal at the isoelectric point and will decrease as the molecule becomes more charged and, therefore, more hydrophilic.

Trustworthiness: The shake-flask method using an n-octanol/water system is the traditional and most reliable method for determining LogP/D. The self-validating nature of this protocol comes from analyzing both phases (octanol and aqueous) to ensure mass balance, confirming that the compound has not degraded or adsorbed to the container surfaces.

Experimental Protocol: Lipophilicity by Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with buffered water (e.g., PBS at pH 7.4) and vice-versa by mixing and allowing them to separate overnight. This prevents volume changes during the experiment.

  • Partitioning: Add a known amount of the compound to a vial containing known volumes of the pre-saturated n-octanol and buffer.

  • Equilibration: Shake the vial for several hours to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure complete separation of the octanol and aqueous layers.

  • Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a validated HPLC-UV method.

  • Calculation: Calculate LogD₇.₄ using the formula: LogD = log₁₀([Compound]ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Spectroscopic and Analytical Characterization

Spectroscopic analysis is essential for unequivocal structure confirmation and purity assessment.

Table 2: Summary of Analytical Characterization Methods

TechniquePurposeKey Insights & Protocol Outline
¹H, ¹³C, ¹⁹F NMR Structure Confirmation & PurityRationale: Provides detailed information about the carbon-hydrogen framework and the chemical environment of the fluorine atoms. Protocol: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆). Acquire ¹H, ¹³C, and ¹⁹F spectra. The ¹⁹F NMR will be crucial for confirming the fluorine substitutions.
HRMS Elemental CompositionRationale: Provides a highly accurate mass measurement, allowing for the determination of the elemental formula. Protocol: Analyze the sample via ESI-TOF or Orbitrap MS. The measured m/z should match the theoretical exact mass of the protonated/deprotonated molecule (e.g., [M+H]⁺ or [M-H]⁻) within a narrow tolerance (< 5 ppm).
UV-Vis Spectroscopy Concentration MeasurementRationale: The quinolone core is a strong chromophore. Determining its maximum absorbance wavelength (λₘₐₓ) is vital for developing quantitative analytical methods (e.g., for solubility studies). Protocol: Scan a dilute solution of the compound in a relevant solvent (e.g., methanol or PBS) from 200-400 nm to identify the λₘₐₓ.
Melting Point Purity & Solid Form IndicatorRationale: A sharp melting point over a narrow range is a classic indicator of high purity. Protocol: Use a standard capillary melting point apparatus. A high melting point, potentially with decomposition, is expected for this rigid, hydrogen-bonded structure.[6]

Summary and Implications

The physicochemical properties of this compound define its behavior in both chemical and biological systems. This guide has outlined the critical parameters—pKa, solubility, and lipophilicity—and provided robust, field-proven protocols for their determination.

Table 3: Summary of Physicochemical Properties

PropertyExpected CharacteristicsImplication for Drug Development
Acidity (pKa) Zwitterionic, with an acidic pKa (carboxylic acid) and a basic pKa (quinoline N).Governs solubility and receptor binding. The ionization state at physiological pH (7.4) is critical for ADME properties.
Solubility Low intrinsic solubility, highly pH-dependent.May require formulation strategies such as salt formation or pH adjustment to achieve adequate bioavailability for oral administration.
Lipophilicity (LogD) pH-dependent, likely moderately lipophilic at physiological pH.Will influence membrane permeability and absorption. Must be balanced to avoid poor absorption (too low) or high metabolic clearance (too high).
Solid State Likely a crystalline solid with a high melting point.Solid form can impact stability, dissolution rate, and manufacturability. Polymorph screening may be necessary.

Future research should focus on the experimental determination of these properties, followed by in-depth solid-state characterization (polymorphism, crystallinity) and chemical stability studies under various stress conditions (pH, light, temperature) to build a complete profile for potential drug development.

References

  • PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

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An In-depth Technical Guide to 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 228728-19-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a fluorinated quinolone derivative with significant potential in antibacterial research. The strategic placement of fluorine atoms at the C-6 and C-8 positions of the quinoline core is a key structural motif known to enhance antibacterial potency and influence pharmacokinetic properties. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a proposed synthesis pathway, its likely mechanism of action as a bacterial topoisomerase inhibitor, and detailed experimental protocols for its preparation and evaluation. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antibacterial agents.

Introduction and Significance

Quinolone carboxylic acids are a cornerstone of antibacterial therapy, with fluoroquinolones representing a significant advancement in this class. The introduction of a fluorine atom at the C-6 position has been shown to dramatically increase antibacterial potency[1]. Further substitution, such as the addition of a fluorine atom at the C-8 position, can modulate the activity spectrum and pharmacokinetic profile[2]. This compound, belonging to this promising class of compounds, is a valuable scaffold for the development of new antibacterial agents. Its structural similarity to established fluoroquinolones suggests a mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication[2]. This guide will delve into the technical details of this compound, providing a roadmap for its synthesis and biological evaluation.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

PropertyValueSource
CAS Number 228728-19-6[3][4]
Molecular Formula C₁₀H₅F₂NO₃[3][4]
Molecular Weight 225.15 g/mol [3]
Appearance Solid (predicted)[5]
InChI InChI=1S/C10H5F2NO3/c11-4-1-5-8(7(12)2-4)13-3-6(9(5)14)10(15)16/h1-3H,(H,13,14)(H,15,16)[4]
InChI Key SUJKVJSPRDGSJX-UHFFFAOYSA-N[4]
SMILES C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F[3]

Synthesis Pathway

A proposed multi-step synthesis is outlined below:

Synthesis_Pathway A 2,4-Difluoroaniline C Intermediate Enamine A->C Condensation B Diethyl ethoxymethylenemalonate B->C D Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate C->D Thermal Cyclization E This compound D->E Hydrolysis

Caption: Proposed synthesis of this compound.

Experimental Protocol: Proposed Synthesis

Step 1: Synthesis of the Intermediate Enamine

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-difluoroaniline (1.0 eq) in a suitable solvent such as ethanol.

  • Add diethyl ethoxymethylenemalonate (1.05 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure to yield the crude intermediate enamine.

Step 2: Thermal Cyclization to Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate

  • Place the crude enamine intermediate in a high-boiling point solvent, such as Dowtherm A or diphenyl ether.

  • Heat the mixture to a high temperature (typically 240-260 °C) to induce cyclization.

  • Maintain the temperature for 30-60 minutes.

  • Cool the reaction mixture and add a non-polar solvent like hexane to precipitate the product.

  • Collect the solid product by filtration, wash with hexane, and dry to obtain crude ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

Step 3: Hydrolysis to this compound

  • Suspend the purified ethyl ester in an aqueous solution of a base, such as sodium hydroxide or potassium hydroxide.

  • Heat the mixture to reflux for 1-2 hours until the ester is fully hydrolyzed (monitor by TLC).

  • Cool the reaction mixture and acidify with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield the final product.

Biological Activity and Mechanism of Action

While specific biological data for this compound is not extensively published, its structural features strongly suggest it functions as an antibacterial agent. The fluoroquinolone scaffold is a well-established pharmacophore that targets bacterial type II topoisomerases, namely DNA gyrase (GyrA and GyrB subunits) and topoisomerase IV[2].

Proposed Mechanism of Action:

The compound is expected to form a stable ternary complex with the bacterial topoisomerase and DNA. This complex traps the enzyme in its cleavage-competent state, leading to double-stranded DNA breaks. The accumulation of these breaks is lethal to the bacterium as it disrupts DNA replication, transcription, and repair processes. A supplier of this compound, Biosynth, notes that it inhibits the bacterial enzymes GyrA and GyrB[3].

Mechanism_of_Action A This compound C Ternary Drug-Enzyme-DNA Complex A->C B Bacterial DNA Gyrase / Topoisomerase IV B->C D Inhibition of DNA Ligation C->D E Accumulation of Double-Strand DNA Breaks D->E F Inhibition of DNA Replication & Transcription E->F G Bacterial Cell Death F->G

Caption: Proposed mechanism of antibacterial action.

Analytical Characterization

Unambiguous characterization of the synthesized compound is critical. The following analytical techniques are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure. The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with splitting patterns influenced by the fluorine atoms. The carboxylic acid proton will likely appear as a broad singlet at a downfield chemical shift.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band around 3000 cm⁻¹), the C=O stretch of the carboxylic acid and the quinolone ketone (around 1650-1720 cm⁻¹), and C-F bonds.

  • Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound. The ethyl ester of the target molecule shows a molecular ion peak at m/z 253.2 on PubChem, which can be a useful reference during synthesis[7].

  • Purity Analysis: High-performance liquid chromatography (HPLC) should be used to determine the purity of the final compound.

Experimental Protocols for Biological Evaluation

To assess the antibacterial potential of this compound, the following standard microbiological assays are recommended.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plates at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol: DNA Gyrase Inhibition Assay
  • Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and the appropriate reaction buffer.

  • Compound Addition: Add varying concentrations of this compound to the reaction mixtures. Include a known DNA gyrase inhibitor (e.g., ciprofloxacin) as a positive control and a no-compound control.

  • Incubation: Incubate the reactions at 37 °C for 1 hour to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.

  • Analysis: Analyze the DNA topoisomers by agarose gel electrophoresis. Inhibition of DNA gyrase will be observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.

Conclusion

This compound is a promising scaffold for the development of novel antibacterial agents. Its synthesis is achievable through established chemical routes, and its biological activity can be readily assessed using standard microbiological and biochemical assays. This technical guide provides a solid foundation for researchers to explore the full potential of this and related compounds in the ongoing search for new treatments for bacterial infections. Further research is warranted to fully elucidate its spectrum of activity, in vivo efficacy, and safety profile.

References

  • Chu, D. T., Fernandes, P. B., Maleczka, R. E., Jr, Nordeen, C. W., & Pernet, A. G. (1987). Synthesis and structure-activity relationship of 1-aryl-6,8-difluoroquinolone antibacterial agents. Journal of Medicinal Chemistry, 30(3), 504–509.
  • Lander, R. J., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(14), 6035-6054.
  • Domagala, J. M., et al. (1988). 4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative as antibacterial agents. U.S.
  • PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13-20.
  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of Antimicrobial Chemotherapy, 33(4), 685-706.
  • Senthilkumar, P., et al. (2003). Synthesis of 6-Fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic Acid Derivatives as Potential Antimicrobial Agents. European Journal of Medicinal Chemistry, 38(11-12), 1001-1004.
  • Suay-Garcia, B., et al. (2022). Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. Pharmaceuticals, 15(7), 834.
  • Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids. (1987). EP0245690A1.
  • Bueso-Bordils, J. I., et al. (2017). Topological pattern for the search of new active drugs against methicillin resistant Staphylococcus aureus. European Journal of Medicinal Chemistry, 138, 807-815.
  • Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
  • Marković, V., et al. (2022). Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors. Archiv der Pharmazie, e2200374.
  • Fülöp, F., et al. (2021). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 26(16), 4987.
  • Saeed, A., et al. (2017). Synthesis and biological evaluation of new quinoline-4-carboxylic acid derivatives. Medicinal Chemistry Research, 26(3), 543-555.
  • Wang, D. C., et al. (2008). Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363.
  • Olaru, A., et al. (2012). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Revista de Chimie, 63(1), 58-62.
  • Abdel-Aziz, A. A., et al. (2015). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3569-3573.
  • Al-Salahi, R., et al. (2019). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 24(9), 1698.
  • Forgács, A., et al. (2021). Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines. Molecules, 26(11), 3195.
  • Mathew, B., et al. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of the Serbian Chemical Society, 80(11), 1365-1376.
  • Reissert, A. (1943). 3-hydroxyquinoline. Organic Syntheses, 23, 42.
  • Li, Q., et al. (2010). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 53(8), 3246-3250.
  • Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(18), 7450-7469.

Sources

Spectroscopic Characterization of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a halogenated quinoline derivative of significant interest in medicinal chemistry and drug discovery. Its structural features, including the quinoline core, carboxylic acid moiety, and fluorine substituents, suggest potential applications as a scaffold for developing novel therapeutic agents. A thorough understanding of its molecular structure is paramount for structure-activity relationship (SAR) studies and rational drug design. This technical guide provides a detailed overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific molecule are not widely published, this guide synthesizes predicted data based on established spectroscopic principles and data from closely related compounds.

Molecular Structure and Key Features

The structure of this compound (C₁₀H₅F₂NO₃, Molecular Weight: 225.15 g/mol ) incorporates several key functional groups that give rise to characteristic spectroscopic signals.[1][2] The molecule consists of a difluorinated quinoline ring system, which is an aromatic heterocyclic scaffold. The hydroxyl group at position 4 and the carboxylic acid group at position 3 are crucial for its chemical reactivity and potential biological activity. The presence of two fluorine atoms significantly influences the electronic environment of the aromatic ring, which is reflected in the NMR spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine atoms and the carbonyl group, as well as the aromatic ring currents.

Key Predicted Resonances:

  • Aromatic Protons: The protons on the benzene ring will appear in the downfield region (typically 7.0-8.5 ppm). The presence of two fluorine atoms will result in complex splitting patterns due to both H-H and H-F couplings.

  • Vinyl Proton: The proton at the C2 position of the quinoline ring is expected to be a singlet and highly deshielded due to the adjacent nitrogen and the C3-carboxylic acid group, likely appearing above 8.5 ppm.

  • Acidic Protons: The carboxylic acid proton is expected to be a broad singlet in the far downfield region (10-13 ppm).[3] The hydroxyl proton signal may also be broad and its position can vary depending on the solvent and concentration.

Predicted ¹H NMR Data
Proton Predicted Chemical Shift (ppm)
H-2> 8.5 (s)
H-57.5-8.0 (dd)
H-77.2-7.7 (dd)
OHVariable, broad
COOH10-13, broad
Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information about the carbon skeleton. The chemical shifts will be influenced by the electronegativity of the attached atoms (O, N, F) and the hybridization of the carbon atoms.

Key Predicted Resonances:

  • Carbonyl Carbon: The carboxylic acid carbonyl carbon will be the most downfield signal, typically in the range of 165-185 ppm.

  • Aromatic and Olefinic Carbons: The carbons of the quinoline ring will appear between 100 and 160 ppm. The carbons directly attached to fluorine (C6 and C8) will show large one-bond C-F coupling constants. The carbon bearing the hydroxyl group (C4) will also be significantly downfield.

  • Quaternary Carbons: The spectrum will show several quaternary carbon signals corresponding to C3, C4, C4a, C6, C8, and C8a.

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)
C=O (Carboxylic Acid)165-175
C4 (C-OH)150-160
C2140-150
Aromatic/Olefinic Carbons100-140
Methodology for NMR Data Acquisition

NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing dissolve Dissolve ~5-10 mg of sample in 0.5-0.7 mL of deuterated solvent (e.g., DMSO-d6). transfer Transfer the solution to a 5 mm NMR tube. dissolve->transfer instrument Place the NMR tube in the spectrometer. lock Lock on the deuterium signal of the solvent. instrument->lock shim Shim the magnetic field to achieve homogeneity. lock->shim tune Tune and match the probe for the desired nuclei (¹H, ¹³C). shim->tune proton Acquire ¹H NMR spectrum using a standard pulse sequence. tune->proton carbon Acquire ¹³C NMR spectrum (e.g., with proton decoupling). tune->carbon process Apply Fourier transform, phase correction, and baseline correction. proton->process carbon->process integrate Integrate the signals in the ¹H spectrum. process->integrate peak_pick Identify chemical shifts for all signals. integrate->peak_pick

Fig. 1: Workflow for NMR Data Acquisition and Processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic bands for the O-H, C=O, C=C, and C-F bonds.

Predicted IR Absorption Bands
  • O-H Stretching: A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹ due to the hydrogen-bonded O-H group of the carboxylic acid.[4][5] The phenolic O-H stretch will likely be masked by this broad band.

  • C=O Stretching: A strong, sharp absorption band around 1680-1720 cm⁻¹ is characteristic of the carbonyl group of the carboxylic acid.[4]

  • C=C and C=N Stretching: Aromatic C=C and quinoline C=N stretching vibrations are expected in the 1450-1650 cm⁻¹ region.[6]

  • C-F Stretching: Strong absorption bands due to C-F stretching are expected in the 1100-1300 cm⁻¹ region.

  • O-H Bending: An out-of-plane O-H bend for the carboxylic acid may be observed as a broad peak around 920 cm⁻¹.[5]

Predicted IR Data
Functional Group Predicted Absorption Range (cm⁻¹)
O-H (Carboxylic Acid)2500-3300 (broad, strong)
C=O (Carboxylic Acid)1680-1720 (strong, sharp)
C=C, C=N (Aromatic)1450-1650 (multiple bands)
C-F1100-1300 (strong)
O-H bend~920 (broad)
Methodology for IR Data Acquisition (ATR)

IR_Workflow cluster_setup Instrument Setup cluster_sample_analysis Sample Analysis cluster_cleanup Post-Analysis background Record a background spectrum of the clean ATR crystal. place_sample Place a small amount of the solid sample onto the ATR crystal. background->place_sample apply_pressure Apply pressure to ensure good contact. place_sample->apply_pressure collect_spectrum Collect the sample spectrum. apply_pressure->collect_spectrum clean Clean the ATR crystal with an appropriate solvent (e.g., isopropanol). collect_spectrum->clean

Fig. 2: Workflow for ATR-IR Data Acquisition.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For this compound, the molecular ion peak and characteristic fragment ions are of interest.

Predicted Mass Spectrum
  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight of the compound (225.15). High-resolution mass spectrometry would provide the exact mass, confirming the elemental composition.

  • Key Fragmentation Pathways:

    • Loss of H₂O: A fragment ion at [M-18]⁺ may be observed due to the loss of a water molecule.

    • Loss of COOH: A significant fragment at [M-45]⁺ corresponding to the loss of the carboxylic acid group is expected.

    • Decarboxylation: Loss of CO₂ would result in a fragment at [M-44]⁺.

The mass spectrum of the closely related ethyl ester, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, shows a molecular ion peak at m/z 253, which is consistent with its higher molecular weight.[7]

Predicted MS Data
Ion Predicted m/z
[M]⁺225
[M-H₂O]⁺207
[M-CO₂]⁺201
[M-COOH]⁺180
Methodology for Mass Spectrometry Data Acquisition (ESI-MS)

MS_Workflow cluster_sample_prep Sample Preparation cluster_infusion Sample Infusion cluster_data_acquisition Data Acquisition dissolve Dissolve a small amount of sample in a suitable solvent (e.g., methanol/water). infuse Infuse the sample solution into the ESI source via a syringe pump. dissolve->infuse acquire Acquire the mass spectrum in either positive or negative ion mode over a defined m/z range. infuse->acquire

Fig. 3: Workflow for ESI-MS Data Acquisition.

Conclusion

The spectroscopic characterization of this compound is crucial for its identification, purity assessment, and further development in drug discovery programs. This guide provides a comprehensive overview of the predicted NMR, IR, and MS data based on fundamental spectroscopic principles and comparative analysis with related structures. The detailed methodologies for data acquisition offer a practical framework for researchers. While the data presented here is predictive, it serves as a robust guide for interpreting experimentally obtained spectra and for the rational design of future research involving this promising chemical entity.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: carboxylic acids. Retrieved from [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S11. 1H NMR spectrum of 3f. Retrieved from [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • PubChem. (n.d.). 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. Retrieved from [Link]

  • IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolinecarboxylic acid based on density functional theory. Retrieved from [Link]

  • Frontiers. (n.d.). MS/MS fragmentation spectra of metabolites. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Retrieved from [Link]

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Mastering Solubility: A Technical Guide to 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the intrinsic property of solubility is a cornerstone that dictates the fate of a potential therapeutic agent. Poor aqueous solubility is a major hurdle, often leading to low bioavailability, erratic dosing responses, and, ultimately, the failure of promising candidates in the development pipeline.[1] For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely an academic exercise but a critical step in de-risking a project and paving the way for successful formulation and clinical application. This guide provides an in-depth technical exploration of the solubility of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, a quinolone derivative of interest in medicinal chemistry. While specific quantitative solubility data for this compound is not extensively published, this document will equip you with the foundational knowledge and practical methodologies to determine its solubility in your own laboratory setting. We will delve into the theoretical underpinnings of solubility, present robust experimental protocols, and discuss the key factors that influence the dissolution of this particular molecule.

Physicochemical Portrait of this compound

A thorough understanding of a molecule's physicochemical properties is paramount to predicting and interpreting its solubility behavior. This compound belongs to the quinolone class of compounds, which are known for their antibacterial activity.[2][3]

Molecular Structure:

Caption: Molecular Structure of this compound.

PropertyValueSource
Molecular Formula C₁₀H₅F₂NO₃[4][5][6]
Molecular Weight 225.15 g/mol [4][5]
Appearance Solid (Expected)General chemical knowledge
pKa Not reported, but expected to have acidic (carboxylic acid) and weakly basic (quinoline nitrogen) functionalities.Inferred from structure
LogP Not reported, but the difluoro-substituents will increase lipophilicity compared to the parent quinolone.Inferred from structure

The presence of both a carboxylic acid and a quinoline nitrogen suggests that this compound is an amphoteric molecule. This is a critical piece of information, as its ionization state, and therefore its solubility, will be highly dependent on the pH of the surrounding medium.[2][3] The two fluorine atoms will increase the lipophilicity of the molecule, which may decrease its aqueous solubility compared to non-fluorinated analogs.

Thermodynamic vs. Kinetic Solubility: A Conceptual Framework

Before embarking on experimental determination, it is crucial to distinguish between two key types of solubility: thermodynamic and kinetic.[7][8][9]

  • Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature and pressure, where the solid and solution phases are in equilibrium.[8][9] It is a fundamental property of the compound in a specific solvent. For crystalline solids, this refers to the solubility of the most stable polymorphic form.[7]

  • Kinetic Solubility: This is often measured in high-throughput screening settings.[9][10] It is determined by dissolving the compound in an organic solvent (typically DMSO) and then adding this stock solution to an aqueous buffer.[9] The concentration at which precipitation is first observed is the kinetic solubility. This value can be higher than the thermodynamic solubility because it can lead to the formation of a supersaturated, metastable solution.[7][8]

For drug development, both values are important. Kinetic solubility provides an early indication of potential solubility issues, while thermodynamic solubility is essential for formulation development and understanding the in vivo behavior of the drug.[9]

Factors Influencing the Solubility of this compound

Several factors will govern the solubility of this quinolone derivative in various laboratory solvents.[11]

  • pH: As an amphoteric molecule, the pH of the aqueous medium will have a profound effect on its solubility. At low pH, the quinoline nitrogen will be protonated, forming a more soluble cationic species. At high pH, the carboxylic acid will be deprotonated, forming a more soluble anionic species. The lowest solubility is expected at the isoelectric point (pI), where the net charge of the molecule is zero.[2][3]

  • Temperature: For most solid solutes, solubility increases with increasing temperature.[2][11] The extent of this effect can be determined by measuring solubility at different temperatures.

  • Solvent Polarity: The principle of "like dissolves like" is a useful guide. The presence of polar functional groups (carboxylic acid, hydroxyl group) suggests that polar solvents will be more effective at dissolving this compound. However, the aromatic quinoline core and the fluorine atoms contribute to its non-polar character. Therefore, a range of solvents with varying polarities should be tested.

  • Crystal Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can have different free energies and, consequently, different solubilities.[12] The metastable polymorph will generally be more soluble than the most stable form.[7] It is important to characterize the solid form used in solubility experiments.

  • Presence of Other Ions: The presence of metal cations can influence the solubility of fluoroquinolones through complexation.[13] While some studies report decreased solubility due to complex formation, others have observed an increase.[13] This should be a consideration if the intended formulation or biological environment contains significant concentrations of metal ions.

Experimental Determination of Solubility: Protocols and Best Practices

The following section provides detailed, step-by-step protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility.[14][15]

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest (e.g., water, phosphate-buffered saline at various pH values, ethanol, methanol, DMSO, acetone). The presence of undissolved solid is essential to ensure equilibrium is reached.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration in solution has reached a plateau.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. This can be achieved by centrifugation of the vials followed by sampling of the supernatant, or by filtering the sample through a syringe filter (e.g., 0.22 µm PVDF or PTFE).

  • Quantification:

    • Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of the dissolved compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification prep1 Add excess solid to solvent equil1 Seal and agitate (24-72h at constant T) prep1->equil1 Start equilibration sep1 Centrifuge or let settle equil1->sep1 Equilibrium reached sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant1 Dilute sample sep2->quant1 Clear sample quant2 Analyze via HPLC or LC-MS quant1->quant2 quant3 Calculate concentration using calibration curve quant2->quant3 G cluster_detect Detection start Prepare 10 mM stock in 100% DMSO prep_plate Create serial dilutions of stock in DMSO in 96-well plate start->prep_plate transfer Transfer small volume of DMSO stocks to 96-well plate with aqueous buffer prep_plate->transfer incubate Incubate at RT (1-2 hours) transfer->incubate detect_nephelo Measure turbidity (Nephelometry) incubate->detect_nephelo detect_hplc Centrifuge and analyze supernatant (HPLC/LC-MS) incubate->detect_hplc end_point Determine concentration at precipitation detect_nephelo->end_point detect_hplc->end_point

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation and Interpretation

The results of the solubility studies should be presented in a clear and concise manner.

Table 1: Hypothetical Solubility Data for this compound

SolventTemperature (°C)Thermodynamic Solubility (µg/mL)Kinetic Solubility (µg/mL)
Water25Data to be determinedData to be determined
PBS (pH 5.0)25Data to be determinedData to be determined
PBS (pH 7.4)25Data to be determinedData to be determined
PBS (pH 9.0)25Data to be determinedData to be determined
Ethanol25Data to be determinedNot applicable
Methanol25Data to be determinedNot applicable
Acetone25Data to be determinedNot applicable
DMSO25Data to be determinedNot applicable

Interpretation:

  • pH-Solubility Profile: Plotting the solubility against pH will reveal the pH at which the compound is least soluble (the isoelectric point) and the pH ranges where it is more soluble. This is critical for predicting its behavior in different parts of the gastrointestinal tract and for developing oral formulations.

  • Solvent Selection: The data will guide the selection of appropriate solvents for formulation, analytical method development, and other in vitro and in vivo studies.

  • Kinetic vs. Thermodynamic Discrepancy: A large difference between kinetic and thermodynamic solubility can indicate a high propensity for the compound to form supersaturated solutions, which can have implications for its absorption and bioavailability.

Safety Precautions

When handling this compound, it is important to follow standard laboratory safety procedures. Consult the Safety Data Sheet (SDS) for specific handling and disposal information. [16][17][18][19][20]General precautions include:

  • Working in a well-ventilated area or a chemical fume hood.

  • Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

A thorough understanding and experimental determination of the solubility of this compound are indispensable for its successful development as a potential therapeutic agent. This guide has provided a comprehensive framework for approaching this critical task. By applying the principles and protocols outlined herein, researchers can generate a robust solubility profile that will inform crucial decisions throughout the drug development process, from lead optimization and formulation to preclinical and clinical studies. The investment in a detailed solubility assessment at an early stage is a prudent strategy to mitigate risks and enhance the probability of translating a promising molecule into a viable drug product.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • ResearchGate. (2015). Thermodynamic vs. kinetic solubility: Knowing which is which. [Link]

  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • ResearchGate. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • PubMed. (1994). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. [Link]

  • Semantic Scholar. (1994). The Effect of Temperature and pH on the Solubility of Quinolone Compounds: Estimation of Heat of Fusion. [Link]

  • Semantic Scholar. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Dipòsit Digital de la Universitat de Barcelona. (n.d.). Solubility determination of compounds of pharmaceutical interest. [Link]

  • PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. [Link]

  • ResearchGate. (2001). Influence of metal cations on the solubility of fluoroquinolones. [Link]

  • ACS Publications. (2021). Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses. [Link]

  • SlideShare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. [Link]

  • Unknown Source. (n.d.). SAFETY DATA SHEET. [Link]

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Foreword: Unveiling the Solid-State Architecture of a Promising Fluoroquinolone Precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective Crystal Structure of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This compound stands as a significant scaffold in the development of next-generation fluoroquinolone antibiotics.[1][2][3][4] Its chemical architecture is a precursor to potent therapeutic agents, and understanding its three-dimensional structure at the atomic level is paramount for rational drug design, formulation development, and ensuring optimal bioavailability. The crystal structure dictates critical physicochemical properties such as solubility, stability, and dissolution rate, all of which are pivotal in the journey from a promising molecule to a viable pharmaceutical product.[5]

This guide provides a comprehensive technical overview of the methodologies and considerations for determining and analyzing the crystal structure of this compound. While a definitive crystal structure for this specific molecule is not yet publicly available, this document serves as a roadmap for researchers, outlining the necessary experimental and analytical workflows. We will delve into the principles of synthesis, crystal growth, single-crystal X-ray diffraction, and the interpretation of the resulting structural data, drawing upon established knowledge of similar quinolone derivatives.[6][7][8][9]

Part 1: Synthesis and Crystallization – From Powder to Pristine Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Proposed Synthesis of this compound

While various synthetic routes to quinolone derivatives exist, a common approach involves the cyclization of appropriately substituted anilines with a malonic acid derivative. For this compound, a plausible synthesis could be adapted from known methods for similar fluoroquinolones.[10]

Experimental Protocol: A Generalized Synthetic Approach

  • Starting Materials: 3,4-difluoroaniline and diethyl malonate (or a similar malonic ester).

  • Step 1: Condensation Reaction: React 3,4-difluoroaniline with diethyl malonate in the presence of a suitable catalyst and solvent. This step forms an intermediate enamine.

  • Step 2: Thermal Cyclization: The intermediate is heated at high temperatures (often in a high-boiling solvent like diphenyl ether) to induce intramolecular cyclization, forming the quinolone ring system.

  • Step 3: Saponification: The resulting ester is hydrolyzed using a base (e.g., sodium hydroxide), followed by acidification to yield the final carboxylic acid product.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to obtain a high-purity powder.

The Art of Crystal Growth: Cultivating Diffraction-Quality Specimens

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to grow crystals that are well-formed, of an appropriate size (typically 0.1-0.5 mm in all dimensions), and free from significant defects.

Common Crystallization Techniques:

  • Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered container. The slow evaporation of the solvent gradually increases the concentration, leading to the formation of crystals.

  • Solvent Diffusion: The compound is dissolved in a "good" solvent, and this solution is carefully layered with a "poor" solvent in which the compound is less soluble. Diffusion of the poor solvent into the good solvent reduces the solubility of the compound, promoting crystallization at the interface.

  • Vapor Diffusion: A small, concentrated solution of the compound is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent." The vapor of the anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Table 1: Solvent Selection for Crystallization of Quinolone Carboxylic Acids

Solvent SystemRationalePotential Outcome
Dimethylformamide (DMF) / WaterGood initial solubility in DMF, with water acting as an anti-solvent.Can yield well-formed crystals via slow evaporation or vapor diffusion.
Dimethyl sulfoxide (DMSO) / EthanolHigh solubility in DMSO; ethanol can act as a diffusing anti-solvent.Suitable for compounds with poor solubility in common organic solvents.
Acetic AcidThe acidic nature can aid in solubilizing the carboxylic acid moiety.Slow evaporation may yield crystals, but care must be taken to avoid solvate formation.

It is crucial to screen a variety of solvents and techniques to find the optimal conditions for crystal growth. The potential for polymorphism, where a compound can exist in multiple crystalline forms, should also be considered, as different crystallization conditions can yield different polymorphs with distinct properties.[5][11][12]

Part 2: Single-Crystal X-ray Diffraction (SCXRD) – The Definitive Structural Probe

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[9]

Experimental Workflow for SCXRD

The process of SCXRD analysis can be broken down into several key steps, as illustrated in the following workflow diagram.

scxrd_workflow crystal_selection Crystal Selection & Mounting data_collection Data Collection (Diffractometer) crystal_selection->data_collection data_reduction Data Reduction & Integration data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Validation & Analysis structure_refinement->validation

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Detailed Protocol:

  • Crystal Selection and Mounting: A suitable single crystal is identified under a microscope and mounted on a goniometer head, typically using a cryo-loop and a cryo-protectant to flash-cool the crystal in a stream of cold nitrogen gas. This minimizes radiation damage during data collection.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A preliminary screening is performed to determine the crystal quality and unit cell parameters. A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the individual reflections and apply corrections for factors such as Lorentz and polarization effects.

  • Structure Solution: The phases of the structure factors are determined using methods such as direct methods or Patterson synthesis, which leads to an initial electron density map and a preliminary model of the crystal structure.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes the atomic positions, thermal parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction data.

  • Validation and Analysis: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. The geometric parameters, intermolecular interactions, and packing motifs are then analyzed.

Part 3: Anticipated Structural Features and Their Implications

Based on the known chemical structure of this compound and crystallographic data from related fluoroquinolones, we can anticipate several key structural features.

Molecular Geometry and Conformation

The quinolone ring system is expected to be largely planar. The carboxylic acid group at the 3-position and the hydroxyl group at the 4-position will likely influence the overall conformation of the molecule. The orientation of the carboxylic acid group relative to the quinolone ring will be a key conformational parameter.

Intermolecular Interactions and Crystal Packing

The presence of hydrogen bond donors (hydroxyl and carboxylic acid groups) and acceptors (carbonyl, hydroxyl, and nitrogen atoms), as well as fluorine atoms, suggests a rich network of intermolecular interactions.

Potential Intermolecular Interactions:

  • Hydrogen Bonding: Strong hydrogen bonds are expected to be a dominant feature in the crystal packing. The carboxylic acid groups may form classic dimeric motifs, or they may engage in hydrogen bonding with the hydroxyl groups or the quinoline nitrogen.

  • Halogen Bonding: The fluorine atoms at the 6 and 8 positions may participate in halogen bonding, where the electropositive region on the halogen interacts with a nucleophilic site on an adjacent molecule.

  • π-π Stacking: The planar quinolone rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.

intermolecular_interactions cluster_hbond Hydrogen Bonding cluster_stacking π-π Stacking molecule1 Molecule A molecule2 Molecule B molecule1->molecule2 O-H···O molecule3 Molecule C molecule2->molecule3 Aromatic Ring Overlap

Caption: A conceptual diagram of potential intermolecular interactions.

The interplay of these interactions will determine the overall crystal packing and can significantly influence the physical properties of the solid form.

The Specter of Polymorphism

Many active pharmaceutical ingredients, including fluoroquinolones like ciprofloxacin and levofloxacin, exhibit polymorphism.[11][12] It is highly probable that this compound can also crystallize in different polymorphic forms. Each polymorph will have a unique crystal structure and, consequently, different physicochemical properties.

Implications of Polymorphism in Drug Development:

  • Solubility and Bioavailability: Different polymorphs can have different solubilities, which directly impacts their bioavailability.

  • Stability: One polymorph may be more thermodynamically stable than others. Less stable (metastable) forms may convert to the more stable form over time, which can affect the shelf life and performance of a drug product.

  • Manufacturing and Formulation: The mechanical properties of different polymorphs can vary, affecting processes such as milling, granulation, and tableting.

Therefore, a thorough polymorph screen is an essential part of the solid-state characterization of any new pharmaceutical compound.

Conclusion: The Path Forward

Determining the crystal structure of this compound is a critical step in understanding its solid-state properties and its potential as a precursor for new fluoroquinolone drugs. This guide has outlined a comprehensive approach, from synthesis and crystal growth to the detailed analysis of the crystal structure using single-crystal X-ray diffraction.

The insights gained from the crystal structure will provide an invaluable foundation for:

  • Structure-Activity Relationship (SAR) Studies: Understanding the three-dimensional shape of the molecule can aid in the design of more potent analogues.

  • Formulation Development: Knowledge of the solid-state properties will guide the selection of appropriate excipients and manufacturing processes.

  • Intellectual Property: A well-characterized novel crystalline form can be a key component of a strong patent portfolio.

By following the methodologies described herein, researchers can unlock the atomic-level secrets of this promising molecule, paving the way for the development of new and improved antibacterial therapies.

References

  • Bano, H., Shafi, S., Siddiqui, H. L., Choudhary, M. I., & Yousuf, S. (2017). Synthesis, single crystal X-ray diffraction, Hirshfeld surface and biological activity of quinolone derivatives. European Journal of Chemistry, 8(4), 422-429. [Link]

  • ResearchGate. (n.d.). Summary of crystal data of compound 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Crystal Structure of a Fluoroquinolone Antibiotic, Enoxacin. Retrieved from [Link]

  • Gornicka, J. A., et al. (2022). Selective Copper(II) Complexes against Mycobacterium tuberculosis. ACS Omega, 7(42), 37851–37863. [Link]

  • Tang, W., et al. (2018). Polymorphism of levofloxacin: structure, properties and phase transformation. CrystEngComm, 20(39), 6045-6053. [Link]

  • Caira, M. R. (2020). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. Pharmaceutics, 12(9), 834. [Link]

  • Smułek, W., & Koba, M. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Annals of clinical microbiology and antimicrobials, 15, 30. [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 914. [Link]

  • MDPI. (2024). Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. Molbank, 2024(2), M1889. [Link]

  • ResearchGate. (n.d.). Component structure of some members of fluorquinolone antibiotic class. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved from [Link]

  • Surov, A. O., Churakov, A. V., & Perlovich, G. L. (2016). Three Polymorphic Forms of Ciprofloxacin Maleate: Formation Pathways, Crystal Structures, Calculations, and Thermodynamic Stability Aspects. Crystal Growth & Design, 16(11), 6554–6566. [Link]

  • ResearchGate. (n.d.). Polymorphism and its Implications in Pharmaceutical Product Development. Retrieved from [Link]

  • Neu, H. C. (1987). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of infectious diseases, 9(Suppl 5), S437-446. [Link]

  • Louisiana Department of Health. (n.d.). Fluoroquinolones (and Quinolones). Retrieved from [Link]

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electrochemical properties of difluoro-hydroxyquinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Electrochemical Properties of Difluoro-hydroxyquinoline Carboxylic Acids

Introduction: The Electrochemical Dimension of Quinolone Scaffolds

Difluoro-hydroxyquinoline carboxylic acids represent a critical pharmacophore in modern medicine, most notably as the core of many fluoroquinolone antibiotics. Beyond their well-documented biological activity, these molecules possess a rich and complex electrochemical profile that is intrinsically linked to their mechanism of action, metabolic fate, and potential for analytical detection. Understanding the redox behavior of this scaffold is paramount for researchers in drug development, enabling the prediction of metabolic pathways, elucidation of drug-target interactions, and the creation of sensitive electroanalytical methods for their quantification in pharmaceutical and biological matrices.[1][2][3]

This guide provides a deep dive into the . We will move beyond a simple recitation of facts to explore the causality behind their redox behavior, grounded in the interplay of their key functional groups: the quinolone core, the hydroxyl and difluoro substitutions, and the carboxylic acid moiety. We will dissect the mechanisms of their oxidation and reduction, detail the experimental methodologies used for their characterization, and discuss the profound influence of molecular structure on their electrochemical signatures.

Pillar 1: Foundational Redox Chemistry of the Quinolone Core

The electrochemical activity of a difluoro-hydroxyquinoline carboxylic acid is not dictated by a single entity but is a concerted function of its constituent parts. The quinolone ring system, a conjugated heterocyclic structure, is inherently electroactive. The presence of a carbonyl group and a carboxylic acid provides sites for reduction, while the electron-rich aromatic system, particularly when activated by a hydroxyl group, is susceptible to oxidation.

  • Oxidation Sites: The primary sites for oxidation are typically the electron-rich portions of the molecule. While the piperazinyl ring common to many fluoroquinolone drugs is a known site of oxidative metabolism[4], for the core hydroxyquinoline structure, oxidation often involves the phenol moiety and the quinolone nitrogen.[5][6] The process is generally irreversible, indicating that the initial oxidation product undergoes rapid follow-up chemical reactions to form a more stable species.[7][8]

  • Reduction Sites: Reduction is commonly associated with the carbonyl group and the conjugated double bonds within the 4-oxo-1,4-dihydroquinoline skeleton.[1][9] This process is also typically irreversible and diffusion-controlled, involving the acceptance of electrons to saturate parts of the ring system.[9][10]

The fluorine atoms exert a strong electron-withdrawing effect, which generally makes the molecule more difficult to oxidize and easier to reduce by lowering the energy levels of the frontier molecular orbitals. The carboxylic acid and hydroxyl groups, however, introduce pH-dependent behavior and the potential for intramolecular interactions that can dramatically alter the redox potentials.[11]

Pillar 2: Key Experimental Methodologies & Protocols

To probe the electrochemical landscape of these molecules, a suite of voltammetric techniques is employed. Cyclic Voltammetry (CV) is the workhorse for mechanistic investigation, while pulse techniques are leveraged for their superior sensitivity in quantitative analysis.

Core Techniques
  • Cyclic Voltammetry (CV): Provides crucial information on the reversibility of redox processes, the number of electrons transferred, and the stability of electrochemically generated species. By sweeping the potential and observing the resulting current, one can map out the oxidation and reduction events. An irreversible process, common for these compounds, is characterized by the presence of an oxidative or reductive peak with no corresponding reverse peak on the return scan.[7][8]

  • Differential Pulse Voltammetry (DPV) & Square Wave Voltammetry (SWV): These techniques enhance sensitivity by minimizing background charging currents, resulting in well-defined, peak-shaped responses. This makes them ideal for determining trace concentrations of these compounds in complex samples like biological fluids.[1][8]

Experimental Workflow: A Self-Validating System

The following protocol outlines a standard approach for the cyclic voltammetric analysis of a difluoro-hydroxyquinoline carboxylic acid, designed to ensure trustworthy and reproducible results.

G cluster_prep Preparation cluster_exp Electrochemical Cell Setup cluster_run Data Acquisition & Analysis A 1. Prepare Stock Solution (e.g., 1 mM in DMSO or buffer) B 2. Prepare Supporting Electrolyte (e.g., 0.1 M Phosphate Buffer, pH 7.0) A->B C 3. Deoxygenate Electrolyte (Purge with N2/Ar for 15 min) B->C D 4. Assemble 3-Electrode Cell - Working: Glassy Carbon (GCE) - Reference: Ag/AgCl - Counter: Platinum Wire C->D Transfer to cell F 6. Record Background CV (Electrolyte only) D->F E 5. Polish & Clean GCE (Alumina slurry, sonicate) E->D G 7. Add Analyte to Cell (Spike with stock solution) F->G Validate cleanliness H 8. Record CV of Analyte (Define potential window & scan rate) G->H I 9. Analyze Voltammogram (Identify Ep, ip) H->I J 10. Perform Control Scans (Vary scan rate, pH) I->J J->I Mechanistic Insight

Caption: Standard workflow for Cyclic Voltammetry analysis.

Detailed Protocol: Cyclic Voltammetry of a Difluoro-hydroxyquinoline Carboxylic Acid
  • Electrode Preparation (Trustworthiness Pillar): A glassy carbon electrode (GCE) is polished to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). This is a critical step; a clean, reproducible surface is essential for valid data. The electrode is then sonicated in deionized water and ethanol to remove any polishing residue.

  • Solution Preparation: A supporting electrolyte (e.g., 0.1 M phosphate buffer solution, pH 7.0) is prepared and deoxygenated by purging with high-purity nitrogen or argon gas for at least 15 minutes. Oxygen is electroactive and its removal prevents interference.

  • Background Scan: The three-electrode system (GCE working electrode, Ag/AgCl reference, Pt wire counter) is assembled in the deoxygenated electrolyte. A background CV is run across the desired potential window (e.g., -1.5 V to +1.5 V) to ensure the system is clean and free of interfering species.

  • Analyte Measurement: A known concentration of the difluoro-hydroxyquinoline carboxylic acid is added to the cell. The CV is recorded at a typical scan rate of 100 mV/s.

  • Mechanistic Investigation (Expertise Pillar): The scan rate is varied (e.g., from 20 to 200 mV/s). For a diffusion-controlled process, the peak current (ip) will be linearly proportional to the square root of the scan rate. For an adsorption-controlled process, the peak current will be linearly proportional to the scan rate itself.[1][7] The experiment is also repeated at different pH values to observe shifts in the peak potential (Ep), which indicates the involvement of protons in the redox reaction.

Pillar 3: Unraveling the Redox Mechanisms

The electrochemical reactions of these compounds are complex and often irreversible. The exact pathways depend heavily on the molecular structure and the experimental conditions (e.g., solvent, pH).

Oxidation Pathway

Studies on hydroxyquinoline carboxylic acids in aprotic media have revealed a complex oxidation mechanism that proceeds via an unexpected protonation of the starting compound.[5] The overall process involves two electrons and three molecules of the starting material, where two molecules act as proton acceptors (autodeprotonation).[5][12] In aqueous media, the mechanism is often pH-dependent and can involve the formation of dimers or oligomers following the initial oxidation of the hydroxyl group.[6] For many fluoroquinolones, oxidation is localized on the piperazine ring, leading to hydroxylation and eventual ring cleavage.[4]

G cluster_oxidation Proposed Oxidation Mechanism A Hydroxyquinoline (HQ) B HQ Radical Cation (HQ.+) A->B -1e⁻ (Initial Oxidation) C Deprotonated Radical (Q.) B->C -H⁺ D Dimerization / Follow-up Rxns C->D Radical Coupling E Final Oxidation Products (e.g., Quinone-type species) D->E Further Oxidation

Caption: Generalized irreversible oxidation pathway for hydroxyquinolines.

Reduction Pathway

The reduction of the quinolone moiety typically involves the carbonyl group at the 4-position.[9] The process is generally an irreversible, diffusion-controlled reaction. The initial step is the formation of a radical anion, which is then protonated and undergoes further reduction and rearrangement.

G cluster_reduction Proposed Reduction Mechanism A Quinolone (Q) B Radical Anion (Q.⁻) A->B +1e⁻ C Protonated Radical (QH.) B->C +H⁺ D Reduced Anion (QH⁻) C->D +1e⁻ E Final Reduced Product (QH₂) D->E +H⁺

Caption: Generalized irreversible reduction pathway for the quinolone core.

Data Synthesis: Structure-Property Relationships

The precise oxidation and reduction potentials are highly sensitive to the molecular structure and solution pH.

Compound ClassTypical Redox ProcessPotential Range (vs. Ag/AgCl)Controlling FactorReference
Fluoroquinolones Irreversible Oxidation+0.9 V to +1.4 VDiffusion / Adsorption[7][8]
Hydroxyquinolines Irreversible Oxidation+0.5 V to +1.1 VpH, Dimerization[5][6]
Quinolone Core Irreversible Reduction-1.2 V to -1.5 VpH, Diffusion[1][9]
Naphthoquinone-COOH Reversible Reduction-0.8 V to -1.0 VIntramolecular H-Bond[11]

Key Insights from Data:

  • Influence of pH: The peak potentials for both oxidation and reduction of difluoro-hydroxyquinoline carboxylic acids typically shift to less positive (for oxidation) or more negative (for reduction) values as the pH increases. This is a direct consequence of the deprotonation of the carboxylic acid and hydroxyl groups, which alters the electron density of the molecule.

  • Role of the Intramolecular Hydrogen Bond: A crucial feature in hydroxyquinoline carboxylic acids is the potential for an intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid moiety.[13] This interaction can significantly stabilize the molecule's reduced form, making it easier to reduce (i.e., shifting the reduction potential to more positive values). Studies on analogous systems have shown this shift can be as large as 370 mV, a profound effect driven by proton-coupled electron transfer (PCET).[11]

Applications and Future Outlook

The study of the is not merely an academic exercise. It has direct, practical implications:

  • Pharmaceutical Analysis: Highly sensitive and selective analytical methods based on DPV and SWV have been developed for the quantification of fluoroquinolone antibiotics in tablets and biological fluids like urine and plasma.[1][7][8]

  • Understanding Drug Action: The redox potentials of these molecules can provide insights into their potential for generating reactive oxygen species (ROS) through redox cycling, which may contribute to their antibacterial activity or toxicity.[14]

  • Metabolic Prediction: Electrochemical oxidation can mimic the initial steps of oxidative metabolism by Cytochrome P450 enzymes. By identifying the electro-oxidation products, researchers can predict likely metabolites in vivo.[4]

The field continues to evolve, with current research focusing on the development of novel electrode materials (e.g., carbon nanotubes, graphene) to enhance the sensitivity and selectivity of detection.[2][7][15] Furthermore, coupling electrochemical cells directly with mass spectrometry (EC-MS) allows for the real-time identification of transient intermediates, offering a deeper understanding of the complex, irreversible reaction pathways.[4] This powerful combination will be instrumental in fully elucidating the intricate redox life of these vital pharmaceutical compounds.

References

  • Radi, A. (2010). Application of Electrochemical Methods for Analysis of Fluoroquinolones Antibacterial Agents and Fluoroquinolones-DNA Interactions. The Open Chemical and Biomedical Methods Journal, 3, 26-37. [Link]

  • ResearchGate. (n.d.). Application of Electrochemical Methods for Analysis of Fluoroquinolones Antibacterial Agents and Fluoroquinolones-DNA Interactions | Request PDF. Retrieved from [Link]

  • Jiemei, S., et al. (2023). Functionalities of electrochemical fluoroquinolone sensors and biosensors. Environmental Science and Pollution Research, 30, 84085–84105. [Link]

  • Goyal, R. N., & Rana, A. R. S. (2010). Simultaneous Voltammetric Determination of Enrofloxacin and Ciprofloxacin in Urine and Plasma Using Multiwall Carbon Nanotubes M. Analytical Sciences, 26(7), 757-763. [Link]

  • Pandey, R., et al. (2012). ELECTROCHEMICAL BEHAVIOUR OF FOURTH-GENERATION FLUOROQUINOLONE ANTIBACTERIAL DRUG MOXIFLOXACIN BY DC POLAROGRAPHY AND CYCLIC VOLTAMMETRY. Semantic Scholar. [Link]

  • Yilmaz, S., & Sadikoglu, M. (2010). Anodic Voltammetry of Ciprofloxacin and its Analytical Applications. The Open Analytical Chemistry Journal, 4, 21-28. [Link]

  • Li, Z., et al. (2019). Catalytic Redox Chain Ring Opening of Lactones with Quinones To Synthesize Quinone-Containing Carboxylic Acids. Organic Letters, 21(13), 5078-5081. [Link]

  • Do, B. V., et al. (2021). Voltammetric determination of a fluoroquinolone antibiotic based on multilayer reduced graphene oxide sensor prepared directly, promptly by electrochemically expanding graphite electrode surface. Analytical and Bioanalytical Chemistry Research, 12(1), 1-14. [Link]

  • AMiner. (n.d.). Electrochemical Oxidation of Fluoroquinolone Antibiotics: Mechanism, Residual Antibacterial Activity and Toxicity Change. Retrieved from [Link]

  • An-Najah National University. (n.d.). Determination of Some Fluoroquinolone Antibacterials with DNA-Modified Electrodes and their Oxidation by Potassium Hexacyanoferrate(III). Retrieved from [Link]

  • Vargová, Z., et al. (2015). Electrochemistry and spectroelectrochemistry of bioactive hydroxyquinolines: a mechanistic study. The Journal of Physical Chemistry B, 119(23), 7014-7024. [Link]

  • ResearchGate. (n.d.). Synthesis, spectroscopy and computational studies of selected hydroxyquinoline carboxylic acids and their selected fluoro-, thio-, and dithioanalogues | Request PDF. Retrieved from [Link]

  • Eidelman, O., et al. (2018). Redox-Active Quinone Chelators: Properties, Mechanisms of Action, Cell Delivery, and Cell Toxicity. Antioxidants & Redox Signaling, 28(15), 1394-1403. [Link]

  • ResearchGate. (n.d.). Electrochemical oxidation of 6-hydroxyquinoline on a glassy carbon paste electrode: Voltammetric and computational study | Request PDF. Retrieved from [Link]

  • nanoGe. (2021). NFM21 - Electrochemical reduction of dicarboxylic acids. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones. Chemical Science. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structures of the studied quinolone carboxylic acid... Retrieved from [Link]

  • CONICET. (n.d.). The role of an intramolecular hydrogen bond in the redox properties of carboxylic acid naphthoquinones. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid. As a Senior Application Scientist, the following information is synthesized from authoritative safety data sheets and chemical literature to ensure technical accuracy and promote a culture of safety in the laboratory. The causality behind each procedural recommendation is explained to empower researchers with the knowledge to handle this and similar chemical entities with confidence and care.

Section 1: Chemical and Physical Properties

This compound is a fluorinated quinolone derivative.[1] Quinolone carboxylic acids are a significant class of compounds in medicinal chemistry, known for their broad therapeutic applications.[1] Understanding the fundamental physical and chemical properties of this compound is the first step in a robust safety assessment.

PropertyValueSource
Molecular Formula C₁₀H₅F₂NO₃[2][3]
Molecular Weight 225.15 g/mol [2][3]
Appearance White, Beige, or Pale yellow solid[4]
CAS Number 228728-19-6[2][3]
InChI Key SUJKVJSPRDGSJX-UHFFFAOYSA-N[2]
SMILES String C1=C(C=C(C2=C1C(=O)C(=CN2)C(=O)O)F)F[3]

Section 2: Hazard Identification and Toxicological Profile

While specific toxicological data for this compound is not extensively detailed in all sources, the available information and data from structurally similar compounds indicate several potential hazards. The primary routes of exposure are inhalation of dust, skin contact, eye contact, and ingestion.

Based on data for analogous quinoline carboxylic acid derivatives, this compound should be handled as a substance that is potentially:

  • Harmful if swallowed.

  • Causes skin irritation. [5][6]

  • Causes serious eye irritation. [5][6]

  • May cause respiratory irritation. [7]

Some quinoline derivatives are also noted to have the potential for allergic skin reactions and may pose risks to fertility or an unborn child.[4] Additionally, some related compounds are very toxic to aquatic life with long-lasting effects.[4]

Hazard_Identification cluster_hazards Primary Hazard Classifications cluster_potential_hazards Potential Additional Hazards (Based on Analogues) Acute_Toxicity_Oral Acute Toxicity (Oral) Skin_Irritation Skin Irritation Eye_Irritation Serious Eye Irritation Respiratory_Irritation Respiratory Irritation Skin_Sensitization Skin Sensitization Reproductive_Toxicity Reproductive Toxicity Aquatic_Toxicity Aquatic Toxicity Risk_Assessment_Workflow cluster_controls Hierarchy of Controls Start Start: New Experiment Planned Identify_Hazards 1. Identify Hazards (Review SDS and Literature) Start->Identify_Hazards Evaluate_Exposure 2. Evaluate Potential Exposure (Inhalation, Dermal, Ingestion) Identify_Hazards->Evaluate_Exposure Assess_Risks 3. Assess Risks (Consider quantity and procedure) Evaluate_Exposure->Assess_Risks Implement_Controls 4. Implement Control Measures Assess_Risks->Implement_Controls Engineering_Controls Engineering Controls (Fume Hood) Implement_Controls->Engineering_Controls Proceed Proceed with Experiment Administrative_Controls Administrative Controls (SOPs, Training) Engineering_Controls->Administrative_Controls PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative_Controls->PPE PPE->Proceed

Caption: Risk assessment and mitigation workflow.

Section 4: Standard Operating Procedures for Safe Handling

Adherence to the following procedures is critical to minimize exposure and ensure safety.

Engineering Controls
  • Chemical Fume Hood: Always handle the solid compound and prepare solutions in a certified chemical fume hood to prevent inhalation of dust or vapors. [4]Ensure the fume hood has adequate airflow.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles or a face shield. [8]* Hand Protection: Use chemical-resistant gloves (e.g., nitrile). [8]Inspect gloves for integrity before use and use proper glove removal technique to avoid skin contact. [9]* Body Protection: A standard laboratory coat is required to protect skin and clothing. [8]

Experimental Protocols

Weighing the Solid Compound:

  • Don personal protective equipment (goggles, gloves, lab coat).

  • Perform all weighing operations within a chemical fume hood or a balance enclosure.

  • Use a spatula to carefully transfer the solid to a tared container. Avoid generating dust.

  • Clean any spills on the balance immediately.

  • Securely close the primary container after use.

Preparing Solutions:

  • Work within a chemical fume hood.

  • Add the weighed solid to the solvent slowly to avoid splashing.

  • If necessary, use sonication or gentle heating to aid dissolution, ensuring the container is appropriately vented if heated.

  • Clearly label the container with the compound name, concentration, solvent, date, and appropriate hazard pictograms.

Handling_Workflow Start Start: Handling Solid Don_PPE 1. Don PPE (Goggles, Gloves, Lab Coat) Start->Don_PPE Work_in_Hood 2. Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Solid 3. Weigh Solid Carefully (Avoid Dust Generation) Work_in_Hood->Weigh_Solid Prepare_Solution 4. Prepare Solution (Add Solid to Solvent) Weigh_Solid->Prepare_Solution Label_Container 5. Label Solution Container Prepare_Solution->Label_Container Clean_Up 6. Clean Work Area and Tools Label_Container->Clean_Up Doff_PPE 7. Doff PPE and Wash Hands Clean_Up->Doff_PPE End End of Procedure Doff_PPE->End

Caption: Step-by-step handling workflow.

Section 5: Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency.

Spills
  • Evacuate and Ventilate: Alert others in the area and evacuate if the spill is large or in a poorly ventilated space. Ensure the area is well-ventilated, preferably within a chemical fume hood. [8]2. Containment: For small spills, use an inert absorbent material like vermiculite or sand to contain the substance. [8]3. Collection: Carefully collect the absorbed material into a designated, sealable, and properly labeled hazardous waste container. [8]4. Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste. [8]5. Reporting: Report the spill to the appropriate environmental health and safety officer at your institution. [8]

Fire
  • Extinguishing Media: Use extinguishing measures that are appropriate to the local circumstances and the surrounding environment, such as carbon dioxide, dry chemical powder, or a water spray. [5]* Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus.

Exposure
  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. [6]* Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing. If skin irritation occurs, get medical advice/attention. [5][10]* Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention. [4][7]* Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. [4]

Emergency_Response_Flowchart Emergency Emergency Occurs Assess_Situation Assess the Situation (Spill, Fire, Exposure) Emergency->Assess_Situation Spill Spill Assess_Situation->Spill Fire Fire Assess_Situation->Fire Exposure Exposure Assess_Situation->Exposure Evacuate_Ventilate Evacuate and Ventilate Spill->Evacuate_Ventilate Use_Extinguisher Use Appropriate Extinguisher Fire->Use_Extinguisher Remove_to_Safety Remove from Exposure Exposure->Remove_to_Safety Contain_Collect Contain and Collect Waste Evacuate_Ventilate->Contain_Collect Decontaminate Decontaminate Area Contain_Collect->Decontaminate Report_Incident Report Incident to EHS Decontaminate->Report_Incident Wear_SCBA Wear SCBA if Necessary Use_Extinguisher->Wear_SCBA Wear_SCBA->Report_Incident Administer_First_Aid Administer First Aid (Rinse Eyes/Skin, etc.) Remove_to_Safety->Administer_First_Aid Seek_Medical_Attention Seek Immediate Medical Attention Administer_First_Aid->Seek_Medical_Attention Seek_Medical_Attention->Report_Incident

Caption: Emergency response flowchart.

Section 6: Storage and Disposal

Proper storage and disposal are essential to maintain the integrity of the compound and protect personnel and the environment.

Storage
  • Keep the container tightly closed in a dry, cool, and well-ventilated place. [4][6]* Protect from light. [4]* Store locked up or in an area accessible only to authorized personnel. [4][10]

Disposal
  • Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. [4]* Do not allow the product to enter drains or surface water. [5]* Contaminated packaging should be treated as the product itself.

Section 7: References

Sources

The Ascendant Trajectory of Novel Fluoroquinolone Carboxylic Acids: A Technical Guide to Unraveling Their Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The relentless evolution of microbial resistance necessitates a continuous search for novel antimicrobial agents. Among the most enduring and versatile scaffolds in the medicinal chemist's arsenal is the fluoroquinolone core. This guide delves into the intricate world of novel fluoroquinolone carboxylic acids, moving beyond their established antibacterial roles to explore their burgeoning potential as anticancer and antiviral agents. As a senior application scientist, my objective is to provide not just a recitation of facts, but a strategic and methodological framework for evaluating the biological activity of these promising compounds. We will dissect the "why" behind the "how," ensuring each experimental step is grounded in sound scientific reasoning.

The Enduring Legacy and Evolving Potential of Fluoroquinolones

Fluoroquinolones, synthetic antibiotics characterized by a 1-substituted-1,4-dihydro-4-oxo-pyridine-3-carboxylic acid nucleus, have been a cornerstone of infectious disease treatment for decades.[1][2] Their broad-spectrum activity, excellent oral bioavailability, and favorable pharmacokinetic profiles have rendered them indispensable.[3][4] The introduction of a fluorine atom at the C-6 position was a pivotal moment in their development, significantly enhancing their antibacterial potency.[2][5]

However, the therapeutic landscape is in constant flux. The rise of fluoroquinolone-resistant pathogens and the urgent need for new therapeutic modalities in oncology and virology have spurred the exploration of novel fluoroquinolone derivatives.[][7] Researchers are discovering that strategic modifications to the core fluoroquinolone structure can unlock a remarkable breadth of biological activities, extending far beyond their traditional antibacterial sphere.[7][8] This guide will equip you with the knowledge and methodologies to navigate this exciting frontier.

The Core Mechanism: A Tale of Two Topoisomerases

Fluoroquinolones exert their antibacterial effects by targeting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][9][10][11] These type II topoisomerases are crucial for managing the topological state of DNA during replication, transcription, and repair. By forming a ternary complex with the enzyme and cleaved DNA, fluoroquinolones stabilize the DNA breaks, ultimately leading to cell death.[10][12]

  • DNA Gyrase (GyrA and GyrB subunits): Primarily responsible for introducing negative supercoils into bacterial DNA, a process vital for initiating DNA replication.[][10] Inhibition of DNA gyrase is the principal mechanism of action against Gram-negative bacteria.[]

  • Topoisomerase IV (ParC and ParE subunits): Responsible for decatenating daughter chromosomes following DNA replication, allowing for proper cell division.[][10] This is the primary target in many Gram-positive bacteria.[][9]

The dual-targeting nature of many modern fluoroquinolones is a key attribute, as mutations in both enzymes are required to confer high-level resistance.[9][13]

G cluster_replication Bacterial DNA Replication cluster_division Bacterial Cell Division cluster_fq Fluoroquinolone Action DNA Replication Fork DNA Replication Fork Positive Supercoiling Positive Supercoiling DNA Replication Fork->Positive Supercoiling DNA Gyrase DNA Gyrase Positive Supercoiling->DNA Gyrase Negative Supercoiling Negative Supercoiling DNA Gyrase->Negative Supercoiling relaxes Replication Block Replication Block DNA Gyrase->Replication Block Negative Supercoiling->DNA Replication Fork allows progression Replicated Chromosomes Replicated Chromosomes Catenated DNA Catenated DNA Replicated Chromosomes->Catenated DNA Topoisomerase IV Topoisomerase IV Catenated DNA->Topoisomerase IV Decatenated Chromosomes Decatenated Chromosomes Topoisomerase IV->Decatenated Chromosomes separates Segregation Failure Segregation Failure Topoisomerase IV->Segregation Failure Daughter Cells Daughter Cells Decatenated Chromosomes->Daughter Cells Fluoroquinolone Fluoroquinolone Carboxylic Acid Fluoroquinolone->DNA Gyrase inhibits Fluoroquinolone->Topoisomerase IV inhibits Bacterial Cell Death Bacterial Cell Death Replication Block->Bacterial Cell Death Segregation Failure->Bacterial Cell Death

Caption: Fluoroquinolone Mechanism of Action.

The Blueprint for Potency: Structure-Activity Relationships (SAR)

The biological activity of a fluoroquinolone is intricately linked to its chemical structure. Understanding these structure-activity relationships (SAR) is paramount for designing novel derivatives with enhanced potency and desirable pharmacokinetic properties.[14][15]

PositionSubstituentImpact on Biological Activity
N-1 Cyclopropyl, ethyl, or substituted aryl groupsCrucial for antibacterial activity and influences potency and pharmacokinetics.[2][14]
C-3 Carboxylic Acid & C-4 Carbonyl Essential for binding to DNA gyrase and topoisomerase IV.[8][12]Modifications at the C-3 position, such as esterification or amidation, can modulate activity and create prodrugs.[16][17][18]
C-6 Fluorine atomSignificantly enhances antibacterial potency by improving DNA gyrase binding and cell penetration.[2]
C-7 Piperazine or other heterocyclic aminesModulates the spectrum of activity, potency, and pharmacokinetic properties.[2][19] This position is a key site for derivatization to introduce novel biological activities.[20]
C-8 Halogen or methoxy groupCan enhance antibacterial activity and reduce the emergence of resistance.

From Concept to Compound: Synthesis of Novel Fluoroquinolone Carboxylic Acids

The synthesis of novel fluoroquinolone derivatives is a multi-step process that typically involves the construction of the core quinolone ring system followed by the introduction of various substituents. A common synthetic route involves the reaction of a substituted aniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent modifications.

Exemplary Synthetic Protocol: C-7 Piperazine Substitution

This protocol outlines a general method for introducing a piperazine moiety at the C-7 position, a common strategy for enhancing antibacterial activity.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid and an excess of piperazine in a suitable solvent such as dimethyl sulfoxide (DMSO).[21]

  • Heating: Heat the reaction mixture at a temperature ranging from 70°C to 140°C for several hours to days.[19][21] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture and add water to precipitate the product.[21]

  • Purification: The crude product can be purified by filtration and washing with water, followed by recrystallization from an appropriate solvent or by column chromatography.[16]

Sources

Methodological & Application

Synthesis of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid: A Detailed Protocol and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive guide for the synthesis of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, a key building block in the development of fluoroquinolone-based pharmaceuticals. The protocol is based on the well-established Gould-Jacobs reaction, a robust and versatile method for constructing the 4-hydroxyquinoline scaffold.[1][2][3] This guide offers detailed, step-by-step experimental procedures, explains the underlying chemical principles for each step, and includes best practices for reaction monitoring and product purification. The intended audience includes researchers in medicinal chemistry, organic synthesis, and drug development.

Introduction and Significance

The 4-quinolone-3-carboxylic acid core is the foundational pharmacophore for the entire class of quinolone antibiotics.[4][5] The specific analogue, this compound, is a crucial intermediate for synthesizing advanced, potent fluoroquinolones. The strategic placement of fluorine atoms at the C6 and C8 positions significantly influences the molecule's electronic properties and biological activity, often leading to enhanced antibacterial efficacy and improved pharmacokinetic profiles.

The synthesis of this key intermediate is most effectively achieved through the Gould-Jacobs reaction, which involves the condensation of a substituted aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent saponification.[1][6][7] This method, first reported in 1939, remains a cornerstone of quinoline synthesis due to its reliability and adaptability.[2][7]

Reaction Principle: The Gould-Jacobs Pathway

The synthesis proceeds through three primary stages, each with a distinct chemical transformation. Understanding the causality behind each step is critical for optimizing the reaction and achieving a high yield of the pure product.

  • Condensation: The reaction begins with the nucleophilic attack of the amino group of 2,4-difluoroaniline on diethyl ethoxymethylenemalonate (DEEM). This is an addition-elimination sequence that results in the formation of a stable enamine intermediate, diethyl 2-((2,4-difluorophenyl)amino)methylenemalonate, with the concurrent elimination of ethanol.[1][8]

  • Thermal Cyclization: This is the key ring-forming step and requires substantial thermal energy (typically >250 °C).[2][6] The enamine intermediate undergoes a 6-electron electrocyclization, an intramolecular electrophilic substitution, to form the quinoline ring system.[2] The reaction is performed in a high-boiling, inert solvent to achieve the necessary temperature uniformly and prevent product decomposition.[6] This step yields Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.

  • Saponification: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is a standard base-catalyzed hydrolysis using sodium hydroxide, which attacks the electrophilic carbonyl carbon of the ester. Subsequent acidification of the resulting sodium carboxylate salt precipitates the final product, this compound, which is poorly soluble in acidic aqueous media.[9]

Below is a diagram illustrating the overall synthetic pathway.

Synthesis_Pathway cluster_start Starting Materials SM1 2,4-Difluoroaniline Intermediate Diethyl 2-((2,4-difluorophenyl)amino)methylenemalonate SM1->Intermediate Condensation (110-130°C) SM2 Diethyl Ethoxymethylenemalonate (DEEM) SM2->Intermediate Condensation (110-130°C) CyclizedEster Ethyl 6,8-Difluoro-4-hydroxyquinoline-3-carboxylate Intermediate->CyclizedEster Thermal Cyclization (~250°C, Dowtherm A) FinalProduct This compound CyclizedEster->FinalProduct Saponification (1. NaOH, Reflux 2. HCl, Acidification) Workflow start Start step1 Stage 1: Condensation Mix & Heat 2,4-difluoroaniline + DEEM. Remove ethanol byproduct. start->step1 step2 Stage 2: Thermal Cyclization Heat intermediate in Dowtherm A. Precipitate and filter ester. step1->step2 step3 Stage 3: Saponification Reflux ester with NaOH solution. step2->step3 step4 Product Isolation Acidify with HCl to precipitate acid. Filter, wash, and dry. step3->step4 end End Product step4->end

References

Application Notes and Protocols for the Synthesis of 4-Hydroxyquinolines via the Gould-Jacobs Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline, and its tautomeric form 4-quinolone, represents a "privileged scaffold" in medicinal chemistry and drug development.[1][2] This core structure is integral to a vast array of pharmacologically active compounds, demonstrating a broad spectrum of biological activities including antibacterial, antimalarial, anticancer, and anti-inflammatory effects.[3][4][5] The quinoline framework is found in both natural products, such as cinchona alkaloids, and synthetic drugs like the fluoroquinolone antibiotics (e.g., ciprofloxacin, norfloxacin).[2][6] The Gould-Jacobs reaction, first reported by R. G. Gould and W. A. Jacobs in 1939, remains a cornerstone synthetic strategy for accessing this vital heterocyclic system.[6][7] This application note provides an in-depth examination of the Gould-Jacobs reaction, including its mechanistic underpinnings, detailed experimental protocols, and practical insights for researchers in organic synthesis and drug discovery.

Reaction Mechanism: A Stepwise Annulation Strategy

The Gould-Jacobs reaction is a multi-step process that constructs the 4-hydroxyquinoline ring system from an aniline and a malonic ester derivative, typically diethyl ethoxymethylenemalonate (DEEM).[7][8] The reaction proceeds through three principal stages: condensation, thermal cyclization, and a final sequence of saponification and decarboxylation.

  • Condensation: The synthesis begins with the nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylene group of DEEM. This is followed by the elimination of ethanol to form a stable anilinomethylenemalonate intermediate.[8][9] This initial step is typically conducted at moderately elevated temperatures.

  • Thermal Cyclization: This is the key bond-forming step and the most demanding part of the sequence, requiring high temperatures (typically 240-260 °C) to induce a 6-electron electrocyclization.[6][8][10] The reaction is often performed in a high-boiling inert solvent, such as diphenyl ether or Dowtherm A, to achieve the necessary temperatures for efficient ring closure.[1][6][11] The cyclization yields an ethyl 4-hydroxyquinoline-3-carboxylate, which exists in equilibrium with its 4-oxo tautomer.[8][10]

  • Saponification and Decarboxylation: The resulting ester is then hydrolyzed (saponified) to the corresponding carboxylic acid using a base, such as sodium hydroxide.[8][11] Subsequent heating of the carboxylic acid above its melting point induces decarboxylation, furnishing the final 4-hydroxyquinoline product.[7][8][11]

Gould_Jacobs_Mechanism Gould-Jacobs Reaction Mechanism cluster_steps Aniline Aniline Condensation 1. Condensation (-EtOH) DEEM Diethyl Ethoxymethylenemalonate (DEEM) Intermediate1 Anilinomethylenemalonate Intermediate Cyclization 2. Thermal Cyclization (High Temp, ~250°C) (-EtOH) Intermediate1->Cyclization Intermediate2 Ethyl 4-Hydroxyquinoline- 3-carboxylate Saponification 3. Saponification (e.g., NaOH, H₂O, Δ) Intermediate2->Saponification Intermediate3 Quinoline-3-carboxylic Acid Decarboxylation 4. Decarboxylation (Heat, -CO₂) Intermediate3->Decarboxylation Product 4-Hydroxyquinoline Condensation->Intermediate1 Cyclization->Intermediate2 Saponification->Intermediate3 Decarboxylation->Product

Caption: The Gould-Jacobs reaction pathway from reactants to the final 4-hydroxyquinoline product.

Experimental Protocols

The success of the Gould-Jacobs reaction is highly dependent on careful control of reaction conditions, particularly temperature.[9] Two primary methodologies are presented: a classical thermal protocol and a modern, significantly more rapid, microwave-assisted protocol.

Protocol 1: Classical High-Temperature Synthesis

This traditional approach utilizes a high-boiling inert solvent to achieve the temperatures required for the critical cyclization step.[10][11]

Step 1: Synthesis of Diethyl 2-((phenylamino)methylene)malonate (Intermediate)

  • In a round-bottom flask, combine the desired aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq).

  • Heat the mixture with stirring at 100-130 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) to confirm the consumption of the aniline and the formation of the intermediate.

  • After the reaction is complete, remove the ethanol byproduct under reduced pressure. The crude anilidomethylenemalonate intermediate is often a solid upon cooling and can be used directly in the next step or purified by recrystallization from a suitable solvent (e.g., ethanol or hexane).[11]

Step 2: Thermal Cyclization to Ethyl 4-hydroxyquinoline-3-carboxylate

  • In a reaction flask equipped with a reflux condenser, dissolve the anilidomethylenemalonate intermediate from Step 1 in a high-boiling solvent such as diphenyl ether (approximately 5-10 mL per gram of intermediate).[1]

  • Heat the solution to a vigorous reflux (typically around 250 °C) for 30-60 minutes.

  • Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate from the solution.

  • Add a non-polar solvent like cyclohexane or hexane to aid in the precipitation and to help wash away the high-boiling solvent.[11]

  • Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.

Step 3: Saponification

  • Suspend the dried ethyl 4-hydroxyquinoline-3-carboxylate in a 10% (w/v) aqueous solution of sodium hydroxide.

  • Heat the mixture to reflux for 1-2 hours, or until TLC indicates complete hydrolysis of the ester.

  • Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the quinoline-3-carboxylic acid precipitates completely.

  • Collect the solid by filtration, wash with cold water, and dry.[11]

Step 4: Decarboxylation

  • Place the dried quinoline-3-carboxylic acid in a suitable flask.

  • Heat the solid gently above its melting point (typically 200-250 °C) until the evolution of carbon dioxide ceases.

  • The resulting crude 4-hydroxyquinoline can be purified by recrystallization from an appropriate solvent, such as ethanol or water.[11]

Protocol 2: Microwave-Assisted Synthesis of Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate

Microwave-assisted synthesis offers a dramatic reduction in reaction time and often leads to improved yields by enabling rapid and uniform heating to temperatures that are difficult to achieve with conventional methods.[9][10] This protocol combines the condensation and cyclization steps into a single, efficient operation.

Materials:

  • Aniline (or substituted aniline)

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Microwave vial (e.g., 2-5 mL) with a magnetic stir bar

  • Microwave synthesis system

  • Ice-cold acetonitrile for washing

  • Filtration apparatus

  • HPLC-MS for analysis

Procedure:

  • Reaction Setup: In a 2.5 mL microwave vial, add the aniline (e.g., 2.0 mmol) and an excess of diethyl ethoxymethylenemalonate (e.g., 6.0 mmol). The excess DEEM serves as both a reagent and a solvent.[9][11]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the target temperature (e.g., 250 °C) and hold for the specified time (e.g., 10-20 minutes).[9][10] Note that internal pressures can become significant (up to 24 bar).[9]

  • Isolation: After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile (e.g., 3 mL) to remove unreacted DEEM and byproducts.[9][11]

  • Drying and Analysis: Dry the resulting solid under vacuum. The product, ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate, can be analyzed by HPLC-MS to determine purity and confirm its identity.[9][11] This product can then be carried forward for saponification and decarboxylation as described in Protocol 1.

Gould_Jacobs_Workflow General Experimental Workflow Start Aniline + DEEM Step1 Step 1: Condensation (100-130°C or Microwave) Start->Step1 Intermediate1 Anilidomethylenemalonate Step1->Intermediate1 Step2 Step 2: Cyclization (High Temp: ~250°C) Intermediate1->Step2 Intermediate2 Ethyl 4-Hydroxyquinoline- 3-carboxylate Step2->Intermediate2 Step3 Step 3: Saponification (NaOH, Δ) Intermediate2->Step3 Intermediate3 Quinoline-3-carboxylic Acid Step3->Intermediate3 Step4 Step 4: Decarboxylation (Heat, >200°C) Intermediate3->Step4 Product Final Product: 4-Hydroxyquinoline Step4->Product

Caption: A generalized workflow for the Gould-Jacobs synthesis of 4-hydroxyquinolines.

Scope, Limitations, and Key Considerations

  • Substrate Scope: The Gould-Jacobs reaction is generally effective for anilines bearing electron-donating groups, particularly in the meta-position.[8] Electron-withdrawing groups can hinder the initial nucleophilic attack and may require more forcing conditions.

  • Regioselectivity: A significant consideration arises when using asymmetrically substituted anilines. Cyclization can occur at either of the two ortho positions relative to the amino group, potentially leading to a mixture of regioisomeric products.[6] The regiochemical outcome is influenced by both steric and electronic factors.[6]

  • High Temperatures: The primary limitation of the classical method is the requirement for very high temperatures, which can lead to product decomposition, undesirable side reactions, and limitations on the functional groups that can be tolerated.[6] The use of microwave irradiation can mitigate some of these issues by allowing for precise temperature control and significantly shorter reaction times.[9]

  • Alternative Reagents: While diethyl ethoxymethylenemalonate is common, other acyl malonic esters can also be used, leading to different substitution patterns on the final quinoline ring.[8]

Comparative Data

The choice between classical heating and microwave irradiation involves a trade-off between traditional setup and efficiency.

ParameterClassical Thermal MethodMicrowave-Assisted Method
Heating Source Heating mantle with high-boiling solvent (e.g., diphenyl ether)Dedicated microwave synthesizer
Cyclization Temp. ~250 °C250-300 °C[9]
Reaction Time 30-60 minutes (cyclization only)1-20 minutes (condensation & cyclization)[10]
Overall Yield Often moderate to goodGenerally good to excellent[9]
Advantages Simple equipment setupRapid reaction, improved yields, high reproducibility[10]
Disadvantages Long reaction times, difficult solvent removal, potential for side reactions[6]Requires specialized equipment

Safety Precautions

  • High Temperatures: Both protocols involve very high temperatures. Operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including heat-resistant gloves and safety glasses, must be worn.

  • Reagents: Anilines are toxic and can be absorbed through the skin. Diethyl ethoxymethylenemalonate is an irritant. Handle these chemicals with care, using gloves and ensuring adequate ventilation.

  • Pressure: When using microwave synthesis, be aware of the potential for high internal pressures. Use only certified microwave vials and operate the instrument according to the manufacturer's safety guidelines.

  • Acid/Base Handling: Concentrated acids and bases used in the workup and saponification steps are corrosive. Handle them with extreme care.

Conclusion

The Gould-Jacobs reaction is a robust and versatile method for the synthesis of the medicinally important 4-hydroxyquinoline core. While the classical thermal method remains a viable option, modern microwave-assisted protocols offer significant advantages in terms of speed, efficiency, and potentially higher yields. A thorough understanding of the reaction mechanism, careful optimization of reaction conditions, and adherence to safety protocols are paramount for the successful application of this powerful synthetic tool in research and drug development.

References

  • Gould–Jacobs reaction - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.). Retrieved January 5, 2026, from [Link]

  • Benign and proficient procedure for preparation of quinoline derivatives - Journal of Population Therapeutics and Clinical Pharmacology. (2023). Retrieved January 5, 2026, from [Link]

  • Gould-Jacobs Reaction. (n.d.). Retrieved January 5, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. (2022). Retrieved January 5, 2026, from [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. (2023). Retrieved January 5, 2026, from [Link]

  • Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 5, 2026, from [Link]

  • Skraup synthesis of Quinoline - CUTM Courseware - Centurion University. (n.d.). Retrieved January 5, 2026, from [Link]

  • Gould–Jacobs reaction | Semantic Scholar. (n.d.). Retrieved January 5, 2026, from [Link]

  • Gould-Jacobs Quinoline-forming Reaction: A Comparison of Heating using Microwave Irradiation to 250 oC and 300 oC. (n.d.). Biotage. Retrieved January 5, 2026, from [Link]

  • Gould–Jacobs reaction | Request PDF - ResearchGate. (n.d.). Retrieved January 5, 2026, from [Link]

  • Conrad-Limpach Reaction. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved January 5, 2026, from [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (2022). Retrieved January 5, 2026, from [Link]

  • 4-Hydroxyquinoline: A Versatile Compound for Pharmaceutical and Chemical Industries. (n.d.). Retrieved January 5, 2026, from [Link]

Sources

Application Note: A Guide to the Purification of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid (CAS 228728-19-6) is a fluorinated heterocyclic compound belonging to the quinolone class.[1][2] Molecules within this structural family are pivotal as intermediates and core scaffolds in the development of pharmaceuticals, particularly as antibacterial agents. The precise arrangement of the difluoro substitution on the benzene ring, combined with the 4-hydroxy (or 4-oxo tautomer) and 3-carboxy groups, imparts specific physicochemical properties that are critical for its reactivity and biological activity.

Achieving high purity of this compound is paramount for its use in research and drug development, as even minor impurities can lead to ambiguous biological data, inconsistent reaction outcomes, and challenges in downstream applications. This document provides a comprehensive guide to the purification of this compound. While specific, detailed protocols for this exact molecule are not widely published, the methods described herein are derived from established principles for the purification of structurally related fluoroquinolone and 4-hydroxyquinoline carboxylic acids.[3][4][5][6][7] This guide explains the causality behind the proposed protocols, offering researchers a robust framework for achieving high-purity material.

Physicochemical Properties & Impurity Profile

Understanding the molecule's properties is the foundation of a rational purification strategy. The structure is characterized by both an acidic carboxylic acid group and a weakly basic quinoline nitrogen, making it an amphoteric molecule. It exists in equilibrium between its 4-hydroxyquinoline and 4-oxo-1,4-dihydroquinoline tautomeric forms.[1]

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
CAS Number 228728-19-6 [1][2]
Molecular Formula C₁₀H₅F₂NO₃ [1][2]
Molecular Weight 225.15 g/mol [2]
Appearance Likely a white to off-white or yellowish solid Inferred from similar compounds[8]

| Solubility | Expected to have low solubility in water and common non-polar organic solvents; soluble in aqueous base and strong acids. Some solubility in polar aprotic solvents like DMF or DMSO is likely. | Inferred from related structures[7][8] |

Common Impurities: A typical synthesis of this molecule may involve the hydrolysis of its corresponding ester, Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate.[9][10] Therefore, potential impurities could include:

  • Unreacted Starting Ester: The ethyl ester precursor.

  • Incomplete Cyclization Products: Precursors from the Gould-Jacobs reaction or similar cyclization strategies.

  • Over-fluorination or Incomplete Fluorination Products: If fluorination is part of the final synthetic steps.

  • Solvent Residues and Reagents: From the reaction and initial workup.

Purification Strategy Overview

The choice of purification method depends on the scale of the purification, the nature of the impurities, and the desired final purity. A general decision workflow is presented below.

Purification_Strategy Crude Crude Product Analysis Purity Assessment (TLC, HPLC, LC-MS) Crude->Analysis Bulk Bulk Purification (>1 g) Major Impurities Present Analysis->Bulk Choose Method HighPurity High Purity (<1 g) Trace or Similar Impurities Analysis->HighPurity Choose Method Recrystallization Protocol 1: Acid-Base Recrystallization Bulk->Recrystallization PrepHPLC Protocol 2: Preparative RP-HPLC HighPurity->PrepHPLC FinalProduct Purified Product Recrystallization->FinalProduct PrepHPLC->FinalProduct Validation Final Purity Validation (HPLC, LC-MS, NMR, MP) FinalProduct->Validation

Caption: Purification strategy decision workflow.

Protocol 1: Purification by Acid-Base Recrystallization

Principle: This method leverages the amphoteric nature of the target molecule. The carboxylic acid group (pKa ~5-6) is readily deprotonated by a mild base to form a water-soluble carboxylate salt.[3][4] This process leaves behind non-acidic, water-insoluble impurities. After filtering these away, the aqueous solution is re-acidified, causing the protonated, water-insoluble product to precipitate in a purified form.

Materials:

  • Crude this compound

  • 1 M Sodium hydroxide (NaOH) or 5% Sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Activated Carbon (decolorizing charcoal), optional

  • Deionized water

  • Methanol or Isopropanol

  • Standard filtration apparatus (Büchner funnel, filter flask)

Workflow Diagram:

Recrystallization_Workflow start 1. Crude Solid dissolve 2. Dissolve in aq. Base (e.g., NaOH) Forms soluble sodium salt start->dissolve filter1 3. Filter dissolve->filter1 insoluble Insoluble Organic Impurities filter1->insoluble Discard filtrate 4. Clear Aqueous Filtrate filter1->filtrate charcoal 5. Optional: Add Activated Carbon (to remove colored impurities) filtrate->charcoal filter2 6. Filter Hot charcoal->filter2 acidify 7. Cool and Slowly Acidify with aq. HCl to pH ~2-3 filter2->acidify precipitate 8. Precipitation of Pure Product acidify->precipitate filter3 9. Collect by Filtration precipitate->filter3 wash 10. Wash with Cold Water, then cold Methanol filter3->wash dry 11. Dry Under Vacuum wash->dry product Pure Product dry->product

Caption: Step-by-step acid-base recrystallization workflow.

Step-by-Step Protocol:

  • Dissolution: In a suitable flask, suspend the crude material in a minimal amount of deionized water. Slowly add 1 M NaOH or 5% NaHCO₃ solution dropwise with stirring until all the solid dissolves. Avoid a large excess of base.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated carbon (approx. 1-2% w/w of the crude product). Heat the mixture gently to 50-60°C for 15 minutes with stirring.[11]

  • Filtration of Insolubles: Filter the solution (hot, if charcoal was used) through a celite pad or filter paper to remove any insoluble impurities and/or the activated carbon.

  • Precipitation: Cool the clear filtrate in an ice bath. With vigorous stirring, slowly add 1 M HCl dropwise. The purified product will begin to precipitate. Continue adding acid until the pH of the solution is approximately 2-3.

  • Digestion: Allow the suspension to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation and maximize crystal growth.

  • Collection and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts. Follow with a wash of cold methanol or isopropanol to remove residual water and any remaining organic impurities.[7]

  • Drying: Dry the purified solid in a vacuum oven at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Purification by Preparative HPLC

Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a high-resolution technique ideal for removing impurities with very similar structures to the target compound. The method separates molecules based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. By using an acidic modifier in the mobile phase, the ionization of the carboxylic acid is suppressed, leading to better retention and improved peak shape.

Instrumentation and Parameters:

Table 2: Typical Preparative HPLC Parameters for Fluoroquinolone Carboxylic Acids

Parameter Recommended Setting Rationale & References
System Preparative HPLC with UV-Vis/DAD detector and fraction collector Standard for purification
Column C18, 5-10 µm particle size, ≥20 mm internal diameter C18 is a versatile non-polar phase effective for fluoroquinolones.[6][12]
Mobile Phase A 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water Acid modifier suppresses ionization, improving peak shape.[13]
Mobile Phase B Acetonitrile or Methanol Common organic solvents for reversed-phase chromatography.[5][6]
Gradient Start with a shallow gradient (e.g., 10-50% B over 30 min) to scout, then optimize to an isocratic or shallow gradient method around the elution point. Efficiently separates compounds with different polarities.
Flow Rate Dependent on column diameter (e.g., 15-25 mL/min for a 21.2 mm ID column) To be optimized for best resolution and run time.
Detection 280 nm or monitor multiple wavelengths (e.g., 270-350 nm) Quinolone systems have strong UV absorbance in this range.[6]

| Sample Prep | Dissolve in minimal DMF, DMSO, or mobile phase; filter before injection. | Ensures sample is fully dissolved and free of particulates. |

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the crude or partially purified material in the smallest possible volume of a strong solvent like DMF or DMSO. If possible, dilute with the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Method Development: Perform an initial analytical-scale run using a fast gradient to determine the retention time of the product and its impurities.

  • Column Equilibration: Equilibrate the preparative column with the starting mobile phase composition for at least 5-10 column volumes or until the baseline is stable.

  • Preparative Run: Inject the sample and run the optimized preparative method.

  • Fraction Collection: Collect fractions corresponding to the main product peak based on the UV detector signal. It is advisable to collect the start, apex, and tail of the peak in separate fractions for purity analysis.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to identify the purest fractions.

  • Post-Purification Workup: Combine the pure fractions. Remove the organic solvent (acetonitrile/methanol) using a rotary evaporator. The remaining aqueous solution containing the product can be lyophilized (freeze-dried) to yield a fluffy solid, or the product can be extracted into an organic solvent if it is insoluble in the acidic aqueous phase.

Purity Assessment

After purification, the purity and identity of the final product must be confirmed.

  • High-Performance Liquid Chromatography (HPLC): The primary method to determine purity as a percentage (e.g., >99% by area normalization).[5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Confirms the molecular weight of the product, providing evidence of its identity.[14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR will confirm the chemical structure and identify any remaining proton- or fluorine-containing impurities.

  • Melting Point (MP): A sharp melting point range is indicative of high purity. The melting point of the related 4-Hydroxyquinoline-3-carboxylic acid is 268-273 °C, suggesting the target compound will also have a high decomposition temperature.[15]

References

  • PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Shishov, A., et al. (2022). Automated Liquid–Liquid Microextraction of Fluoroquinolones for Their Subsequent Chromatographic Determination. ProQuest. Retrieved from [Link]

  • Fábián, L., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. Crystal Growth & Design, ACS Publications. Retrieved from [Link]

  • Fábián, L., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. PMC, NIH. Retrieved from [Link]

  • Ahmad, I., et al. (2021). Chromatographic Separation of Fluoroquinolone Drugs and Drug Degradation Profile Monitoring through Quality-by-Design Concept. Journal of Chromatographic Science, 59(1), 55–63. Retrieved from [Link]

  • ChemBK. (n.d.). 6,8-difluoro-1-(2-fluoroethyl)-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid. Retrieved from [Link]

  • Toujani, E., et al. (2023). Simultaneous Quantitative Determination of Eight Fluoro-quinolones by High-Performance Liquid Chromatography with UV Detection. Methods and Objects of Chemical Analysis. Retrieved from [Link]

  • Fábián, L., et al. (2022). Formation of Salts and Molecular Ionic Cocrystals of Fluoroquinolones and α,ω-Dicarboxylic Acids. ResearchGate. Retrieved from [Link]

  • Caires, F. J., et al. (2014). Fluoroquinolone salts with carboxylic acids. Semantic Scholar. Retrieved from [Link]

  • Tsuruoka, M., et al. (2005). Method for purifying quinolinecarboxylic acid derivative. Google Patents.
  • Xiao, Y., et al. (2008). Trace analysis of quinolone and fluoroquinolone antibiotics from wastewaters by liquid chromatography-electrospray tandem mass spectrometry. Journal of Chromatography A, 1214(1-2), 1-11. Retrieved from [Link]

  • Nguyen, T. A. D., et al. (2019). Determination of Fluoroquinolones in Pharmaceutical Formulations by Extractive Spectrophotometric Methods Using Ion-Pair Complex Formation with Bromothymol Blue. PubMed Central. Retrieved from [Link]

  • Reynolds, G. A., & Hauser, C. R. (1951). 2-methyl-4-hydroxyquinoline. Organic Syntheses, 31, 77. Retrieved from [Link]

Sources

Application Note: A Robust HPLC Method for the Quantification of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive, validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid. As a key intermediate or active pharmaceutical ingredient (API) within the fluoroquinolone class of compounds, ensuring its purity, stability, and concentration is paramount in drug development and quality control. This document provides a step-by-step protocol, the scientific rationale behind the method development, and a complete validation strategy based on the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] The described reversed-phase HPLC method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine use in research and regulated laboratory environments.

Introduction and Scientific Rationale

This compound is a core structural motif found in various fluoroquinolone antibiotics. Fluoroquinolones are broad-spectrum synthetic antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription.[5] The precise quantification of this molecule is critical for several reasons:

  • Quality Control: To ensure the identity and purity of the bulk drug substance.

  • Stability Studies: To monitor for degradation products under various stress conditions.

  • Impurity Profiling: To detect and quantify process-related impurities or degradants.

  • Pharmacokinetic Studies: To determine the concentration of the drug in biological matrices.

High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and reproducibility.[6][7] This guide details a reversed-phase HPLC (RP-HPLC) method, which is ideally suited for separating moderately polar compounds like the target analyte.

Physicochemical Properties of the Analyte

A successful HPLC method is built upon a fundamental understanding of the analyte's chemical properties.

  • Structure:

    • Molecular Formula: C₁₀H₅F₂NO₃[8][9]

    • Molecular Weight: 225.15 g/mol [8][9]

    • Core Moiety: A difluorinated quinolone ring system with a carboxylic acid at position 3 and a hydroxyl group at position 4.

  • Ionization and pKa: The molecule possesses both an acidic carboxylic acid group and a basic nitrogen atom within the quinolone ring, making it amphoteric. The carboxylic acid group is expected to have a pKa value in the range of 2-4, typical for aromatic carboxylic acids.[10] The quinolone nitrogen's basicity is influenced by the surrounding electron-withdrawing groups. For effective and reproducible retention in RP-HPLC, it is crucial to suppress the ionization of the primary functional group, in this case, the carboxylic acid. This is achieved by maintaining the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[11]

  • UV Absorbance: The conjugated quinolone ring system acts as a strong chromophore, making UV detection highly suitable. Based on structurally similar fluoroquinolones, the maximum UV absorbance (λmax) is expected in the 280-300 nm range.[12][13]

HPLC Method Development: The Causality Behind Experimental Choices

The selection of each chromatographic parameter was deliberate, grounded in established chemical principles to ensure a robust and reliable separation.

Chromatographic Mode and Stationary Phase

A Reversed-Phase (RP) mode was selected, as it is the most effective and widely used technique for separating small to medium-sized molecules of moderate polarity.

  • Column: An Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) column is recommended.

    • Justification: The C18 (octadecylsilane) stationary phase provides the necessary hydrophobic character to retain the analyte. The "Plus" designation indicates a double end-capping process, which minimizes exposed silanol groups on the silica surface. This is critical for analyzing acidic compounds like our target, as it prevents peak tailing caused by secondary ionic interactions, leading to improved peak symmetry and efficiency.

Mobile Phase Composition

The mobile phase is designed to achieve optimal retention, resolution, and peak shape.

  • Aqueous Component (Mobile Phase A): 0.1% (v/v) Formic Acid in Water.

    • Justification: Formic acid is an excellent mobile phase modifier that serves two purposes.[14] First, it lowers the mobile phase pH to approximately 2.7, which effectively suppresses the ionization of the carboxylic acid group, ensuring the analyte is in its neutral, more retained form.[11] This leads to sharp, symmetrical peaks. Second, it is volatile, making it compatible with mass spectrometry (LC-MS) if further characterization is needed.

  • Organic Component (Mobile Phase B): Acetonitrile.

    • Justification: Acetonitrile is chosen over methanol as the organic modifier due to its lower viscosity (reducing system backpressure) and lower UV cutoff, which results in a more stable baseline. It generally provides sharper peaks for aromatic compounds compared to methanol.

  • Elution Mode: An isocratic elution is employed for simplicity and robustness, which is ideal for routine quality control assays where the primary goal is to quantify the main peak.

Detection Wavelength
  • Wavelength: 294 nm .

    • Justification: While a full UV scan should be performed to determine the empirical λmax, fluoroquinolones typically exhibit strong absorbance near this wavelength.[12] Using a wavelength at or near the absorbance maximum ensures the highest sensitivity for detecting the analyte. A Diode Array Detector (DAD) or Photodiode Array (PDA) is highly recommended to simultaneously acquire spectra across a range, which can be used to assess peak purity.

Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the analysis of this compound.

Equipment and Reagents
  • Instrumentation: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and DAD/PDA detector (e.g., Agilent 1260 Infinity II LC System or equivalent).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm), P/N: 959993-902.

  • Reagents:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Formic Acid (LC-MS grade, >99%).

    • Water (Type I, 18.2 MΩ·cm).

  • Glassware & Consumables: Class A volumetric flasks, analytical balance, HPLC vials with caps, 0.45 µm syringe filters.

Solution Preparation
  • Mobile Phase A (0.1% Formic Acid in Water): Carefully add 1.0 mL of formic acid to a 1 L volumetric flask containing approximately 900 mL of Type I water. Bring to volume with water and mix thoroughly.

  • Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v). This composition ensures sample solubility and compatibility with the mobile phase.

Standard and Sample Preparation
  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of the reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. This stock solution can be stored at 2-8°C for up to one week.

  • Working Standard Solution (10 µg/mL): Pipette 10.0 mL of the Standard Stock Solution into a 100 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution (10 µg/mL): Accurately weigh an appropriate amount of the sample to achieve a final theoretical concentration of 10 µg/mL after dissolving and diluting with the diluent. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

HPLC Chromatographic Conditions
ParameterCondition
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 25% Acetonitrile, 75% (0.1% Formic Acid in Water)
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 10 µL
Detector DAD/PDA at 294 nm
Run Time 10 minutes
System Suitability Testing (SST)

Before sample analysis, the system's performance must be verified according to pharmacopeial standards.[15][16][17]

ParameterAcceptance Criteria
Injection Repeatability Inject the Working Standard Solution five times. The %RSD of the peak areas must be ≤ 1.0%.
Tailing Factor (T) For the analyte peak, T must be between 0.8 and 1.5.
Theoretical Plates (N) Must be ≥ 2000 for the analyte peak.

Method Validation Protocol (ICH Q2(R2))

Every analytical protocol must be a self-validating system.[3] The developed method should be validated in accordance with ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[1][2][4]

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Validation Standard Weigh Reference Standard Dissolve Dissolve & Dilute in Diluent Standard->Dissolve Sample Weigh API Sample Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject Samples & Standards Filter->Inject SST System Suitability Test (SST) SST->Inject If Pass Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calculate Calculate Concentration Integrate->Calculate Validate Perform Method Validation (ICH Q2) Calculate->Validate

The following parameters must be evaluated:

Validation ParameterProtocol SummaryTypical Acceptance Criteria
Specificity Analyze diluent, placebo, and stressed samples (acid, base, peroxide, heat, light) to ensure no interference at the analyte's retention time.Peak purity index > 0.999. No co-eluting peaks at the analyte RT.
Linearity Analyze a minimum of five concentrations across 50-150% of the nominal concentration (e.g., 5, 7.5, 10, 12.5, 15 µg/mL).Correlation coefficient (r²) ≥ 0.999. Y-intercept should be close to zero.
Accuracy Perform recovery studies by spiking a placebo matrix with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be between 98.0% and 102.0%.
Precision Repeatability: Analyze six replicate preparations of the sample at 100% concentration on the same day. Intermediate Precision: Repeat on a different day with a different analyst or instrument.%RSD ≤ 1.0% for repeatability. %RSD ≤ 2.0% for intermediate precision.
Range The range is confirmed by the linearity and accuracy data.80% to 120% of the test concentration.
Robustness Deliberately vary method parameters: Flow rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase Composition (±2% organic).System suitability parameters must still be met. Analyte concentration should not significantly change.
LOD & LOQ Determine by signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the linearity curve.S/N ≥ 3 for LOD. S/N ≥ 10 for LOQ.

Conclusion

The HPLC method detailed in this application note is a reliable and robust procedure for the quantitative determination of this compound. The scientific rationale for each parameter has been thoroughly explained, providing a solid foundation for method implementation and troubleshooting. By following the outlined protocol and performing a comprehensive validation as per ICH guidelines, laboratories can ensure the generation of accurate and defensible data for quality control and research purposes.

G Analyte Analyte Properties (pKa, UV, Polarity) Mode Select Mode (Reversed-Phase) Analyte->Mode MobilePhase Develop Mobile Phase (Acidic Buffer + ACN) Analyte->MobilePhase Detector Set Detector (UV @ λmax) Analyte->Detector Column Select Column (C18, End-capped) Mode->Column Column->MobilePhase Optimization Optimize & Test SST MobilePhase->Optimization Detector->Optimization Validation Full Method Validation (ICH Q2) Optimization->Validation

References

Determining the Minimum Inhibitory Concentration (MIC) of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid: An Application Note and Comprehensive Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on determining the Minimum Inhibitory Concentration (MIC) of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, a member of the quinolone class of antibiotics. We delve into the scientific rationale behind the experimental design, offering step-by-step protocols for the standardized broth microdilution and agar dilution methods. This guide is structured to ensure scientific integrity, reproducibility, and a deep understanding of the underlying principles of antimicrobial susceptibility testing.

Introduction: The Significance of this compound and MIC Determination

This compound belongs to the quinolone family of synthetic antibacterial agents. The core structure of quinolones is fundamental to their antibacterial activity, which is primarily exerted through the inhibition of bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are crucial for DNA replication, repair, and recombination in bacteria. By stabilizing the enzyme-DNA complex, quinolones introduce double-strand breaks in the bacterial chromosome, ultimately leading to cell death.[1][4] The fluorine substitutions at positions 6 and 8 are characteristic of fluoroquinolones, a subset of quinolones with an expanded spectrum of activity.[2]

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7] Determining the MIC is a cornerstone of antimicrobial research and development for several critical reasons:

  • Intrinsic Activity Assessment: It provides a quantitative measure of the compound's potency against a specific pathogen.

  • Spectrum of Activity: Testing against a panel of clinically relevant bacteria helps define the compound's spectrum of action.

  • Resistance Monitoring: Tracking changes in MIC values over time is essential for monitoring the emergence and spread of drug-resistant strains.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: MIC data is a critical parameter in PK/PD studies to predict the therapeutic efficacy of an antimicrobial agent.

  • Clinical Breakpoint Determination: Regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) use MIC distributions to establish clinical breakpoints, which guide clinicians in prescribing appropriate antibiotic therapy.[8][9]

This guide will provide detailed, validated protocols for determining the MIC of this compound, ensuring that researchers can generate accurate and reproducible data.

Foundational Knowledge: Mechanism of Action

Understanding the mechanism of action of quinolones is crucial for interpreting MIC data and troubleshooting experiments.

Quinolone_Mechanism_of_Action Compound This compound BacterialCell Bacterial Cell Compound->BacterialCell Enters cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase Inhibits ligation Topo_IV Topoisomerase IV Compound->Topo_IV Inhibits ligation BacterialCell->DNA_Gyrase BacterialCell->Topo_IV ReplicationFork Replication Fork DNA_Gyrase->ReplicationFork Relaxes supercoils DS_Breaks Double-Strand DNA Breaks DNA_Gyrase->DS_Breaks Stabilizes cleavage complex Topo_IV->ReplicationFork Decatenates daughter chromosomes Topo_IV->DS_Breaks Stabilizes cleavage complex CellDeath Bacterial Cell Death DS_Breaks->CellDeath Induces

Caption: Mechanism of action of quinolone antibiotics.

As depicted, the primary targets for most Gram-negative bacteria are DNA gyrase, while for many Gram-positive bacteria, it is topoisomerase IV.[10] However, this can be species- and drug-dependent.[3] Inhibition of these enzymes leads to the accumulation of lethal double-strand DNA breaks.

Essential Materials and Reagents

A comprehensive list of necessary materials is provided below.

CategoryItem
Test Compound This compound (powder form)
Solvents Dimethyl sulfoxide (DMSO), sterile distilled water, 0.1 M NaOH
Culture Media Cation-Adjusted Mueller-Hinton Broth (CAMHB), Mueller-Hinton Agar (MHA)
Bacterial Strains Test isolates, Quality Control (QC) strains (e.g., E. coli ATCC® 25922™, P. aeruginosa ATCC® 27853™, S. aureus ATCC® 29213™, E. faecalis ATCC® 29212™)
Labware Sterile 96-well microtiter plates, sterile petri dishes, sterile tubes, micropipettes and sterile tips, multichannel pipettes
Equipment Incubator (35°C ± 2°C), spectrophotometer or McFarland standards, vortex mixer, biological safety cabinet

Protocol I: Broth Microdilution Method

The broth microdilution method is a widely used technique for quantitative MIC determination and is considered a reference method by the CLSI.[5][6][7][11][12]

Preparation of Stock Solution

Preliminary Solubility Test:

  • Weigh a small amount (e.g., 1-2 mg) of the compound into a microfuge tube.

  • Add a small volume of DMSO (e.g., 100 µL) and vortex. Observe for complete dissolution.

  • If insoluble, try adding 0.1 M NaOH dropwise to an aqueous suspension of the compound until it dissolves.

Stock Solution Protocol (Example using DMSO):

  • Accurately weigh a sufficient amount of this compound powder to prepare a stock solution of 1280 µg/mL. Use the following formula to calculate the required weight: Weight (mg) = [Desired Concentration (µg/mL) x Desired Volume (mL)] / 1000

  • Dissolve the powder in a minimal amount of high-quality DMSO.

  • Once dissolved, bring the solution to the final volume with sterile distilled water or a suitable buffer.

  • Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

  • Aliquot the stock solution into sterile cryovials and store at -20°C or lower.

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Serial Dilution in 96-Well Plate cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis Stock Prepare Compound Stock (1280 µg/mL) AddStock Add 100 µL Stock to Well 1 Stock->AddStock Inoculum Prepare Bacterial Inoculum (0.5 McFarland) AddInoculum Add 50 µL of diluted inoculum to each well Inoculum->AddInoculum Well1 Well 1: 100 µL CAMHB Well1->AddStock Well2_11 Wells 2-11: 50 µL CAMHB SerialDilute Transfer 50 µL (Well 1 to 2, 2 to 3...) Well2_11->SerialDilute AddStock->SerialDilute Mix SerialDilute->AddInoculum Incubate Incubate at 35°C for 16-20 hours AddInoculum->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC

Caption: Broth Microdilution Workflow.

Step-by-Step Protocol
  • Prepare 96-Well Plates:

    • Add 100 µL of sterile Cation-Adjusted Mueller-Hinton Broth (CAMHB) to all wells of a 96-well microtiter plate.

  • Serial Dilution of the Compound:

    • Add 100 µL of the 1280 µg/mL stock solution to the first well of each row to be tested. This will result in a concentration of 640 µg/mL.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the 10th well. Discard 100 µL from the 10th well.

    • The 11th well will serve as the growth control (no drug), and the 12th well as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation:

    • Within 15 minutes of preparation, add 10 µL of the diluted bacterial suspension to each well (except the sterility control). This will bring the final volume in each well to 110 µL.

  • Incubation:

    • Cover the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism. This can be observed as a clear well compared to the turbid growth in the control well.

Protocol II: Agar Dilution Method

The agar dilution method is another CLSI-approved reference method, particularly useful for testing multiple isolates simultaneously.[5][13]

Experimental Workflow

Agar_Dilution_Workflow cluster_prep Preparation cluster_plate_prep Agar Plate Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Data Analysis Stock Prepare Compound Stock (10x final concentration) AddCompound Add 1 part compound stock to 9 parts molten agar Stock->AddCompound Inoculum Prepare Bacterial Inoculum (0.5 McFarland) SpotInoculum Spot 1-10 µL of diluted inoculum onto agar surface Inoculum->SpotInoculum MoltenAgar Molten Mueller-Hinton Agar MoltenAgar->AddCompound PourPlates Pour into petri dishes and allow to solidify AddCompound->PourPlates PourPlates->SpotInoculum Incubate Incubate at 35°C for 16-20 hours SpotInoculum->Incubate ReadMIC Read MIC: Lowest concentration with no visible growth Incubate->ReadMIC

Caption: Agar Dilution Workflow.

Step-by-Step Protocol
  • Prepare Drug-Containing Agar Plates:

    • Prepare a series of 2-fold dilutions of the compound stock solution in a suitable solvent. The concentrations should be 10 times the final desired concentrations in the agar.

    • Melt Mueller-Hinton Agar (MHA) and cool to 45-50°C in a water bath.

    • Add 2 mL of each drug dilution to 18 mL of molten MHA to create a series of plates with the desired final drug concentrations. Also, prepare a drug-free control plate.

    • Mix gently but thoroughly and pour into sterile petri dishes. Allow the agar to solidify completely.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation:

    • Using a multipoint inoculator or a micropipette, spot 1-10 µL of the diluted inoculum onto the surface of each agar plate, including the control plate.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate at 35°C ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth. A faint haze or a single colony at the inoculation spot is disregarded.

Quality Control: The Cornerstone of Reliable Data

Scientific Rationale: Quality control is non-negotiable in antimicrobial susceptibility testing. It ensures the accuracy and reproducibility of the results by monitoring the performance of the reagents, media, and the operator's technique. CLSI and EUCAST provide expected MIC ranges for specific QC strains against various antimicrobial agents.

QC Protocol:

  • A set of well-characterized reference strains with known susceptibility profiles must be included with each batch of MIC tests.

  • The recommended QC strains for testing quinolones include:

    • Escherichia coli ATCC® 25922™

    • Pseudomonas aeruginosa ATCC® 27853™

    • Staphylococcus aureus ATCC® 29213™

    • Enterococcus faecalis ATCC® 29212™

  • The obtained MIC values for the QC strains must fall within the acceptable ranges published by CLSI or EUCAST. If the QC results are out of range, the test results for the experimental compound are considered invalid, and the entire experiment must be repeated after troubleshooting.

Data Interpretation and Reporting

The final MIC value is reported as the lowest concentration of this compound that inhibits visible bacterial growth.

Result Interpretation
Clear Well/No Growth on Agar The concentration in this well/plate is at or above the MIC.
Turbid Well/Growth on Agar The concentration in this well/plate is below the MIC.

Reporting MICs:

  • The MIC is reported in µg/mL.

  • It is crucial to state the method used (broth microdilution or agar dilution) and the QC ranges for the reference strains.

  • An MIC value for one antibiotic cannot be directly compared to the MIC value for another antibiotic to determine which is "better"; interpretation requires consideration of established clinical breakpoints.[8][9]

Troubleshooting Common Issues

Problem Possible Cause(s) Solution(s)
Growth in sterility control well/plate Contamination of media or reagents.Use fresh, sterile materials. Aseptically handle all components.
No growth in growth control well/plate Inoculum viability issue, improper incubation.Use a fresh bacterial culture. Verify inoculum density and incubation conditions.
QC MICs out of range Incorrect inoculum density, expired reagents, improper incubation, procedural error.Review all procedural steps, re-standardize inoculum, use fresh media and reagents, verify incubator temperature.
Skipped wells (growth at higher concentration, no growth at lower) Inaccurate pipetting, cross-contamination.Use proper pipetting technique, change tips between dilutions.

Conclusion

This application note provides a robust framework for determining the MIC of this compound. Adherence to these standardized protocols, with a strong emphasis on quality control, will ensure the generation of high-quality, reproducible data that is essential for the advancement of antimicrobial research and development.

References

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. Available at: [Link]

  • Wikipedia. (n.d.). Quinolone antibiotic. In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Correia, S., Poeta, P., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand? Journal of Medical Microbiology, 66(5), 551–559. Available at: [Link]

  • Vila, J., & Martinez-Puchol, S. (2017). Mechanism of action of and resistance to quinolones. Enfermedades Infecciosas y Microbiología Clínica, 35, 3-8. Available at: [Link]

  • Microbiology Class. (2023). STANDARD QUALITY CONTROL STRAINS FOR ANTIBIOGRAM. Available at: [Link]

  • Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. Available at: [Link]

  • Microbe Online. (2021). Quality Control Strains (standard strains) and their Uses. Available at: [Link]

  • Public Health England. (n.d.). Quality Control of Antimicrobial Susceptibility Testing. Retrieved January 5, 2026, from [Link]

  • Wikipedia. (n.d.). Agar dilution. In Wikipedia. Retrieved January 5, 2026, from [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature protocols, 3(2), 163–175. Available at: [Link]

  • Lee, H., et al. (2019). Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus: A Cornerstone to Develop Reference Strains for Korean Clinical Microbiology Laboratories. Annals of Laboratory Medicine, 39(6), 549–555. Available at: [Link]

  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved January 5, 2026, from [Link]

  • Scilit. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Available at: [Link]

  • The Antimicrobial Resistance Channel. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method [Video]. YouTube. Available at: [Link]

  • van der Valk, R. A. P., et al. (2021). In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models. Drug Discovery Today, 26(10), 2357-2364. Available at: [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Journal of Clinical Microbiology, 43(10), 5063–5070. Available at: [Link]

  • GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - Standards. Available at: [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved January 5, 2026, from [Link]

  • ResearchGate. (2012). M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]

  • PubChem. (n.d.). Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. Retrieved January 5, 2026, from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved January 5, 2026, from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). Retrieved January 5, 2026, from [Link]

  • Dick White Referrals. (n.d.). Interpretation of MICs in Antibiotic Susceptibility Testing. Retrieved January 5, 2026, from [Link]

  • Justyna, M. K., & Magdalena, A. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pharmaceuticals, 14(2), 169. Available at: [Link]

  • tl;dr pharmacy. (2021). What Every Pharmacist Should Know about Antimicrobial Susceptibility Testing. Available at: [Link]

Sources

Application Note: In Vitro DNA Gyrase Inhibition Assay for Quinolones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of DNA Gyrase and Its Inhibition by Quinolones

DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA.[1] This process is crucial for managing DNA topology during replication, transcription, and repair, enabling the bacterial chromosome to be compacted within the cell. The enzyme is a heterotetramer, composed of two GyrA and two GyrB subunits (GyrA2GyrB2).[2] DNA gyrase facilitates DNA replication by removing the positive superhelical twists that accumulate ahead of the replication fork.[3] Due to its essential nature in bacteria and its absence in higher eukaryotes, DNA gyrase is a prime target for antibacterial agents.

Quinolones are a broad-spectrum class of antibiotics that specifically target bacterial DNA gyrase and the related enzyme, topoisomerase IV.[2][4] They exert their antibacterial effect by binding to the enzyme-DNA complex, stabilizing it, and trapping the enzyme in a state where it has introduced a double-stranded break in the DNA.[3][5] This leads to the formation of a ternary quinolone-enzyme-DNA complex, which blocks the movement of the replication fork and ultimately results in bacterial cell death.[3][6] This mechanism makes quinolones potent "topoisomerase poisons".[6] The in vitro DNA gyrase inhibition assay is a fundamental tool for the discovery and characterization of new quinolone-based antibiotics, allowing for the determination of their potency and mechanism of action.

Assay Principle: Monitoring DNA Supercoiling

The most common in vitro assay for measuring DNA gyrase activity and its inhibition is the DNA supercoiling assay. This assay relies on the unique ability of DNA gyrase to convert relaxed circular plasmid DNA into its supercoiled form in an ATP-dependent manner.[1] The inhibition of this supercoiling activity serves as a direct measure of a compound's effect on the enzyme. The extent of supercoiling can be monitored using two primary methods:

  • Agarose Gel Electrophoresis: Supercoiled DNA migrates faster through an agarose gel than its relaxed counterpart.[7] By separating the reaction products on a gel and visualizing the DNA with a fluorescent dye (e.g., ethidium bromide), one can qualitatively and quantitatively assess the inhibition of gyrase activity. In the presence of an effective inhibitor, the amount of supercoiled DNA will be reduced, and the relaxed form will persist.

  • Fluorescence-Based High-Throughput Screening (HTS): For higher throughput applications, fluorescence-based assays are employed. These assays utilize a fluorescent dye that exhibits differential fluorescence intensity when bound to supercoiled versus relaxed DNA.[8][9] For instance, some dyes show increased fluorescence upon binding to supercoiled DNA.[8] Therefore, in an uninhibited reaction, the fluorescence signal increases as relaxed DNA is converted to the supercoiled form. An inhibitor will prevent this increase in fluorescence.

This application note provides detailed protocols for both the gel-based and a fluorescence-based DNA gyrase inhibition assay for quinolones.

Mechanism of Quinolone Inhibition of DNA Gyrase

The following diagram illustrates the mechanism by which quinolones inhibit DNA gyrase, leading to the stabilization of the cleaved DNA-enzyme complex.

Quinolone Inhibition of DNA Gyrase cluster_0 DNA Gyrase Catalytic Cycle cluster_1 Quinolone Action Gyrase Gyrase Gyrase_DNA_Complex Gyrase-DNA Complex Gyrase->Gyrase_DNA_Complex Binds Relaxed_DNA Relaxed DNA Relaxed_DNA->Gyrase_DNA_Complex Cleaved_Complex Transient Cleaved Complex Gyrase_DNA_Complex->Cleaved_Complex ATP-dependent cleavage Supercoiled_DNA Supercoiled DNA Cleaved_Complex->Supercoiled_DNA Strand passage & religation Stabilized_Complex Stabilized Ternary Complex (Toxic) Cleaved_Complex->Stabilized_Complex Quinolone Quinolone Quinolone->Stabilized_Complex Binds to Replication_Fork_Blockage Replication Fork Blockage & Cell Death Stabilized_Complex->Replication_Fork_Blockage

Caption: Mechanism of quinolone-mediated DNA gyrase inhibition.

Materials and Reagents

Reagent/MaterialGel-Based AssayFluorescence-Based Assay
Purified DNA Gyrase (e.g., from E. coli)
Relaxed circular plasmid DNA (e.g., pBR322)
5X or 10X Assay Buffer
ATP solution
Quinolone compounds (and known inhibitor control, e.g., ciprofloxacin)
DMSO (for dissolving compounds)
Stop Buffer/Loading Dye (e.g., containing SDS and proteinase K)
Agarose
TAE or TBE buffer
DNA stain (e.g., ethidium bromide or SYBR Safe)
Fluorescence detection dye (specific to the kit)
Microplates (96- or 384-well, black for fluorescence)
Microplate reader with fluorescence detection
Gel electrophoresis system and power supply
Gel documentation system
Standard laboratory equipment (pipettes, tubes, etc.)

Note on Reagent Preparation:

  • Assay Buffer Composition: A typical 5X assay buffer may contain: 250 mM Tris-HCl (pH 7.5), 120 mM KCl, 50 mM MgCl2, 25 mM DTT, 9 mM ATP, and 25 mM spermidine. The exact composition can vary, and it is recommended to follow the supplier's instructions if using a commercial kit.[10]

  • Quinolone Solutions: Prepare stock solutions of quinolone compounds in DMSO. Further dilutions should be made in the assay buffer to minimize the final DMSO concentration in the reaction, as high concentrations of DMSO can inhibit the enzyme. It is advisable to keep the final DMSO concentration below 5%.

Experimental Protocols

Protocol 1: Gel-Based DNA Gyrase Inhibition Assay

This protocol is ideal for detailed mechanistic studies and for confirming hits from high-throughput screens.

Experimental Workflow for Gel-Based Assay

Gel_Based_Assay_Workflow Start Start Reaction_Setup Set up reactions: - Buffer - Relaxed DNA - ATP - Inhibitor (Quinolone) - Water Start->Reaction_Setup Pre_incubation Pre-incubate at 37°C for 10 min Reaction_Setup->Pre_incubation Add_Gyrase Add DNA Gyrase to initiate reaction Pre_incubation->Add_Gyrase Incubation Incubate at 37°C for 30-60 min Add_Gyrase->Incubation Stop_Reaction Stop reaction with Stop Buffer/Loading Dye Incubation->Stop_Reaction Electrophoresis Run on 1% agarose gel Stop_Reaction->Electrophoresis Visualization Stain gel and visualize bands Electrophoresis->Visualization Data_Analysis Quantify band intensity to determine inhibition Visualization->Data_Analysis End End Data_Analysis->End

Caption: Step-by-step workflow for the gel-based DNA gyrase inhibition assay.

Step-by-Step Methodology:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. A typical 20 µL reaction includes:

    • 4 µL of 5X Assay Buffer

    • 1 µL of relaxed pBR322 DNA (e.g., 0.5 µg/µL)

    • 2 µL of 10 mM ATP

    • 1 µL of quinolone compound at various concentrations (or DMSO for control)

    • x µL of sterile deionized water to bring the volume to 19 µL.

    • Controls:

      • Negative Control (No Enzyme): Add all components except the enzyme. This should show only the relaxed DNA band.

      • Positive Control (No Inhibitor): Add all components, with DMSO in place of the inhibitor. This should show predominantly supercoiled DNA.

  • Pre-incubation: Gently mix the components and pre-incubate the reaction mixtures at 37°C for 10 minutes.

  • Initiate Reaction: Add 1 µL of DNA gyrase (e.g., 1 unit) to each reaction tube. Mix gently.

  • Incubation: Incubate the reactions at 37°C for 30 to 60 minutes. The optimal incubation time may need to be determined empirically.

  • Stop Reaction: Terminate the reaction by adding 5 µL of stop buffer/loading dye (e.g., containing 1% SDS, 50 mM EDTA, and 0.5 mg/mL proteinase K). Mix well and incubate at 37°C for another 15-30 minutes to deproteinize.

  • Agarose Gel Electrophoresis: Load the entire reaction mixture into the wells of a 1% agarose gel in TAE or TBE buffer. It is important to run the gel in the absence of ethidium bromide, as it can affect the migration of supercoiled DNA.[11] Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Visualization: Stain the gel with a suitable DNA stain (e.g., immerse in 0.5 µg/mL ethidium bromide solution for 15-30 minutes). Destain in water if necessary. Visualize the DNA bands under UV light using a gel documentation system.

Protocol 2: Fluorescence-Based DNA Gyrase Inhibition Assay

This protocol is designed for high-throughput screening of large compound libraries.

Step-by-Step Methodology:

  • Reaction Setup: In a 96- or 384-well black microplate, set up the reactions in a final volume of 20-50 µL.

    • Add assay buffer, relaxed DNA, and ATP to each well.

    • Add the quinolone compounds at various concentrations (or DMSO for the control).

    • Controls:

      • Negative Control (No Enzyme): Wells with all components except the enzyme.

      • Positive Control (No Inhibitor): Wells with all components and DMSO.

  • Initiate Reaction: Add DNA gyrase to all wells except the negative controls.

  • Incubation: Incubate the plate at the optimal temperature (e.g., 37°C) for the recommended time (typically 30-90 minutes).

  • Signal Detection:

    • Add the fluorescent dye to each well as per the manufacturer's instructions.

    • Incubate for a short period (e.g., 5-15 minutes) at room temperature to allow the dye to bind to the DNA.[9]

    • Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., excitation at 485 nm and emission at 535 nm for some dyes).[8][9]

Data Analysis and Interpretation

The goal of data analysis is to determine the concentration of the quinolone that inhibits 50% of the DNA gyrase activity (IC50).

For Gel-Based Assays:
  • Quantification: Use gel analysis software to quantify the intensity of the supercoiled and relaxed DNA bands in each lane.

  • Calculate Percent Inhibition:

    • Percent Supercoiling = [Intensity of Supercoiled Band / (Intensity of Supercoiled Band + Intensity of Relaxed Band)] * 100

    • Percent Inhibition = [1 - (Percent Supercoiling in Test Sample / Percent Supercoiling in Positive Control)] * 100

For Fluorescence-Based Assays:
  • Calculate Percent Inhibition:

    • Percent Inhibition = [1 - (Fluorescence of Test Sample - Fluorescence of Negative Control) / (Fluorescence of Positive Control - Fluorescence of Negative Control)] * 100

IC50 Determination:

Plot the percent inhibition against the logarithm of the quinolone concentration. Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.

Sample Data Table for IC50 Determination:

Quinolone Conc. (µM)Log [Quinolone]% Inhibition
0.01-2.005
0.1-1.0015
10.0048
101.0085
1002.0098

Troubleshooting

ProblemPossible CauseSolution
No supercoiling in the positive controlInactive enzyme, incorrect buffer composition, degraded ATP.Use a fresh batch of enzyme and ATP. Verify the buffer components and pH.
High background in fluorescence assayCompound autofluorescence.Measure the fluorescence of the compound in the assay buffer without enzyme or DNA. Subtract this background from the test samples.
Inconsistent resultsPipetting errors, temperature fluctuations.Use calibrated pipettes. Ensure consistent incubation times and temperatures.
Smearing of DNA bands on the gelNuclease contamination.Use nuclease-free water and reagents. Ensure the purity of the enzyme preparation.
Precipitated compoundLow solubility of the test compound.Check the solubility of the compound in the final assay buffer. The final DMSO concentration may need to be adjusted, but be mindful of its inhibitory effects.

References

  • Mechanism of action of quinolones. PubMed. [Link]

  • Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, Oxford Academic. [Link]

  • ProFoldin DNA Gyrase DNA Supercoiling Assay Kits. ProFoldin. [Link]

  • E. coli DNA Gyrase DNA Supercoiling Assay Kits. BioHippo. [Link]

  • DNA Gyrase as a Target for Quinolones. PMC, NIH. [Link]

  • Overview of quinolone action mechanism. Gyrase or topoisomerase IV... ResearchGate. [Link]

  • Mechanism of Quinolone Action and Resistance. PMC, NIH. [Link]

  • Gel-based E. coli gyrase supercoiling assay. ProFoldin. [Link]

  • Topoisomerase Assays. PMC, NIH. [Link]

  • DNA Gyrase Assay Kit. CliniSciences. [Link]

  • Topoisomerase Assays. PMC, NIH. [Link]

  • Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. [Link]

  • The world of topoisomerase assays. ProFoldin. [Link]

  • Bacterial DNA Gyrase Assay Kit Overview. YouTube. [Link]

  • DNA Supercoiling Catalyzed by Bacterial Gyrase. PMC, NIH. [Link]

  • In vitro assays used to measure the activity of topoisomerases. ASM Journals. [Link]

  • DNA cleavage assay for the identification of topoisomerase I inhibitors. Semantic Scholar. [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. ResearchGate. [Link]

  • Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. Antimicrobial Agents and Chemotherapy, ASM. [Link]

  • Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis. PMC, NIH. [Link]

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Application Notes and Protocols: Determination of the Antibacterial Spectrum of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 4-quinolone-3-carboxylic acid motif is a cornerstone in the development of antibacterial agents, forming the essential scaffold of the widely successful fluoroquinolone class of antibiotics.[1] These synthetic compounds have a broad and potent spectrum of activity and have been critical in treating a variety of bacterial infections.[1] The compound 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid belongs to this important class of molecules. While specific extensive studies on the antibacterial spectrum of this particular precursor are not widely published, its structural similarity to established fluoroquinolones suggests potential antibacterial activity.

This guide serves as a comprehensive resource for researchers to determine the in vitro antibacterial spectrum of this compound. We will delve into the established mechanism of action for this class of compounds and provide detailed, field-proven protocols for assessing its efficacy against a panel of clinically relevant bacteria. The methodologies described herein are based on the globally recognized standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring the generation of reliable and reproducible data.[1][2][3][4][5]

Postulated Mechanism of Action: The Fluoroquinolone Paradigm

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[6] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for relieving torsional stress during DNA replication and transcription. By forming a stable complex with the DNA gyrase-DNA complex, fluoroquinolones prevent the re-ligation of the cleaved DNA strands, leading to a cascade of events that culminates in cell death.

  • Inhibition of Topoisomerase IV: In most Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is essential for the decatenation (separation) of interlinked daughter chromosomes following DNA replication. Inhibition of topoisomerase IV by fluoroquinolones prevents the segregation of replicated DNA into daughter cells, thereby halting cell division and leading to cell death.

The dual-targeting mechanism of fluoroquinolones contributes to their potent bactericidal activity. The specific affinity for DNA gyrase versus topoisomerase IV can vary among different fluoroquinolones and bacterial species.

Visualizing the Mechanism of Action

Fluoroquinolone_Mechanism_of_Action FQ This compound (Fluoroquinolone) DNA_Gyrase DNA Gyrase (Gram-Negative Bacteria) FQ->DNA_Gyrase targets Topo_IV Topoisomerase IV (Gram-Positive Bacteria) FQ->Topo_IV targets Inhibition_Gyrase Inhibition of DNA Re-ligation DNA_Gyrase->Inhibition_Gyrase leads to Inhibition_Topo_IV Inhibition of Decatenation Topo_IV->Inhibition_Topo_IV leads to Replication_Fork DNA Replication Fork Supercoiled_DNA Supercoiled DNA Replication_Fork->Supercoiled_DNA introduces Catenated_Chromosomes Catenated Daughter Chromosomes Replication_Fork->Catenated_Chromosomes results in Supercoiled_DNA->DNA_Gyrase relieved by Catenated_Chromosomes->Topo_IV separated by Cell_Death Bacterial Cell Death Inhibition_Gyrase->Cell_Death Inhibition_Topo_IV->Cell_Death

Caption: Postulated mechanism of action for this compound.

Protocols for Determining In Vitro Antibacterial Spectrum

To elucidate the antibacterial spectrum of this compound, a series of standardized susceptibility tests should be performed. The following protocols are based on CLSI guidelines.[1][3][4][5]

Preparation of the Test Compound
  • Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1280 µg/mL) in a suitable solvent, such as dimethyl sulfoxide (DMSO). The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any inhibitory effects on bacterial growth.

  • Solubility: Ensure the compound is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter.

Selection of Bacterial Strains

A representative panel of bacteria should be selected to determine the breadth of the antibacterial spectrum. This panel should include reference strains from the American Type Culture Collection (ATCC) for reproducibility.

Category Bacterial Species ATCC Strain
Gram-Positive Cocci Staphylococcus aureusATCC 29213
Staphylococcus epidermidisATCC 12228
Enterococcus faecalisATCC 29212
Streptococcus pneumoniaeATCC 49619
Gram-Negative Bacilli Escherichia coliATCC 25922
Pseudomonas aeruginosaATCC 27853
Klebsiella pneumoniaeATCC 700603
Acinetobacter baumanniiATCC 19606
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is considered the "gold standard" for determining the MIC of an antimicrobial agent. The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.

Experimental Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate. C Inoculate each well of the microtiter plate with the bacterial suspension. A->C B Prepare standardized bacterial inoculum (5 x 10^5 CFU/mL) in Mueller-Hinton Broth. B->C D Include positive (no drug) and negative (no bacteria) controls. C->D E Incubate at 35-37°C for 18-24 hours. D->E F Visually inspect for turbidity. The MIC is the lowest concentration with no visible growth. E->F

Caption: Workflow for the broth microdilution method.

Step-by-Step Protocol
  • Plate Preparation: In a sterile 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.

  • Serial Dilution: Add 100 µL of the stock solution (at 4x the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10. Wells 11 and 12 will serve as controls.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 11 serves as the positive control (growth, no drug). Add 50 µL of sterile CAMHB to well 12 to serve as the negative control (no growth, no drug).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).

Agar Dilution Method

This method is an alternative to broth microdilution and is particularly useful for testing fastidious organisms.

Step-by-Step Protocol
  • Plate Preparation: Prepare a series of Mueller-Hinton Agar (MHA) plates, each containing a specific concentration of the test compound. This is done by adding the appropriate amount of the stock solution to the molten agar before pouring the plates.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

  • Inoculation: Using a multipoint replicator, spot a small volume (1-2 µL) of the bacterial suspension onto the surface of each agar plate, including a control plate with no compound.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound that inhibits the visible growth of the bacteria on the agar surface.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative method to determine the susceptibility of bacteria to a compound. It is useful for rapid screening.

Step-by-Step Protocol
  • Plate Preparation: Prepare a "lawn" of bacteria by evenly swabbing a standardized inoculum (0.5 McFarland) onto the surface of a large MHA plate.

  • Disk Application: Impregnate sterile paper disks with a known concentration of the this compound solution.

  • Placement: Place the impregnated disks onto the surface of the inoculated MHA plate.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Reading Results: Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited). The size of the zone correlates with the susceptibility of the bacterium to the compound.

Data Interpretation and Reporting

The results of the MIC testing will provide a quantitative measure of the potency of this compound against the tested bacterial strains. This data should be compiled into a clear and concise table.

Example MIC Data Table
Bacterial Species ATCC Strain MIC (µg/mL)
Staphylococcus aureusATCC 29213[Insert Data]
Enterococcus faecalisATCC 29212[Insert Data]
Escherichia coliATCC 25922[Insert Data]
Pseudomonas aeruginosaATCC 27853[Insert Data]
... (other strains)......

Based on the MIC values, the antibacterial spectrum can be characterized. A broad-spectrum agent will show activity against a wide range of both Gram-positive and Gram-negative bacteria. The potency can be compared to that of established fluoroquinolones.

Conclusion

While the 4-quinolone-3-carboxylic acid scaffold is a well-established pharmacophore for antibacterial activity, the specific antibacterial spectrum of this compound must be determined empirically. The protocols outlined in this guide provide a standardized and robust framework for researchers to elucidate the in vitro efficacy of this compound. By following these CLSI-based methodologies, scientists can generate high-quality, reproducible data that will be crucial for the further development and potential application of this and other novel quinolone derivatives.

References

Sources

Application Notes and Protocols for the Microbiological Evaluation of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Promising Scaffold in Antibacterial Research

6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of molecules. The quinolone core is the foundation for the highly successful fluoroquinolone antibiotics, a class of broad-spectrum bactericidal agents used extensively in clinical practice.[1] The defining features of these molecules are the bicyclic quinolone ring system and a carboxylic acid group at position 3, which are crucial for their antibacterial activity.[2] The addition of fluorine atoms, in this case at positions 6 and 8, can significantly enhance the compound's spectrum of activity and pharmacokinetic properties.[1]

The primary mechanism of action for quinolone antibiotics is the inhibition of two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[3][4] These enzymes are critical for managing DNA topology during replication, repair, and recombination. By forming a stable ternary complex with the enzyme and bacterial DNA, quinolones trap the enzyme in a state where it has cleaved the DNA but cannot re-ligate it, leading to an accumulation of double-strand breaks and ultimately cell death.[5][6] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in many Gram-positive bacteria.[1][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to evaluate the microbiological properties of this compound. The protocols herein are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and are designed to ensure robust and reproducible results.[7][8][9]

Compound Preparation and Handling

For microbiological assays, it is imperative to start with a sterile, high-purity stock solution of the test compound. The solubility of quinolone carboxylic acids can be pH-dependent.

Protocol 1: Stock Solution Preparation

  • Weighing: Accurately weigh a precise amount of this compound powder in a sterile microcentrifuge tube or vial under aseptic conditions.

  • Solubilization: Due to the carboxylic acid moiety, initial solubilization can often be achieved in a small volume of a suitable base, such as 0.1 M NaOH, followed by dilution with sterile distilled water or a buffer to the desired stock concentration. Dimethyl sulfoxide (DMSO) is also a common solvent for initial solubilization.

    • Causality: The choice of solvent is critical. While DMSO is effective, its concentration in the final assay medium should be kept low (typically ≤1%) to avoid any intrinsic antimicrobial or cytotoxic effects. The use of a weak base for initial solubilization can improve aqueous solubility.

  • Sterilization: Sterilize the stock solution by filtration through a 0.22 µm syringe filter into a sterile container.

  • Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or below, protected from light.

Determination of Antimicrobial Potency: MIC and MBC Assays

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12]

Protocol 2: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 guidelines and is a standard method for quantitative susceptibility testing.[9]

Materials:

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Standardized bacterial inoculum (0.5 McFarland, diluted to ~5 x 10⁵ CFU/mL in the final well volume)

  • Sterile stock solution of this compound

  • Positive control antibiotic (e.g., Ciprofloxacin)

Procedure:

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well plate.

  • Compound Dilution: In well 1, add 100 µL of the test compound at twice the highest desired final concentration. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.

    • Self-Validation: Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no bacteria). This setup validates the viability of the bacteria and the sterility of the medium.

  • Inoculation: Prepare the bacterial inoculum to a 0.5 McFarland standard and then dilute it in CAMHB. Add 50 µL of this diluted inoculum to wells 1 through 11. The final inoculum in each well should be approximately 5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

MIC_MBC_Workflow cluster_prep Preparation cluster_mic MIC Determination cluster_mbc MBC Determination prep_compound Prepare Compound Stock Solution serial_dilution Perform 2-fold Serial Dilution in 96-well plate prep_compound->serial_dilution prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum inoculate_plate Inoculate wells with ~5x10^5 CFU/mL prep_inoculum->inoculate_plate serial_dilution->inoculate_plate incubate_mic Incubate 16-20h at 35°C inoculate_plate->incubate_mic read_mic Read MIC (No visible growth) incubate_mic->read_mic plate_wells Plate aliquots from clear wells (≥MIC) onto agar read_mic->plate_wells Proceed from MIC well incubate_mbc Incubate 18-24h at 35°C plate_wells->incubate_mbc count_colonies Count Colonies (CFU) incubate_mbc->count_colonies read_mbc Determine MBC (≥99.9% killing) count_colonies->read_mbc

Protocol 3: Determination of Minimum Bactericidal Concentration (MBC)

This protocol is a continuation of the MIC assay.[13][14]

Procedure:

  • Subculturing: Following the MIC determination, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).

  • Plating: Mix the contents of each selected well thoroughly. Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells onto a Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: After incubation, count the number of colonies on each spot. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Table 1: Example MIC and MBC Data for this compound

Bacterial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292130.512Bactericidal
Escherichia coli25922122Bactericidal
Pseudomonas aeruginosa278534164Bactericidal
Enterococcus faecalis292122>32>16Tolerant

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12]

Investigating Drug Interactions: Synergy Testing

The checkerboard assay is a common method to assess the interaction between two antimicrobial agents.[15] The interaction can be synergistic (effect is greater than the sum of individual effects), additive/indifferent (effect is equal to the sum), or antagonistic (effect is less than the sum).[3]

Protocol 4: Checkerboard Synergy Assay

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute Compound A (e.g., this compound) along the x-axis (columns) and Compound B (a second antibiotic) along the y-axis (rows).

  • Controls: Include rows and columns with each compound alone to redetermine their individual MICs under the assay conditions.

  • Inoculation and Incubation: Inoculate the plate with the test organism and incubate as described for the MIC protocol.

  • Data Analysis: After incubation, determine the MIC of each compound alone and in combination. Calculate the Fractional Inhibitory Concentration (FIC) index for each well showing no growth.

FIC Calculation:

  • FIC of Compound A = (MIC of A in combination) / (MIC of A alone)

  • FIC of Compound B = (MIC of B in combination) / (MIC of B alone)

  • FIC Index (FICI) = FIC of A + FIC of B

Interpretation:

  • Synergy: FICI ≤ 0.5

  • Additive/Indifference: 0.5 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

Checkerboard_Assay cluster_setup Assay Setup cluster_analysis Data Analysis dilute_A Serial Dilute Compound A (across columns) inoculate Inoculate Plate with Bacteria dilute_A->inoculate dilute_B Serial Dilute Compound B (down rows) dilute_B->inoculate incubate Incubate Plate (16-20h at 35°C) inoculate->incubate read_wells Read Growth/ No Growth in Wells incubate->read_wells calc_fic Calculate FIC Index FICI = FIC_A + FIC_B read_wells->calc_fic interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fic->interpret

Elucidating the Mechanism of Action

Given that this compound is a quinolone, its mechanism of action is likely the inhibition of bacterial DNA gyrase and/or topoisomerase IV.[16][17] Specific enzyme inhibition assays can confirm this.

Conceptual Protocol 5: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

  • Reaction Setup: Combine relaxed plasmid DNA (e.g., pBR322), DNA gyrase enzyme, and assay buffer in the presence of varying concentrations of the test compound.

  • Initiation: Start the reaction by adding ATP.

  • Incubation: Incubate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Analysis: Stop the reaction and analyze the DNA topology by agarose gel electrophoresis. Supercoiled DNA migrates faster than relaxed DNA.

  • Interpretation: Inhibition of supercoiling is observed as a decrease in the amount of the fast-migrating supercoiled form and an increase in the slower-migrating relaxed form. The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) can be determined.

Conceptual Protocol 6: Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the separation of interlinked, catenated DNA networks (kinetoplast DNA or kDNA) into individual circular DNA molecules by topoisomerase IV.[18]

  • Reaction Setup: Combine kDNA, topoisomerase IV enzyme, and assay buffer with various concentrations of the test compound.

  • Initiation and Incubation: Initiate the reaction with ATP and incubate at 37°C.

  • Termination and Analysis: Stop the reaction and separate the DNA products by agarose gel electrophoresis. The large kDNA network remains at the top of the gel, while the decatenated minicircles migrate into the gel.

  • Interpretation: Inhibition is indicated by a reduction in the amount of decatenated minicircles. The IC₅₀ can be calculated.

References

  • Wikipedia. (n.d.). Quinolone antibiotic. Retrieved January 5, 2026, from [Link]

  • Hooper, D. C. (2000). Synergy and antagonism of fluoroquinolones with other classes of antimicrobial agents. The American journal of medicine, 109 Suppl 2, 7S-14S.
  • Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of medical microbiology, 66(5), 551–559.
  • Vila, J., & Martinez, J. L. (2008). Mechanism of action of and resistance to quinolones. Current topics in medicinal chemistry, 8(6), 439–450.
  • Mechanisms in Medicine. (2011, March 29). Fluoroquinolones: Mechanisms of Action and Resistance [Video]. YouTube. [Link]

  • Hébert, C. D., & O'Donnell, F. J. (2016). Quinolones: from antibiotics to autoinducers. FEMS microbiology reviews, 40(5), 647–671.
  • Microbe Investigations. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 5, 2026, from [Link]

  • Taylor & Francis Group. (n.d.). Agar Dilution Susceptibility Testing. Retrieved January 5, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Antimicrobial Synergy Testing/Checkerboard Assay. Retrieved January 5, 2026, from [Link]

  • Microchem Laboratory. (n.d.). Minimum Bactericidal Concentration (MBC) Test. Retrieved January 5, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Minimum Bactericidal Concentration (MBC) Assay. Retrieved January 5, 2026, from [Link]

  • Hooper, D. C. (1995). Synergy of fluoroquinolones with other antimicrobial agents. Clinical infectious diseases, 20 Suppl 1, S53-60.
  • Plotka, M., & Boukherroub, R. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays using broth microdilution method. protocols.io. [Link]

  • Cohen, M. A., Griffin, T. J., & Heifetz, C. L. (1985). In vitro activity of CI-934, a quinolone carboxylic acid active against gram-positive and -negative bacteria. Antimicrobial agents and chemotherapy, 28(6), 766–772.
  • The Microbe Post. (2023, May 1). Agar Dilution (MIC) Susceptibility Test Method [Video]. YouTube. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • Xiao, W., Krishnan, R., Lin, Y. I., Delos Santos, E. F., Kuck, N. A., Babine, R. E., & Lang, S. A., Jr. (1989). Synthesis and in vitro antibacterial activity of some 1-(difluoromethoxyphenyl)quinolone-3-carboxylic acids. Journal of pharmaceutical sciences, 78(7), 585–588.
  • Inspiralis. (n.d.). Escherichia coli Topoisomerase IV Relaxation Assay. Retrieved January 5, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. Retrieved January 5, 2026, from [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. Retrieved January 5, 2026, from [Link]

  • Clinical and Laboratory Standards Institute. (2023). Performance Standards for Antimicrobial Susceptibility Testing; 33rd ed. CLSI supplement M100.
  • Maxwell, A., & Lawson, D. M. (2003). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular medicine, 83, 161–174.
  • European Society of Clinical Microbiology and Infectious Diseases. (n.d.). EUCAST. Retrieved January 5, 2026, from [Link]

  • Pan, X. S., & Fisher, L. M. (2002). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in molecular biology, 203, 11–20.
  • Clinical and Laboratory Standards Institute. (2024). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; 12th ed. CLSI standard M07.
  • Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved January 5, 2026, from [Link]

Sources

Application Notes and Protocols for Evaluating the Cytotoxicity of Quinolone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of Quinolones and the Imperative of Cytotoxicity Testing

Quinolones and their fluoroquinolone derivatives are a significant class of synthetic chemotherapeutic agents, historically celebrated for their broad-spectrum antibacterial activity.[1] However, emerging research has illuminated their potential as potent anticancer agents, capable of inducing cell death in various cancer cell lines.[2] This cytotoxic potential is often linked to their ability to inhibit topoisomerase II, an enzyme crucial for DNA replication, leading to cell cycle arrest and apoptosis.[3] Some derivatives have also been shown to induce apoptosis through the activation of caspases 3 and 7.[4][5][6]

This dual functionality necessitates a rigorous and multi-faceted approach to evaluating their cytotoxicity. For researchers in drug development, understanding the precise concentration at which a quinolone derivative transitions from a therapeutic agent to a toxic one is paramount. This guide provides a comprehensive overview of established in vitro methods for assessing the cytotoxicity of quinolone derivatives, offering detailed protocols and insights into the scientific rationale behind experimental choices.

Guiding Principles: Selecting the Right Tools for a Comprehensive Assessment

A thorough evaluation of cytotoxicity should not rely on a single assay. Instead, a combination of assays targeting different cellular functions provides a more complete and reliable picture of a compound's cytotoxic profile. This guide will focus on a primary screening assay to determine overall cell viability and a secondary, more mechanistic assay to explore the mode of cell death.

Primary Screening: Assays that measure metabolic activity are excellent for initial high-throughput screening to determine the concentration-dependent effects of a compound. The alamarBlue™ (Resazurin) assay is a highly recommended starting point due to its sensitivity, simplicity, and non-destructive nature.[7][8]

Secondary/Mechanistic Assays: Once the half-maximal inhibitory concentration (IC50) is determined, assays that elucidate the mechanism of cell death are crucial. Given that quinolones often induce apoptosis, the Lactate Dehydrogenase (LDH) assay, which measures membrane integrity, and caspase activity assays are highly informative.[9][10][11]

Data Presentation: Quantifying Cytotoxicity

The cytotoxic activity of quinolone derivatives is typically expressed as the IC50 value . This is the concentration of the compound that inhibits 50% of a biological process, such as cell proliferation, compared to an untreated control.[12][13][14] A lower IC50 value indicates a more potent compound.[13]

Quinolone Derivative (Example) Cell Line Incubation Time (h) IC50 (µM) Reference
Tetrahydrobenzo[h]quinolineMCF-7 (Breast)487.5[15]
2-phenylquinolin-4-amineHT-29 (Colon)Not Specified8.12[15]
Ciprofloxacin Derivative (B)CT26 (Murine Colon)Not Specified20 µg/ml
Norfloxacin Derivative (F)HepG2 (Liver)Not SpecifiedPotent

This table is for illustrative purposes. Actual IC50 values will vary depending on the specific quinolone derivative, cell line, and experimental conditions.

Experimental Workflows and Protocols

Cell Line Selection and Culture: The Foundation of Reliable Data

The choice of cell line is critical and should be guided by the research question.[16][17] For general cytotoxicity screening, commonly used cancer cell lines such as HeLa (cervical cancer), MCF-7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) are often employed.[2] It is also advisable to test cytotoxicity on a non-cancerous cell line, such as human fibroblasts, to assess for selective toxicity.[2][16]

General Cell Culture Protocol:

  • Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics (e.g., penicillin/streptomycin) in a humidified incubator at 37°C with 5% CO2.

  • Ensure cells are in the logarithmic growth phase and sub-cultured regularly to maintain health and prevent over-confluency.[18]

  • For experiments, seed cells in 96-well plates at a predetermined optimal density and allow them to attach overnight.[15][19]

Primary Cytotoxicity Assessment: alamarBlue™ (Resazurin) Assay

The alamarBlue™ assay measures the metabolic activity of living cells. The active ingredient, resazurin, is a blue, non-fluorescent dye that is reduced by mitochondrial enzymes in viable cells to the pink, highly fluorescent resorufin.[7] This conversion is proportional to the number of living cells.

Workflow for alamarBlue™ Assay:

alamarBlue_Workflow A Seed cells in 96-well plate and allow to attach overnight B Treat cells with serial dilutions of quinolone derivatives A->B C Incubate for desired time period (e.g., 24, 48, 72 hours) B->C D Add alamarBlue™ reagent (10% of culture volume) C->D E Incubate for 1-4 hours at 37°C D->E F Measure fluorescence or absorbance E->F G Calculate % viability and determine IC50 F->G

Caption: Workflow for the alamarBlue™ cytotoxicity assay.

Detailed Protocol for alamarBlue™ Assay:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[20][21] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinolone derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO, typically below 0.5%) and a no-treatment control.[18][22]

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).[23]

  • Reagent Addition: Add alamarBlue™ reagent equal to 10% of the volume in each well (e.g., 10 µL for a 100 µL volume).[7][20]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from light.[7][8] The optimal incubation time may need to be determined empirically for each cell line.[7]

  • Measurement: Measure fluorescence with an excitation of 560 nm and emission of 590 nm, or absorbance at 570 nm with a reference wavelength of 600 nm using a microplate reader.[7][20]

  • Data Analysis: Correct for background fluorescence/absorbance using wells with medium and alamarBlue™ but no cells.[8] Calculate the percentage of cell viability relative to the untreated control. Plot a dose-response curve to determine the IC50 value using non-linear regression analysis.[12]

Secondary Cytotoxicity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a colorimetric method that quantifies cell death by measuring the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][24] The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the formation of a colored formazan product that can be measured spectrophotometrically.[10][11]

Workflow for LDH Assay:

LDH_Workflow A Seed and treat cells as in primary assay B Incubate for desired time period A->B C Transfer supernatant to a new 96-well plate B->C D Add LDH reaction mixture C->D E Incubate for 30 minutes at room temperature, protected from light D->E F Add stop solution E->F G Measure absorbance at 490 nm and 680 nm F->G H Calculate % cytotoxicity G->H

Caption: Workflow for the LDH cytotoxicity assay.

Detailed Protocol for LDH Assay:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the alamarBlue™ protocol.

  • Controls: Prepare the following controls:

    • Spontaneous LDH Release: Untreated cells.

    • Maximum LDH Release: Untreated cells lysed with a lysis buffer (provided in most kits) 30 minutes before the end of the incubation period.

    • Background Control: Culture medium without cells.[24]

  • Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

  • Reagent Addition: Add the LDH reaction mixture to each well.

  • Incubation: Incubate the plate for approximately 30 minutes at room temperature, protected from light.[11]

  • Stop Reaction: Add the stop solution provided in the kit to each well.

  • Measurement: Measure the absorbance at 490 nm and a reference wavelength of 680 nm.[11]

  • Data Analysis: Subtract the 680 nm absorbance from the 490 nm absorbance. Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Mechanistic Insight: Caspase-3/7 Activation Assay

To confirm that the observed cytotoxicity is due to apoptosis, a caspase activity assay can be performed. Caspases-3 and -7 are key executioner caspases in the apoptotic pathway.[4][5][6] This assay utilizes a substrate that, when cleaved by active caspases-3 or -7, releases a fluorescent or luminescent signal.

Workflow for Caspase-3/7 Assay:

Caspase_Workflow A Seed and treat cells as in primary assay B Incubate for a time period conducive to apoptosis A->B C Add Caspase-Glo® 3/7 Reagent B->C D Incubate at room temperature C->D E Measure luminescence D->E F Express results as fold-change over untreated control E->F

Caption: Workflow for a luminescent caspase-3/7 assay.

Detailed Protocol for Caspase-3/7 Assay (Luminescent):

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the alamarBlue™ protocol.

  • Incubation: Incubate for a time determined to be optimal for apoptosis induction by the specific quinolone derivative. This may require a time-course experiment.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells.

  • Incubation: Incubate at room temperature for 1-2 hours.

  • Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Express the results as a fold-change in caspase activity compared to the untreated control.

Troubleshooting Common Issues in Cytotoxicity Assays

Issue Potential Cause(s) Troubleshooting Steps Reference
High Variability Between Replicates Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension before seeding. Calibrate pipettes. Avoid using the outer wells of the plate or fill them with sterile PBS.[18][25][26]
Low Absorbance/Fluorescence Signal Low cell density, insufficient incubation time with the reagent.Optimize cell seeding density through a titration experiment. Perform a time-course experiment to determine the optimal reagent incubation time.[18][19]
High Background Signal in Control Wells Microbial contamination, interference from media components (e.g., phenol red, serum).Visually inspect plates for contamination. Use phenol red-free medium. Run a control with serum-free medium during the assay incubation.[18][26]
Compound Precipitation Poor solubility of the quinolone derivative in the culture medium.Check the solubility limit of the compound. Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to the cells (typically <0.5%).[18][22]

Conclusion

The systematic evaluation of quinolone derivative cytotoxicity is a cornerstone of modern drug discovery. By employing a strategic combination of assays that probe cell viability, membrane integrity, and apoptotic pathways, researchers can build a comprehensive profile of a compound's biological activity. The protocols and guidelines presented here provide a robust framework for obtaining accurate and reproducible data, ultimately facilitating the identification of promising new therapeutic agents. Adherence to rigorous experimental design, including appropriate controls and careful data interpretation, is essential for the successful translation of in vitro findings to further preclinical and clinical development.

References

Troubleshooting & Optimization

Navigating the Nuances of Quinoline Synthesis: A Gould-Jacobs Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Gould-Jacobs quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this powerful reaction to construct 4-hydroxyquinoline scaffolds. As a cornerstone in medicinal chemistry, the Gould-Jacobs synthesis, while robust, presents a unique set of challenges. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common problems and optimize your synthetic outcomes.

I. Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Gould-Jacobs reaction, and what are the critical steps?

The Gould-Jacobs reaction is a multi-step synthesis that constructs the 4-hydroxyquinoline ring system.[1] Understanding the sequence is crucial for troubleshooting. The process unfolds as follows:

  • Condensation: An aniline reacts with an alkoxymethylenemalonate ester, typically diethyl ethoxymethylenemalonate (DEEM), via a nucleophilic substitution to form an anilidomethylenemalonate intermediate.[1]

  • Thermal Cyclization: This is the most critical and often problematic step. It requires significant thermal energy (typically >250 °C) to induce a 6-electron electrocyclization, forming the quinoline ring.[2][3]

  • Saponification (Optional): The resulting 4-hydroxy-3-carboalkoxyquinoline can be hydrolyzed with a strong base to the corresponding carboxylic acid.

  • Decarboxylation (Optional): Subsequent heating of the carboxylic acid derivative leads to the loss of carbon dioxide, yielding the final 4-hydroxyquinoline.[1]

dot graph "Gould_Jacobs_Mechanism" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Aniline [label="Aniline"]; DEEM [label="Diethyl Ethoxymethylenemalonate (DEEM)"]; Intermediate [label="Anilidomethylenemalonate\nIntermediate", fillcolor="#34A853"]; Cyclized [label="4-Hydroxy-3-carboalkoxyquinoline", fillcolor="#FBBC05"]; Saponified [label="Quinoline-3-carboxylic acid", fillcolor="#EA4335"]; Final [label="4-Hydroxyquinoline", fillcolor="#202124"];

Aniline -> Intermediate [label="Condensation"]; DEEM -> Intermediate; Intermediate -> Cyclized [label="Thermal Cyclization (>250°C)"]; Cyclized -> Saponified [label="Saponification (e.g., NaOH)"]; Saponified -> Final [label="Decarboxylation (Heat)"]; } caption: "Gould-Jacobs Reaction Pathway"

Q2: My reaction is producing a low yield of the desired 4-hydroxyquinoline. What are the most common culprits?

Low yields are a frequent frustration in the Gould-Jacobs synthesis. The root cause often lies in one of the following areas:

  • Incomplete Cyclization: The high activation energy of the thermal cyclization step is a major hurdle. Insufficient temperature or reaction time will result in a significant amount of the uncyclized anilidomethylenemalonate intermediate remaining.

  • Thermal Decomposition: Conversely, excessively high temperatures or prolonged heating can lead to the degradation of both the starting materials and the desired product, often resulting in the formation of tarry, insoluble byproducts.

  • Sub-optimal Starting Material Purity: Impurities in the aniline or DEEM can interfere with the reaction, leading to side products and reduced yields.

  • Poor Regioselectivity: When using asymmetrically substituted anilines, the cyclization can occur at two different ortho positions, leading to a mixture of regioisomers and a lower yield of the desired product.[3]

II. Troubleshooting Guide: Specific Problems and Solutions

This section delves into specific experimental issues and provides actionable solutions.

Problem 1: Incomplete Cyclization - The Reaction Stalls

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of the anilidomethylenemalonate intermediate remaining after the thermal cyclization step.

Causality: The 6-electron electrocyclization has a high activation energy barrier that has not been sufficiently overcome.

Solutions:

  • Optimize Thermal Conditions:

    • Temperature: Ensure the reaction temperature is consistently maintained above 250 °C. For high-boiling solvents like diphenyl ether or Dowtherm A, this means vigorous reflux.

    • Reaction Time: While prolonged heating can cause decomposition, insufficient time will lead to incomplete reaction. A time-course study can help identify the optimal duration.

  • Consider Microwave-Assisted Synthesis:

    • Microwave irradiation can significantly accelerate the cyclization by efficiently delivering energy to the reaction mixture, often leading to higher yields and shorter reaction times.[4]

Heating MethodTypical Temperature (°C)Typical Reaction TimeAdvantagesDisadvantages
Conventional (Dowtherm A/Diphenyl Ether) 250 - 26030 - 60 minutesScalable, well-establishedHigh energy consumption, difficult solvent removal
Microwave Irradiation 250 - 3005 - 20 minutesRapid, often higher yields, easier optimizationRequires specialized equipment, scalability can be a challenge

dot graph "Troubleshooting_Incomplete_Cyclization" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Incomplete Cyclization Detected"]; Check_Temp [label="Verify Reaction Temperature\n(>250°C)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Temp [label="Increase Temperature", fillcolor="#EA4335"]; Check_Time [label="Verify Reaction Time", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Increase_Time [label="Increase Reaction Time", fillcolor="#EA4335"]; Consider_MW [label="Consider Microwave Synthesis", fillcolor="#34A853"]; Success [label="Successful Cyclization", shape=ellipse, fillcolor="#34A853"];

Start -> Check_Temp; Check_Temp -> Increase_Temp [label="Too Low"]; Check_Temp -> Check_Time [label="Adequate"]; Increase_Temp -> Success; Check_Time -> Increase_Time [label="Too Short"]; Check_Time -> Consider_MW [label="Adequate"]; Increase_Time -> Success; Consider_MW -> Success; } caption: "Workflow for Incomplete Cyclization"

Problem 2: Formation of Tarry Byproducts

Symptom: The reaction mixture becomes dark and viscous, and a significant amount of insoluble, tar-like material is formed, making product isolation difficult.

Causality: At the high temperatures required for cyclization, starting materials, intermediates, or the final product can undergo decomposition and polymerization reactions.

Solutions:

  • Minimize Reaction Time at High Temperature: The goal is to find the "sweet spot" where cyclization is complete, but degradation is minimal.

  • Ensure Efficient Stirring: Good agitation prevents localized overheating, which can be a major contributor to tar formation.

  • Use a High-Boiling, Inert Solvent: Solvents like Dowtherm A or diphenyl ether help to maintain a consistent temperature and can dilute the reactants, reducing the likelihood of intermolecular side reactions.[3]

  • Purity of Starting Materials: Ensure that the aniline and DEEM are of high purity, as impurities can often act as initiators for polymerization.

Problem 3: Poor Regioselectivity with Substituted Anilines

Symptom: When using an asymmetrically substituted aniline, a mixture of two or more regioisomeric quinolines is formed, complicating purification and reducing the yield of the desired isomer.

Causality: The cyclization can occur at either of the two ortho positions on the aniline ring. The regiochemical outcome is governed by a combination of steric and electronic factors.[3]

Solutions:

  • Understand Substituent Effects: The electronic nature of the substituent on the aniline ring plays a crucial role.

    • Electron-donating groups (EDGs) such as -OCH₃ and -CH₃ generally activate the ring and can lead to mixtures of isomers. The Gould-Jacobs reaction is often most effective for anilines with electron-donating groups at the meta-position.[1]

    • Electron-withdrawing groups (EWGs) like -NO₂ and -CN can deactivate the ring, making the cyclization more difficult and sometimes favoring one isomer over the other.

  • Steric Hindrance: A bulky substituent at one of the ortho positions will sterically disfavor cyclization at that site, leading to the preferential formation of the other regioisomer.

  • Solvent Effects: The choice of solvent can sometimes influence the ratio of regioisomers. It is worth experimenting with different high-boiling solvents if regioselectivity is a persistent issue.

Aniline SubstituentElectronic EffectExpected Directing Influence on Cyclization
-OCH₃ (methoxy) Strong EDGOrtho/Para activating, can lead to mixtures
-CH₃ (methyl) Weak EDGOrtho/Para activating, can lead to mixtures
-Cl (chloro) Weak EWGOrtho/Para deactivating, can influence regioselectivity
-NO₂ (nitro) Strong EWGMeta deactivating, can favor one isomer

III. Experimental Protocols

Protocol 1: Classical High-Temperature Synthesis in Diphenyl Ether

This protocol provides a general procedure for the synthesis of 4-hydroxyquinolines using a high-boiling inert solvent.

Materials:

  • Substituted Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)

  • Diphenyl ether

  • Reaction flask with reflux condenser

  • Heating mantle

  • Hexane or cyclohexane for precipitation

Procedure:

  • Condensation: In a round-bottom flask, combine the aniline and DEEM. Heat the mixture to 100-130 °C for 1-2 hours. The ethanol byproduct can be removed by distillation. Monitor the formation of the anilidomethylenemalonate intermediate by TLC.

  • Cyclization: To the crude intermediate, add diphenyl ether (approximately 5-10 mL per gram of intermediate). Heat the mixture to a vigorous reflux (around 250 °C) for 30-60 minutes.

  • Isolation: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like hexane or cyclohexane to aid in precipitation.

  • Purification: Collect the solid by filtration, wash thoroughly with the non-polar solvent to remove the diphenyl ether, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or acetone/water mixtures).[5][6]

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid and often higher-yielding alternative to classical heating.

Materials:

  • Substituted Aniline (1.0 eq)

  • Diethyl ethoxymethylenemalonate (DEEM) (1.0-1.2 eq)

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

  • Acetonitrile (for washing)

Procedure:

  • Reaction Setup: In a microwave vial, combine the aniline and DEEM.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the mixture to the desired temperature (typically 250-300 °C) and hold for the optimized time (usually 5-20 minutes).

  • Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form.

  • Purification: Filter the solid product and wash it with a small amount of ice-cold acetonitrile.[5] Dry the resulting solid under vacuum. Analyze the purity by HPLC-MS. Further purification can be achieved by recrystallization.

IV. Purification Strategies

Q: My crude product is impure. What are the best methods for purifying 4-hydroxyquinolines?

A: The choice of purification method depends on the nature of the impurities.

  • Recrystallization: This is often the most effective method for removing minor impurities. Common solvent systems include:

    • Ethanol or Methanol

    • Acetone/Water

    • Methanol/Acetone mixture[7]

    • For acidic or basic compounds, crystallization of the corresponding salt can be an effective purification strategy.

  • Column Chromatography: For mixtures of regioisomers or products with significant impurities, column chromatography on silica gel is a viable option. A gradient of ethyl acetate in hexanes is a common starting point for elution.

  • Washing: Thoroughly washing the crude product with a non-polar solvent like hexane or cyclohexane is crucial for removing high-boiling solvents like diphenyl ether or Dowtherm A.[2] Washing with a cold solvent in which the product has low solubility (like acetonitrile) can remove unreacted starting materials.[5]

V. References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and Quinazolines. Journal of the American Chemical Society, 61(10), 2890–2895.

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. [Link]

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)-one using proline catalyst. [Link]

  • Google Patents. (1951). Preparation of 4-hydroxyquinoline compounds.

  • Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]

  • ResearchGate. (n.d.). Gould–Jacobs reaction | Request PDF. [Link]

  • WJBPHS. (2024). Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H). [Link]

  • ResearchGate. (n.d.). (PDF) A solvent-free Jacobs–Gould reaction. [Link]

  • Seijas, J. A., Vázquez-Tato, M. P., & Martínez, M. M. (2000). MICROWAVE SYNTHESIS OF 4-HYDROXYQUINAZOLINES. [Link]

  • MDPI. (2022). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 27(19), 6483. [Link]

  • Organic Syntheses. (n.d.). Gould-Jacobs Reaction. [Link]

  • PMC. (2021). Detection and Degradation Characterization of 16 Quinolones in Soybean Sprouts by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry. Foods, 10(7), 1641. [Link]

  • Biotage. (n.d.). AN56 Gould Jacobs Quinoline forming reaction. [Link]

  • ResearchGate. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. Asian Journal of Chemistry, 27(8), 2823-2826. [Link]

  • NIH. (2021). Multiresidue Determination of 26 Quinolones in Poultry Feathers Using UPLC-MS/MS and Their Application in Residue Monitoring. Molecules, 26(16), 4995. [Link]

  • ACS Publications. (2018). Synthesis of Condensed Heterocycles by the Gould–Jacobs Reaction in a Novel Three-Mode Pyrolysis Reactor. Organic Process Research & Development, 22(11), 1594-1603. [Link]

  • Google Patents. (1949). Quinoline compounds and process of making same.

  • Agilent. (n.d.). Analyze Quinolone Residues in Milk with an Agilent Poroshell 120, 4 µm Column. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. [Link]

  • ResearchGate. (n.d.). General scheme of the Gould–Jacobs quinoline synthesis. [Link]

  • ResearchGate. (2020). On the Regioselectivity of the Gould–Jacobs Reaction: Gas-Phase Versus Solution-Phase Thermolysis. The Journal of Organic Chemistry, 85(23), 15347-15358. [Link]

  • Organic Syntheses. (n.d.). Gould-Jacobs Reaction. [Link]

  • ResearchGate. (n.d.). Synthesis of novel 3,4,6-trisubstituted quinolines enabled by a Gould-Jacobs cyclization. [Link]

  • RSC Publishing. (2020). Recent synthetic efforts in the preparation of 2-(3,4)-alkenyl (aryl) quinoline molecules towards anti-kinetoplastid agents. RSC Advances, 10(11), 6425-6447. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • ResearchGate. (n.d.). Gould–Jacobs Reaction. [Link]

  • ACS Publications. (2002). Study of 4-Quinolone Antibiotics in Biological Samples by Short-Column Liquid Chromatography Coupled with Electrospray Ionization Tandem Mass Spectrometry. Analytical Chemistry, 74(17), 4447-4455. [Link]

  • Wikiwand. (n.d.). Gould–Jacobs reaction. [Link]

  • YouTube. (2021, March 9). 44g: Determining the directing effect of a substituent. [Link]

  • ResearchGate. (n.d.). Thermal and Base-Induced Cyclizations of N-Heteroarylamidinopropanoates | Request PDF. [Link]

Sources

Technical Support Center: Optimizing Cyclization Yield in Fluoroquinolone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Fluoroquinolone Synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of constructing the core quinolone scaffold. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the critical cyclization step, with a focus on maximizing your reaction yields.

Troubleshooting Guide: Enhancing Cyclization Efficiency

This section addresses specific issues encountered during the cyclization step of common fluoroquinolone synthesis routes.

Q1: My Gould-Jacobs cyclization is resulting in a very low yield or failing completely. What are the most common causes and how can I optimize the reaction?

A1: The Gould-Jacobs reaction is a cornerstone of quinolone synthesis, but its thermal cyclization step is notoriously high-maintenance.[1] Low yields often stem from a few critical parameters. Let's break down the likely culprits and their solutions.

The reaction proceeds via an initial Michael-type addition of an aniline to diethyl ethoxymethylenemalonate (DEEM), followed by the elimination of ethanol to form an anilidomethylenemalonate intermediate. The crucial, and often problematic, step is the high-temperature intramolecular cyclization to form the 4-hydroxyquinoline-3-carboxylate.[2][3]

Primary Cause Analysis & Optimization Strategies

1. Insufficient Cyclization Temperature:

  • The "Why": The intramolecular cyclization is a 6-pi electrocyclization that requires significant thermal energy to overcome the activation barrier.[2] Inadequate heating is the most frequent cause of reaction failure.

  • Troubleshooting Protocol:

    • Solvent Choice is Key: The reaction temperature is dictated by the boiling point of your solvent. High-boiling, inert solvents are essential. Diphenyl ether (b.p. ~258 °C) or Dowtherm A are standard choices.[2][4] Using a lower-boiling solvent will prevent the reaction from reaching the necessary temperature. A survey of solvents has shown that yield generally improves with higher-boiling point solvents.[4]

    • Temperature & Duration Optimization: The typical temperature range for this cyclization is 250-260 °C.[2] However, prolonged heating at these temperatures can lead to product degradation.[3][4] It is crucial to find the optimal balance.

      • Recommendation: Start with a reaction time of 30-60 minutes at 250 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the intermediate is still present and minimal charring is observed, you can cautiously extend the reaction time.

    • Microwave-Assisted Synthesis: For rapid optimization, consider microwave irradiation. This technique can dramatically shorten reaction times and improve yields by efficiently reaching high temperatures.[3][5]

Method Temperature (°C) Time Typical Yield Reference
Conventional Heating250-26030-90 minVariable, often moderate[2]
Microwave Irradiation250-3005-20 minCan be significantly higher[3]

2. Substrate Reactivity:

  • The "Why": The electronic nature of the aniline precursor plays a significant role. Electron-withdrawing groups (EWGs) on the aniline ring, such as nitro groups, deactivate the ring by reducing its nucleophilicity, making the intramolecular attack on the ester carbonyl more difficult.[6][7]

  • Troubleshooting Protocol:

    • Forcing Conditions: For anilines bearing EWGs, you may need to employ more "forcing" conditions, such as higher temperatures or longer reaction times.[4] However, be mindful of potential decomposition.

    • Catalyst Consideration: While the Gould-Jacobs reaction is typically thermally driven, for particularly challenging substrates, the use of a Lewis acid catalyst like AlCl₃ has been suggested to promote intramolecular acylation, although this is less common for this specific reaction.[8] Polyphosphoric acid (PPA) can also be an effective cyclizing agent.[9]

3. Presence of Water:

  • The "Why": Although not as critical as in some other acid-catalyzed reactions, the presence of water can potentially lead to hydrolysis of the ester intermediates, reducing the overall yield. Using anhydrous reagents and solvents is good practice.[6]

Workflow for Gould-Jacobs Cyclization

cluster_step1 Step 1: Intermediate Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Saponification & Decarboxylation A Aniline Derivative + DEEM B Anilidomethylenemalonate Intermediate A->B Michael Addition & Ethanol Elimination C High-Temperature Heating (e.g., Diphenyl Ether, 250°C) B->C D 4-Hydroxyquinoline-3-carboxylate C->D 6-pi Electrocyclization E Base Hydrolysis (e.g., NaOH) D->E Saponification F Heating E->F Decarboxylation G Final Fluoroquinolone Core F->G

Caption: Gould-Jacobs reaction pathway.

Q2: My Friedländer synthesis is giving a low yield of the desired quinolone. How can I troubleshoot this?

A2: The Friedländer synthesis, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, is a versatile method for quinolone synthesis.[10] Low yields can often be traced back to catalyst choice, reaction conditions, or side reactions.

Primary Cause Analysis & Optimization Strategies

1. Inappropriate Catalyst:

  • The "Why": The Friedländer synthesis can be catalyzed by either acids or bases, and the optimal catalyst is highly dependent on the specific substrates. An unsuitable catalyst may fail to promote the reaction or may encourage side reactions like self-condensation of the carbonyl compounds.[6]

  • Troubleshooting Protocol:

    • Base Catalysis: For many substrates, a simple base like potassium hydroxide (KOH) or sodium hydroxide (NaOH) in a solvent like ethanol is effective.[6]

    • Acid Catalysis: Acid catalysts such as sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA) can also be used.[7]

    • Modern Catalysts: If traditional catalysts fail, consider exploring more modern options. Zirconium(IV) chloride (ZrCl₄) has been shown to be an efficient catalyst for this reaction.[7]

    • Screening: If yield remains low, perform a small-scale screen of different catalysts (e.g., KOH, piperidine, p-toluenesulfonic acid, ZrCl₄) to identify the most effective one for your specific substrate combination.

2. Suboptimal Reaction Temperature:

  • The "Why": Like many condensation reactions, the Friedländer synthesis often requires heating to drive the reaction to completion. However, excessive heat can lead to the formation of tarry byproducts and decomposition of the starting materials or product.[7]

  • Troubleshooting Protocol:

    • Temperature Control: If using a base like KOH in ethanol, heating to reflux is a common starting point.[6]

    • Monitoring: Monitor the reaction closely by TLC. If you observe the formation of multiple byproducts or significant charring, try reducing the temperature and extending the reaction time.

    • Ambient Temperature Catalysts: Some highly active modern catalysts can facilitate the reaction at lower temperatures, even ambient temperature in some cases, which can help to minimize side reactions.[6]

3. Regioselectivity Issues:

  • The "Why": A significant challenge arises when using asymmetric ketones, as this can lead to the formation of a mixture of regioisomers, which complicates purification and reduces the yield of the desired product.[10]

  • Troubleshooting Protocol:

    • Strategic Substrate Choice: If possible, choose symmetrical ketones or substrates where electronic or steric factors strongly favor one cyclization pathway.

    • Directed Synthesis: In some cases, specific catalysts or directing groups on the ketone can be used to control the regioselectivity.[10]

Proposed Friedländer Reaction Mechanism

A 2-Aminoaryl Ketone C Schiff Base Intermediate A->C Base or Acid Catalyst B α-Methylene Ketone B->C D Intramolecular Aldol-type Reaction C->D Cyclization E Dehydration D->E F Quinolone Product E->F

Caption: A plausible mechanism for the Friedländer synthesis.

Frequently Asked Questions (FAQs)

Q: What is the general mechanism of the cyclization step in fluoroquinolone synthesis?

A: The core of most fluoroquinolone syntheses is the formation of the quinolone ring system. The most common method, the Gould-Jacobs reaction, involves a thermal 6-pi electrocyclization of an anilidomethylenemalonate intermediate.[2] Other methods, like the Friedländer synthesis, typically proceed through a series of condensation, cyclization, and dehydration steps.[10]

Q: What are typical yields for the cyclization step?

A: Yields can vary widely depending on the specific synthetic route and substrates used. For a well-optimized Gould-Jacobs reaction, yields can be in the range of 60-90%.[11] However, for substrates with deactivating groups, yields may be significantly lower.[6] Modern methods, such as those using palladium catalysts or microwave assistance, can often achieve higher yields.[3][12]

Q: How critical is the purity of my starting materials for the cyclization reaction?

A: Very critical. Impurities in your aniline or other starting materials can interfere with the reaction, leading to the formation of byproducts and lowering the overall yield. Ensure your starting materials are of high purity, and consider recrystallization or distillation if necessary.

Q: Are there any "green" or more environmentally friendly approaches to fluoroquinolone cyclization?

A: Yes, there is growing interest in developing greener synthetic routes. This includes the use of microwave-assisted synthesis to reduce reaction times and energy consumption, as well as the development of recyclable catalysts.[13][14] One-pot synthesis methods that reduce the number of steps and the amount of solvent used are also being explored.[13]

Q: My reaction mixture is turning into a dark, tarry mess. What's happening?

A: The formation of tar is a common problem in high-temperature reactions like the Gould-Jacobs or Skraup syntheses.[6][7] It's usually a sign of product or reactant decomposition due to excessive heat or prolonged reaction times. To mitigate this, try lowering the reaction temperature and compensating with a longer reaction time, or consider using a moderating agent like ferrous sulfate in the Skraup synthesis.[7] For the Gould-Jacobs reaction, using microwave synthesis can often provide rapid heating to the target temperature and shorter overall reaction times, which can minimize decomposition.[3]

References

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - NIH. (2023-03-21).
  • Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents.
  • Synthesis of Fluoroquinolone Antibiotics - Química Organica.org.
  • Troubleshooting low yields in the quinoline cyclization step - Benchchem.
  • Optimization of reaction conditions for quinolone synthesis - Benchchem.
  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC.
  • Application Notes and Protocols: Gould-Jacobs Cyclization for Quinolone Synthesis - Benchchem.
  • Synthesis of Fluoroquinolone Antibiotics - Química Organica.org. (2010-06-26).
  • Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization.
  • AN56 Gould Jacobs Quinoline forming reaction:SP1.qxd.
  • Technical Support Center: Troubleshooting Low Conversion Rates in Quinoline Synthesis - Benchchem.
  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. (2023-03-15).
  • A CONTINUOUS PROCESS TOWARDS THE SYNTHESIS OF QUINOLONES - VCU Scholars Compass.
  • Bio-orthogonal Catalysts for the Activation of Fluoroquinolone Prodrugs within Bacterial Cells James W. Southwell.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - Preprints.org. (2025-01-26).
  • Troubleshooting low yield in Friedländer synthesis of quinolines - Benchchem.
  • Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives - MDPI.
  • Effective Synthesis of 4-Quinolones by Reductive Cyclization of 2′-Nitrochalcones Using Formic Acid as a CO Surrogate - PMC - NIH. (2023-07-15).
  • Synthesis of Azuleno[2,1-b]quinolones and Quinolines via Brønsted Acid-Catalyzed Cyclization of 2-Arylaminoazulenes - NIH. (2023-07-31).
  • Recent Progress in Heterocycle Synthesis: Cyclization Reaction with Pyridinium and Quinolinium 1,4-Zwitterions - PMC - PubMed Central. (2023-03-29).
  • design & synthesis of fluoroquinolone through green chemistry approach - International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS). (2024-05-01).
  • The Journal of Organic Chemistry Ahead of Print - ACS Publications.
  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - NIH. (2023-03-15).
  • Towards Catalytic Fluoroquinolones: From Metal-Catalyzed to Metal-Free DNA Cleavage. (2025-03-05).
  • Fluoroquinolone antibiotics trigger selective oxidation in the trace-Cu(II)/peroxydisulfate system: The synergistic effect of dual reactive sites in chemical structure - PubMed. (2025-03-05).
  • Can i use AlCl3 a catalyst for cyclization reaction? - ResearchGate. (2017-12-20).
  • Interactions of Fluoroquinolone Antibacterial Agents with Aqueous Chlorine: Reaction Kinetics, Mechanisms, and Transformation Pathways - AMiner.
  • Modifications of quinolones and fluoroquinolones: hybrid compounds and dual-action molecules - PMC - NIH. (2018-06-07).
  • Design and Synthesis of Fluoroquinolone through Green Chemistry Approach. (2025-10-13).

Sources

Technical Support Center: 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for investigating the degradation pathways of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid. Due to the limited availability of specific degradation studies for this exact molecule, this document synthesizes established principles from forced degradation studies of structurally related fluoroquinolones to provide predictive insights and robust experimental strategies.[1][2] Our focus is to empower you with the methodologies and troubleshooting frameworks necessary to confidently characterize the stability of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for this compound based on its chemical structure?

While specific data is scarce, we can predict susceptibility to degradation by examining its functional groups and the known behavior of the fluoroquinolone class. The primary anticipated pathways are photodegradation, oxidative degradation, and, to a lesser extent, hydrolysis.

  • Photodegradation: Fluoroquinolones are notoriously sensitive to light.[1] The quinolone core is a chromophore that absorbs UV radiation, leading to a cascade of reactions. Key transformations often involve the defluorination of the aromatic ring and modifications to the substituents. For this molecule, expect potential reactions at the fluorine positions and possible polymerization.

  • Oxidative Degradation: The quinolone ring system can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylation of the aromatic rings. Advanced oxidation processes are known to attack the quinolone ring and eliminate the piperazinyl ring in other fluoroquinolones, suggesting the core ring system is a primary target.[3]

  • Hydrolytic Degradation: The carboxylic acid and the 4-hydroxy (keto tautomer) groups are generally stable. Significant degradation under acidic or basic hydrolytic conditions is less common for the core quinolone structure compared to photodegradation, but should still be investigated as part of a comprehensive stability study.[2] Some related compounds have shown susceptibility to alkaline hydrolysis.[1]

Q2: How should I design a forced degradation (stress testing) study for this compound?

A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method. The study involves subjecting the compound to stress conditions exceeding those of accelerated stability testing. A detailed protocol is provided in the "Experimental Protocols" section below. The core principle is to achieve 5-20% degradation to ensure that the primary degradation products are formed without being degraded themselves.

Q3: What are the most effective analytical techniques for identifying and quantifying degradation products?

A combination of chromatographic and spectrometric techniques is required for a thorough investigation.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse for separating the parent compound from its degradation products and for quantification. A reverse-phase C18 column is a common starting point. Developing a stability-indicating HPLC method, where all degradants are resolved from the parent peak, is a critical first step.[4][5]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is indispensable for the structural elucidation of unknown degradation products.[6][7][8] By providing mass-to-charge ratio information and fragmentation patterns, LC-MS/MS allows for the identification of molecular formulas and the pinpointing of structural modifications.

Q4: What are the recommended storage and handling conditions to minimize unwanted degradation?

Given the high photosensitivity of the fluoroquinolone class, stringent light protection is mandatory.

  • Storage: Store the solid compound and solutions in amber glass containers or wrapped in aluminum foil at controlled room temperature or refrigerated (2-8°C), protected from moisture.

  • Handling: During experimentation, work under yellow light or minimize exposure to ambient light. Prepare solutions fresh and use amber HPLC vials for analysis.

Troubleshooting Guide: Stability-Indicating HPLC Method Development

Problem Encountered Probable Cause(s) Recommended Solutions & Rationale
Poor peak shape (tailing or fronting) for the parent compound. 1. Secondary Silanol Interactions: The quinolone nitrogen can interact with free silanol groups on the HPLC column packing. 2. Mobile Phase pH: The pH is too close to the pKa of the analyte, causing it to exist in multiple ionic forms.1. Use a modern, end-capped column (e.g., a hybrid particle-based column) to minimize silanol activity. 2. Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa. For a carboxylic acid, a low pH (e.g., 2.5-3.0) will ensure it is fully protonated and behaves consistently.[5] 3. Add a competing base like triethylamine (TEA) to the mobile phase in small concentrations (e.g., 0.1%) to block active silanol sites.
Co-elution of degradation products with the parent peak. Insufficient Method Selectivity: The mobile phase composition and/or stationary phase are not providing adequate resolution.1. Modify the mobile phase: Change the organic modifier (e.g., acetonitrile to methanol or vice versa), adjust the gradient slope, or alter the pH.[5] 2. Screen different column chemistries: A phenyl or pentafluorophenyl (PFP) column can offer different selectivity for aromatic and fluorinated compounds compared to a standard C18.[6] 3. Perform peak purity analysis using a photodiode array (PDA) detector to confirm that the parent peak is spectrally homogeneous across its width.
Appearance of unexpected peaks in the blank (placebo) injection. 1. Mobile Phase Degradation: The mobile phase components are unstable under the experimental conditions. 2. Excipient Degradation: If working with a formulation, the excipients may be degrading. 3. Carryover: Sample from a previous injection is retained on the column or in the injector.1. Prepare fresh mobile phase daily. 2. Analyze a placebo sample subjected to the same stress conditions to identify any peaks originating from the matrix. 3. Implement a robust needle wash program and include a blank injection after a high-concentration standard to ensure no carryover.
Low or no degradation observed under stress conditions. Insufficient Stress: The conditions (temperature, concentration of reagent, duration) are not harsh enough to induce degradation.1. Increase the duration of exposure. 2. Increase the temperature (e.g., from 60°C to 80°C). 3. Increase the concentration of the stress agent (e.g., from 0.1 M HCl to 1 M HCl). The goal is to achieve a target degradation of 5-20%.

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Workflow

This protocol outlines the steps to induce and analyze degradation of this compound.

Objective: To generate potential degradation products for method development and pathway elucidation.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Class A volumetric flasks, amber vials

  • Calibrated pH meter, HPLC-UV/PDA system, LC-MS/MS system

  • Photostability chamber, temperature-controlled oven

Step-by-Step Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Acid Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 1 M HCl.

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with 1 M NaOH, and dilute to a final concentration of ~100 µg/mL for analysis.

  • Base Hydrolysis:

    • Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with 0.1 M HCl, and dilute to a final concentration of ~100 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of stock solution with 1 mL of 3% H₂O₂.

    • Keep at room temperature, protected from light, for 24 hours.

    • Dilute to a final concentration of ~100 µg/mL.

  • Photolytic Degradation:

    • Expose the stock solution in a quartz cuvette or a clear vial to a photostability chamber (ICH Q1B option 2: overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

    • Simultaneously, keep a control sample wrapped in foil to protect it from light.

    • Dilute both samples to ~100 µg/mL for analysis.

  • Thermal Degradation:

    • Store the solid compound in an oven at 105°C for 48 hours.

    • Prepare a solution from the stressed solid at ~100 µg/mL for analysis.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control, using a developed stability-indicating HPLC-UV method.

    • Calculate the percentage degradation.

    • Inject samples with significant degradation into an LC-MS/MS system to identify the mass of the degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating the main compound from all process impurities and degradation products.

Step-by-Step Procedure:

  • Initial Scouting:

    • Column: C18, 4.6 x 150 mm, 3.5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

    • Injection Volume: 10 µL.

  • Method Optimization:

    • Inject a mixture of the unstressed and all stressed samples (the "degradation cocktail").

    • Evaluate the resolution between the parent peak and all degradant peaks.

    • Adjust the gradient slope, mobile phase pH (e.g., using a phosphate buffer at pH 3.0), or organic modifier (methanol) to improve separation. The goal is to achieve a resolution (Rs) > 2 for all critical peak pairs.[4]

  • Method Validation (per ICH Q2(R1) Guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.

    • Linearity: Establish a linear relationship between concentration and detector response over a defined range.

    • Accuracy & Precision: Determine the closeness of the results to the true value and the degree of scatter between a series of measurements.

    • Robustness: Assess the method's reliability with deliberate variations in parameters like pH, flow rate, and column temperature.

    • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

Visualizations & Pathways

Hypothetical Degradation Pathway

The following diagram illustrates a predictive degradation pathway for this compound under photolytic and oxidative stress, based on known fluoroquinolone chemistry. This is a conceptual model and requires experimental verification.

G cluster_photo Photodegradation cluster_ox Oxidative Degradation parent 6,8-Difluoro-4-hydroxyquinoline- 3-carboxylic acid photo_def Monodefluorinated Product (Loss of F at C6 or C8) parent->photo_def UV Light photo_decarb Decarboxylated Product (Loss of CO2) parent->photo_decarb UV Light ox_n_oxide Quinolone N-Oxide parent->ox_n_oxide H₂O₂ ox_hydroxyl Hydroxylated Ring Product parent->ox_hydroxyl H₂O₂ G cluster_stress Stress Conditions start Prepare Drug Substance Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 80°C) start->acid base Base Hydrolysis (0.1M NaOH, 80°C) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid photo Photolysis (ICH Q1B) start->photo thermal Thermal (Solid) (105°C) start->thermal analysis Analyze All Samples & Control via Stability- Indicating HPLC-UV acid->analysis base->analysis oxid->analysis photo->analysis thermal->analysis eval Evaluate Degradation % (Target: 5-20%) analysis->eval lcms Structure Elucidation of Degradants via LC-MS/MS eval->lcms Degradation > 5% report Report Pathways & Validate Method eval->report Degradation < 5% (No significant products) lcms->report

Caption: Workflow for a forced degradation (stress testing) study.

References

  • Maia, A.S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1333. Available at: [Link] [6]2. de Bairros, A.V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link] [1]3. Maia, A.S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link] [7]4. de Bairros, A.V., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. ResearchGate. Available at: [Link] [2]5. Maia, A.S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Ciência-UCP. Available at: [Link] [8]6. Razia, S. (2014). Analytical methods for the determination of fluoroquinolones in pharmaceutical preparations, biological fluids and degraded solutions. ResearchGate. Available at: [Link] [3]7. R Discovery. (n.d.). Stability-indicating HPLC Method Research Articles. R Discovery. Retrieved January 5, 2026. Available at: [Link] [4]8. Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. vscht.cz. Retrieved January 5, 2026. Available at: [Link]

Sources

Technical Support Center: Improving Solubility of Quinolone Carboxylic Acids for Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling quinolone carboxylic acids in experimental assays. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility challenges with this important class of compounds. Here, we move beyond simple protocols to explain the 'why' behind the methods, ensuring your experiments are built on a solid foundation of scientific understanding.

The Challenge: Why Are Quinolone Carboxylic Acids Difficult to Dissolve?

Quinolone carboxylic acids are notoriously challenging to work with due to their poor aqueous solubility. This often leads to issues like compound precipitation in stock solutions or assay media, resulting in inconsistent bioactivity and unreliable dose-response curves.[1]

The core of the problem lies in their molecular structure. These compounds are zwitterionic , meaning they possess both an acidic carboxylic acid group and a basic amine group (typically a piperazine ring).[2] This dual nature makes their solubility highly dependent on the pH of the solvent.[3][4]

  • At acidic pH (below ~pH 5): The basic amine group becomes protonated (positively charged), increasing solubility in aqueous solutions.[3][5]

  • At alkaline pH (above ~pH 10): The carboxylic acid group becomes deprotonated (negatively charged), which also enhances solubility.[3]

  • At neutral pH (around 6-8): The molecule exists predominantly in its zwitterionic form, which has the lowest aqueous solubility. This is often the pH range of biological assays, creating a significant experimental hurdle.[2][6]

For instance, the intrinsic solubility of ciprofloxacin at 25°C is a mere 0.086 mg/mL at its isoelectric point (pH ~7), classifying it as a low solubility drug.[6]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered when preparing solutions of quinolone carboxylic acids for assays.

Issue 1: My compound won't dissolve when preparing a stock solution.

Q1: What is the best initial solvent for preparing a high-concentration stock solution of a quinolone carboxylic acid?

A1: For creating a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is the most common and effective choice.[7][8] DMSO is a powerful aprotic solvent that can dissolve many hydrophobic compounds intended for in vitro assays.[8] However, it's crucial to use fresh, anhydrous DMSO as moisture can affect solubility.[9]

Q2: I've added DMSO, but the compound is still not fully dissolving. What should I do?

A2: If you're still facing solubility issues in DMSO, gentle warming and vortexing can help.[9] However, a more robust chemical approach is often necessary. The solubility of quinolone carboxylic acids can be significantly increased by adding a small amount of acid or base to the DMSO.

  • Acidification: Adding a molar equivalent of a strong acid like Hydrochloric Acid (HCl) can protonate the basic amine, breaking up the crystal lattice and aiding dissolution. A stock solution in 0.1N HCl is a common practice.[9]

  • Alkalinization: Alternatively, adding a molar equivalent of a base like Sodium Hydroxide (NaOH) will deprotonate the carboxylic acid, achieving a similar effect. Ofloxacin, for example, is often dissolved in 1M NaOH.[10]

Workflow for Stock Solution Preparation

cluster_prep Stock Solution Preparation cluster_troubleshoot Troubleshooting cluster_final Final Steps weigh Weigh Compound add_solvent Add Anhydrous DMSO weigh->add_solvent dissolved Fully Dissolved? add_solvent->dissolved options Options: 1. Gentle Warming/Vortexing 2. Add 1 eq. 0.1N HCl 3. Add 1 eq. 0.1N NaOH dissolved->options no sterilize Sterile Filter (0.22 µm) dissolved->sterilize yes no No yes Yes recheck Fully Dissolved? options->recheck recheck->options No recheck->sterilize yes aliquot Aliquot & Store at -20°C sterilize->aliquot

Caption: Recommended workflow for preparing quinolone stock solutions.

Issue 2: My compound precipitates when I dilute the stock solution into my aqueous assay buffer.

This is a classic problem known as "crashing out." It occurs when a compound dissolved in a strong organic solvent like DMSO is rapidly diluted into an aqueous buffer.[8] The sudden shift in polarity causes the compound's solubility to plummet, leading to precipitation.[8]

Q3: How can I prevent my compound from precipitating in the final assay medium?

A3: The key is to manage both the final DMSO concentration and the pH of your assay medium.

  • Control Final DMSO Concentration: A general rule is to keep the final DMSO concentration in your cell-based experiments below 0.5%, ideally at 0.1% or less, to avoid cytotoxicity.[8] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[8]

  • pH Adjustment of the Assay Buffer: Since quinolones are most insoluble at neutral pH, slightly adjusting the pH of your final assay buffer can dramatically improve solubility. A shift to a slightly acidic pH (e.g., 6.5) or slightly alkaline pH (e.g., 7.8), if tolerated by your assay system, can be highly effective.

  • Use of Co-solvents: Incorporating water-miscible organic co-solvents can enhance the solubility of poorly water-soluble compounds.[11]

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic drugs, effectively creating a hydrophilic outer shell that improves aqueous solubility.[12][13][14] Derivatives like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are particularly effective and widely used in pharmaceutical formulations.[14][15]

Q4: Can I use a solution that has a visible precipitate?

A4: No. Using a solution with a visible precipitate is strongly discouraged. The presence of solid particles means the actual concentration of the dissolved, active compound is unknown and much lower than intended, which will lead to inaccurate and non-reproducible results.[8]

Protocol 1: Empirical Solubility Test in Assay Buffer

Before starting a large-scale experiment, it is crucial to determine the maximum soluble concentration of your quinolone carboxylic acid in your specific assay buffer.

Materials:

  • Prepared quinolone stock solution (e.g., 20 mM in DMSO).

  • Your specific experimental buffer or cell culture medium.

  • Sterile microcentrifuge tubes or a 96-well plate.

Procedure:

  • Pre-warm your experimental buffer to the temperature of your assay (e.g., 37°C).

  • Prepare a series of dilutions of your stock solution into the pre-warmed buffer. It is important to add the stock solution to the buffer and mix immediately, rather than the other way around.

  • Include a vehicle control tube containing the buffer and the highest volume of DMSO used.

  • Gently vortex each tube immediately after adding the stock solution.

  • Incubate the tubes under conditions that mimic your experiment (e.g., 37°C for 2 hours).

  • After incubation, visually inspect each tube for any signs of precipitation or cloudiness. A light microscope can provide more sensitive detection. The highest concentration that remains clear is your working solubility limit.

Data Summary: Solubility of Representative Quinolones

CompoundFormSolventSolubility
Ciprofloxacin Free BaseWaterInsoluble[9]
0.1N HCl~25 mg/mL[9]
DMSO<1 - 7 mg/mL at 25°C[9]
HydrochlorideWater~30 - 36 mg/mL at 25°C[9]
Norfloxacin Free BaseWater0.28 mg/mL at 25°C[3]
Methanol0.98 mg/mL at 25°C[3]
Ethanol1.9 mg/mL at 25°C[3]

Note: Solubility is pH-dependent and increases sharply at pH < 5 or pH > 10 for Norfloxacin.[3]

Issue 3: I'm observing high variability in my dose-response curves.

Inconsistent results in assays can often be traced back to solubility and stability issues.[1]

Q5: What factors besides solubility could be causing inconsistent results?

A5: Beyond overt precipitation, several factors can affect the active concentration of your compound:

  • Interaction with Cations: Fluoroquinolones are known to chelate divalent cations like Mg²⁺ and Ca²⁺, which are present in many culture media.[1] This chelation can reduce the bioavailability and activity of the compound.[1] For antimicrobial susceptibility testing, using cation-adjusted Mueller-Hinton broth is recommended.

  • Adsorption to Plastics: Hydrophobic compounds can adsorb to the surfaces of plastic labware (e.g., pipette tips, microplates), reducing the effective concentration in your assay. Using low-adhesion plastics can help mitigate this.

  • Compound Degradation: Ensure you are using freshly prepared solutions. Quinolone solutions, especially when exposed to light, can degrade over time.[1] Prepare fresh solutions for each experiment and protect them from light.[1]

Logical Flow for Troubleshooting Assay Variability

cluster_solubility Solubility Checks cluster_stability Stability & Interaction Checks cluster_actions Corrective Actions start High Assay Variability Observed check_precipitate 1. Visually inspect for precipitate in working solution start->check_precipitate check_sol_limit 2. Confirm concentration is below empirical solubility limit check_precipitate->check_sol_limit action_sol If precipitate: Re-optimize solubilization (pH, co-solvents) check_precipitate->action_sol check_freshness 3. Prepare fresh solutions (protect from light) check_sol_limit->check_freshness action_conc If above limit: Lower working concentration check_sol_limit->action_conc check_cations 4. Check for divalent cations in media (e.g., Mg²⁺, Ca²⁺) check_freshness->check_cations check_plastics 5. Consider adsorption to plastics check_cations->check_plastics action_cations If cations present: Use cation-adjusted media check_cations->action_cations action_plastics If adsorption suspected: Use low-adhesion labware check_plastics->action_plastics end_node Re-run Assay with Optimized Conditions action_sol->end_node action_conc->end_node action_cations->end_node action_plastics->end_node

Caption: A systematic approach to diagnosing assay variability.

By understanding the fundamental physicochemical properties of quinolone carboxylic acids and employing these systematic troubleshooting strategies, you can overcome solubility hurdles and generate accurate, reliable, and reproducible data in your assays.

References
  • Breda, S. A., et al. (2009). Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives. International Journal of Pharmaceutics, 371(1-2), 106–113. [Link]

  • National Center for Biotechnology Information. (n.d.). Norfloxacin. In PubChem. Retrieved from [Link]

  • Breda, S. A., et al. (2009). Solubility behavior and biopharmaceutical classification of novel high-solubility ciprofloxacin and norfloxacin pharmaceutical derivatives. PubMed. [Link]

  • Fenyvesi, É., et al. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. PMC. [Link]

  • Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]

  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. [Link]

  • ResearchGate. (n.d.). (A) and (B) pH-solubility profiles of (--) I and (--) II at 37 • C compared to (--). ResearchGate. [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • ResearchGate. (n.d.). The pH/solubility profile of norfloxacin. ResearchGate. [Link]

  • Al-Salahi, R., et al. (2014). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Chemistry. [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. ResearchGate. [Link]

  • Ross, D. L., & Riley, C. M. (1992). The effect of temperature and pH on the solubility of quinolone compounds: estimation of heat of fusion. PubMed. [Link]

  • ResearchGate. (2023). Can we use DMSO (dimethylsulphoxide) to dilute antibiotics belongs different classes for experiments on freshwater plankton? ResearchGate. [Link]

Sources

Technical Support Center: Stability of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: 2026-01-05

Disclaimer: Specific experimental stability data for 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid is not extensively available in peer-reviewed literature. This guide is built upon established principles and data for the broader class of fluoroquinolone antibiotics. The provided protocols are intended as a framework for researchers to establish the stability of this specific compound under their experimental conditions.

Introduction

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability of this compound in solution. As a member of the quinolone class of molecules, its stability is paramount for obtaining reproducible and reliable experimental results. This guide provides a foundational understanding of the factors influencing its stability and practical protocols to assess it in your laboratory.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound in aqueous solutions?

A1: The stability of quinolone compounds, including this compound, is primarily influenced by several factors:

  • pH: The solubility and degradation rate of quinolones are highly pH-dependent. Both acidic and basic conditions can accelerate hydrolysis and other degradation pathways.

  • Light: Photodegradation is a significant concern for many fluoroquinolones. Exposure to UV and even ambient laboratory light can lead to the formation of degradation products. The halogen atom at position 8 in some quinolones has been linked to increased photolability.[1]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.

  • Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.

  • Solvent: The choice of solvent can impact the solubility and stability of the compound.

Q2: How does pH affect the solubility and stability of this compound?

A2: Quinolone carboxylic acids are amphoteric molecules, meaning they have both acidic (carboxylic acid) and basic (quinoline ring nitrogen) functional groups. This results in a zwitterionic form at physiological pH. The solubility of these compounds is generally lowest at their isoelectric point and increases in both acidic and alkaline conditions. However, extreme pH values can promote degradation. For instance, alkaline conditions have been reported to promote the degradation of some fluoroquinolones.[2]

Q3: Is this compound susceptible to photodegradation?

A3: Yes, photodegradation is a known issue for the fluoroquinolone class of compounds.[2][3] The quinolone ring system can absorb UV light, leading to photochemical reactions. The presence of a halogen at position 8, as in this compound, can influence phototoxic potential and may be associated with photolability.[1] Therefore, it is crucial to protect solutions of this compound from light.

Q4: What are the likely degradation products of this compound?

A4: While specific degradation products for this compound are not documented, based on studies of other fluoroquinolones, potential degradation pathways include:

  • Decarboxylation: Loss of the carboxylic acid group.

  • Modification of side chains: If any side chains were present (not applicable to the core structure of the topic compound).

  • Cleavage of the quinolone ring system: Under harsh conditions.

  • Photodegradation products: Often involve alterations to the core ring structure.

Identifying and characterizing these degradation products typically requires analytical techniques such as HPLC-MS/MS.[4][5]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps & Solutions
Inconsistent biological assay results (e.g., MIC, IC50). Compound Degradation: The compound may be degrading in your assay medium or during storage.1. Prepare Fresh Solutions: Always use freshly prepared stock solutions for each experiment. 2. Protect from Light: Store stock solutions and assay plates in the dark or use amber-colored vials and plates.[6] 3. Control pH: Ensure the pH of your assay medium is within a stable range for the compound. Consider performing a preliminary pH stability study (see Protocol 1). 4. Verify Solvent Compatibility: Ensure the compound is fully dissolved and stable in the chosen solvent.
Visible precipitate in stock solution or experimental media. Poor Solubility: The concentration of the compound may exceed its solubility limit in the chosen solvent or buffer.1. Adjust pH: The solubility of quinolones is pH-dependent. Try adjusting the pH to be more acidic or basic to improve solubility.[6] 2. Use a Co-solvent: Consider using a small percentage of an organic co-solvent like DMSO or ethanol in your aqueous buffer. 3. Sonication/Gentle Warming: These techniques can aid in dissolution, but be cautious with warming as it can accelerate degradation. 4. Prepare a More Dilute Stock Solution: If possible, work with a lower concentration stock solution.
Appearance of new peaks in HPLC analysis over time. Compound Degradation: The new peaks are likely degradation products.1. Perform Forced Degradation Studies: Use the protocol below (Protocol 1) to intentionally degrade the compound under various stress conditions (acid, base, heat, light, oxidation). This will help in identifying the degradation peaks. 2. Develop a Stability-Indicating HPLC Method: Ensure your HPLC method can resolve the parent compound from its degradation products (see Protocol 2). 3. Re-evaluate Storage Conditions: Based on the forced degradation results, adjust your storage conditions (e.g., temperature, light exposure) to minimize degradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for assessing the stability of this compound under various stress conditions.

Objective: To identify potential degradation pathways and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC grade water, acetonitrile, methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Calibrated pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

  • Temperature-controlled oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or a mixture of water and acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature and at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature.

    • Thermal Degradation: Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60-80°C).[6]

    • Photolytic Degradation: Expose the stock solution in a chemically inert, transparent container to a light source that provides both UV and visible light. A control sample should be wrapped in aluminum foil to protect it from light.[6]

  • Sample Analysis: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.

  • Data Analysis: Analyze the samples using a suitable HPLC method (see Protocol 2). Calculate the percentage of degradation and identify any major degradation products by comparing the chromatograms of the stressed samples to the control sample.

Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl) stock->acid Expose to base Base Hydrolysis (0.1M NaOH) stock->base Expose to oxidation Oxidative (3% H₂O₂) stock->oxidation Expose to thermal Thermal (60-80°C) stock->thermal Expose to photo Photolytic (UV/Vis Light) stock->photo Expose to sampling Sample at Time Points (0, 2, 4, 8, 24h) acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis sampling->hplc data Calculate % Degradation & Identify Products hplc->data

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method that can separate and quantify this compound from its potential degradation products.

Principle: A stability-indicating method is crucial for accurately measuring the concentration of the active compound in the presence of its degradation products. This is typically a reverse-phase HPLC method.

Starting HPLC Conditions:

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance (e.g., determined by UV-Vis spectrophotometry).

  • Injection Volume: 10-20 µL.

  • Column Temperature: 25-30°C.

Method Development and Validation:

  • Method Development: Inject the undegraded compound and the stressed samples from the forced degradation study. Adjust the mobile phase gradient to achieve good resolution between the parent peak and the degradation product peaks.

  • Method Validation: The method should be validated according to ICH guidelines to ensure it is:

    • Specific: The method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. Peak purity analysis using a PDA detector is recommended.

    • Linear: The response is proportional to the concentration over a given range.

    • Accurate: The closeness of the test results obtained by the method to the true value.

    • Precise: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

    • Robust: The method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Logical Flow for Stability Assessment

Stability_Assessment_Flow start Start: Need to Assess Stability forced_degradation Protocol 1: Forced Degradation Study start->forced_degradation hplc_dev Protocol 2: Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev Generates samples for validation Validate HPLC Method (ICH Guidelines) hplc_dev->validation routine_testing Use Validated Method for Routine Stability Testing validation->routine_testing data_analysis Analyze Data & Determine Shelf-life/Storage Conditions routine_testing->data_analysis end End: Established Stability Profile data_analysis->end

Caption: Logical workflow for assessing the stability of a compound in solution.

References

  • Nishino, T., et al. (1998). New Findings on the Structure-Phototoxicity Relationship and Photostability of Fluoroquinolones with Various Substituents at Position 1. Antimicrobial Agents and Chemotherapy, 42(11), 3013–3020. Available at: [Link]

  • Paim, C. S., et al. (2018). Evaluation of the influence of fluoroquinolone chemical structure on stability: Forced degradation and in silico studies. Brazilian Journal of Pharmaceutical Sciences, 54(1). Available at: [Link]

  • Torniainen, K., et al. (1997). The effect of pH, buffer species and ionic strength on the stability of ciprofloxacin and its complexation with magnesium and calcium. Journal of Pharmaceutical and Biomedical Analysis, 15(7), 887-894.
  • Maia, A. S., et al. (2014). Degradation of fluoroquinolone antibiotics and identification of metabolites/transformation products by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1338, 114-124. Available at: [Link]

  • Goossens, J., et al. (2003). The simultaneous separation and determination of five quinolone antibiotics using isocratic reversed-phase HPLC: application to stability studies on an ofloxacin tablet formulation. Journal of Pharmaceutical and Biomedical Analysis, 32(4-5), 897-905. Available at: [Link]

Sources

Quinolone Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for quinolone synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinolone synthesis methodologies. Quinolones are a critical class of heterocyclic compounds, forming the backbone of numerous pharmaceuticals, most notably as broad-spectrum antibiotics[1][2]. However, their synthesis is often plagued by challenges, with poor yield being a primary concern for researchers[3].

This guide provides in-depth, experience-driven advice in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will explore the causality behind common problems and offer validated protocols to enhance your synthetic outcomes.

Part 1: General Troubleshooting & FAQs

This section addresses broad issues that can affect any quinolone synthesis, regardless of the specific named reaction employed.

Q1: My overall reaction yield is consistently low. What are the first general parameters I should investigate?

A1: Consistently low yields often stem from fundamental reaction parameters that can be easily overlooked. Before undertaking a complete redesign of your synthesis, systematically evaluate the following:

  • Purity of Starting Materials: Impurities in reactants, such as your aniline or β-ketoester, can introduce competing side reactions, leading to a complex product mixture and reducing the yield of your target quinolone[4]. Always use reagents of the highest possible purity or purify them before use.

  • Anhydrous Conditions: Many quinolone syntheses, particularly acid-catalyzed cyclizations, generate water as a byproduct. This water can inhibit the reaction equilibrium[5]. Ensure all glassware is flame- or oven-dried, and use anhydrous solvents to drive the reaction to completion.

  • Temperature Control: Quinolone cyclizations are highly sensitive to temperature. Suboptimal temperatures can lead to a sluggish or incomplete reaction, while excessive heat can cause decomposition of reactants and products, often resulting in tar formation[5][6]. Precise temperature control is crucial.

  • Reaction Monitoring: It is essential to know when a reaction is complete. Over-extending the reaction time, especially at high temperatures, can lead to product degradation[4]. Thin-Layer Chromatography (TLC) is an effective and straightforward method to monitor the consumption of starting materials and the formation of the product in real-time[7].

Q2: I'm observing a significant amount of dark, tarry byproduct in my reaction. What causes this and how can I minimize it?

A2: Tar formation is a frequent issue in classical quinolone syntheses like the Skraup or Gould-Jacobs reactions, which often rely on harsh, high-temperature, and acidic conditions[4][8]. This tar is typically a complex mixture of polymeric materials.

Causality: The primary cause is the polymerization of reactants, intermediates, or the product itself, driven by the strong acid and high heat[8]. For instance, in the Skraup synthesis, the α,β-unsaturated aldehyde (acrolein) formed in situ is highly prone to polymerization under these conditions.

Solutions:

  • Use a Moderator: In notoriously vigorous reactions like the Skraup synthesis, adding a moderating agent such as ferrous sulfate (FeSO₄) is critical. FeSO₄ is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly and controllably, thus reducing charring and tar formation[5][8].

  • Optimize Temperature and Addition Rate: Add strong acids (e.g., sulfuric acid) slowly and with efficient cooling to manage the exothermic nature of the reaction. Avoid excessively high temperatures; gentle heating to initiate the reaction followed by careful control is often sufficient[8].

  • Solvent Choice: For high-temperature cyclizations, using a high-boiling, inert solvent like diphenyl ether or mineral oil can help maintain a consistent temperature and prevent localized overheating, which contributes to tarring[6].

Q3: Purification of my crude quinolone product is difficult and results in significant material loss. What are some effective purification strategies?

A3: The purification of crude quinolone products, especially from classical syntheses that produce tar, can be challenging. A multi-step approach is often necessary.

  • Steam Distillation: For volatile quinoline products mixed with non-volatile tar, steam distillation is a highly effective initial purification step. It efficiently separates the desired product from the tarry residue[5][7].

  • Acid-Base Extraction: After distillation, you can further purify the product by dissolving the distillate in an appropriate organic solvent (e.g., toluene) and performing an acid-base extraction to separate basic quinoline from any neutral or acidic impurities.

  • Crystallization of Salts: A classic and effective method involves converting the quinoline into a salt, such as the hydrochloride, phosphate, or picrate. These crystalline salts can be purified by recrystallization. The pure quinoline is then regenerated by treatment with a base[9].

  • Chromatography: While effective, column chromatography on silica gel can sometimes lead to product decomposition, especially for sensitive quinolone structures[10]. If using silica, consider deactivating it with a base like triethylamine. For particularly challenging separations, alternative stationary phases like alumina or specialized techniques like high-speed counter-current chromatography may be necessary[7][10].

General Troubleshooting Workflow

The following diagram illustrates a logical workflow for diagnosing and addressing low yields in quinolone synthesis.

G start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity purity_ok Purity OK? check_purity->purity_ok check_conditions Review Reaction Conditions (Anhydrous? Temp Control?) conditions_ok Conditions Optimal? check_conditions->conditions_ok monitor_rxn Monitor Reaction by TLC reaction_complete Reaction to Completion? monitor_rxn->reaction_complete purity_ok->check_conditions Yes purify_reagents Purify/Replace Reagents purity_ok->purify_reagents No conditions_ok->monitor_rxn Yes optimize_conditions Optimize Temp, Solvent, & Reaction Time conditions_ok->optimize_conditions No side_reactions Investigate Side Reactions (e.g., Tar, Isomers) reaction_complete->side_reactions No / Stalled purification_issue Review Purification Strategy reaction_complete->purification_issue Yes purify_reagents->check_purity optimize_conditions->check_conditions side_reactions->optimize_conditions final_product Improved Yield purification_issue->final_product

Caption: A general troubleshooting workflow for addressing low yields.

Part 2: Method-Specific Troubleshooting Guides
The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for preparing 4-hydroxyquinoline derivatives from anilines and alkoxymethylenemalonic esters[11][12]. The reaction proceeds in two main stages: initial condensation followed by a high-temperature thermal cyclization[13].

A: The thermal cyclization is the most demanding step of the Gould-Jacobs reaction and is a common point of failure.

Causality & Solutions:

  • Insufficient Temperature: This is the most frequent cause. The intramolecular cyclization requires very high temperatures, often exceeding 250°C[14]. If the temperature is too low, the reaction will stall after the formation of the anilidomethylenemalonic ester intermediate[15].

  • Inappropriate Solvent: Heating the reaction neat can lead to decomposition and charring. The use of a high-boiling, inert solvent is crucial for maintaining a uniform high temperature and improving yields. Solvents like diphenyl ether (Dowtherm A) or mineral oil are standard choices and can increase yields to as high as 95%[6][14].

  • Substrate Reactivity: The electronic properties of the aniline substrate significantly impact the cyclization. Electron-withdrawing groups on the aniline ring deactivate it, making the electrophilic aromatic substitution of the cyclization step more difficult and requiring more forcing conditions (higher temperature, longer reaction time)[5][6]. Conversely, electron-donating groups can facilitate the reaction.

Understanding the mechanism helps pinpoint where issues may arise. The key steps are the initial nucleophilic attack, formation of the enamine intermediate, and the final 6-electron electrocyclization.

G A Aniline + Ethoxymethylenemalonate B Nucleophilic Attack (Loss of EtOH) A->B C Anilinomethylenemalonate Intermediate B->C Condensation Step D High Temp. (>250°C) C->D E 6-Electron Electrocyclization D->E Cyclization Step F Cyclized Intermediate (Loss of EtOH) E->F G Tautomerization F->G H 4-Oxo-quinoline Product (Predominant form) G->H

Caption: Key stages of the Gould-Jacobs reaction mechanism.[11][12]

This protocol uses a high-boiling solvent to improve yield and minimize tar formation[4].

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the aniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.05 eq) to a high-boiling solvent such as diphenyl ether.

  • Initial Condensation: Heat the mixture to 140-150°C for 1-2 hours to form the anilinomethylenemalonate intermediate. Monitor the consumption of aniline by TLC.

  • Cyclization: Gradually increase the temperature to 240-250°C. Monitor the disappearance of the intermediate by TLC. The cyclization is typically complete within 30-60 minutes at this temperature.

  • Work-up: After cooling, pour the reaction mixture into a beaker of cold petroleum ether. The desired 4-carboalkoxyquinoline product should precipitate.

  • Purification: Collect the solid by filtration, wash thoroughly with cold petroleum ether to remove the high-boiling solvent, and recrystallize from a suitable solvent like ethanol.

The Conrad-Limpach-Knorr Synthesis

This synthesis involves the reaction of anilines with β-ketoesters. A critical challenge is controlling the regioselectivity, as the reaction can yield either 4-hydroxyquinolines (Conrad-Limpach product) or 2-hydroxyquinolines (Knorr product) depending on the conditions[16][17].

A: The selectivity is a classic example of kinetic versus thermodynamic control, which is dictated primarily by the reaction temperature[18].

  • Kinetic Control (Favors 4-Quinolone): At lower temperatures (e.g., room temperature to ~100°C), the reaction is under kinetic control. The more nucleophilic aniline nitrogen preferentially attacks the more electrophilic ketone carbonyl of the β-ketoester. This pathway is faster and leads to the Schiff base intermediate, which upon heating cyclizes to the 4-quinolone product[16][17][18].

  • Thermodynamic Control (Favors 2-Quinolone): At higher temperatures (e.g., >140°C), the reaction is under thermodynamic control. While the initial attack at the ketone is reversible, the attack at the less reactive ester carbonyl is not. Over time at high temperature, the reaction equilibrium shifts to form the more stable β-ketoanilide intermediate, which then cyclizes to the 2-quinolone product[16][18].

TemperatureControl TypeInitial Point of AttackIntermediateFinal Product
Low (~RT)KineticKetone CarbonylSchiff Base4-Hydroxyquinoline
High (>140°C)ThermodynamicEster Carbonylβ-Ketoanilide2-Hydroxyquinoline

Data synthesized from sources[16][18].

This diagram helps in choosing the correct reaction conditions based on the desired product.

G start Desired Product? product_4 4-Hydroxyquinoline start->product_4 product_2 2-Hydroxyquinoline start->product_2 kinetic Use Kinetic Control (Low Temperature) product_4->kinetic thermo Use Thermodynamic Control (High Temperature) product_2->thermo step1_kinetic Step 1: Condensation Aniline + β-ketoester (Acid catalyst, RT) kinetic->step1_kinetic step1_thermo Heat Aniline + β-ketoester directly at >140°C thermo->step1_thermo step2_kinetic Step 2: Cyclization Heat intermediate in high-boiling solvent (~250°C) step1_kinetic->step2_kinetic

Caption: Decision tree for controlling regioselectivity.

Part 3: Modern Catalytic & Greener Alternatives

While classical methods are robust, modern approaches offer higher efficiency, milder conditions, and reduced environmental impact[19][20][21].

Q: My palladium-catalyzed quinolone synthesis is not working. What are some common points of failure?

A: Palladium-catalyzed reactions, such as carbonylative cyclizations of 2-iodoanilines and alkynes, are powerful but sensitive to several factors[19][20][22].

  • Catalyst and Ligand: Ensure the palladium source (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and the ligand (e.g., PPh₃, dppf) are of high quality. The choice of ligand is critical and can dramatically affect the outcome[1][23].

  • Base and Solvent: The base (e.g., K₂CO₃, NaOAc) and solvent (e.g., DMF, Dioxane) play crucial roles in the catalytic cycle. Their compatibility and purity are paramount[1][23].

  • Atmosphere: These reactions must be run under an inert atmosphere (e.g., Nitrogen or Argon) as oxygen can deactivate the Pd(0) catalyst.

Q: Are there more environmentally friendly ("greener") methods available for quinolone synthesis?

A: Yes, significant research has focused on developing greener synthetic routes.

  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields compared to conventional heating for reactions like the Gould-Jacobs and Friedländer syntheses[15][21][23].

  • Catalyst-Free Reactions in Water: Some methods, like the Friedländer synthesis, can be performed under catalyst-free conditions using water as a green solvent, offering an environmentally benign alternative[7].

  • Solid-Phase Catalysts: The use of reusable solid acid catalysts, such as Nafion NR50, provides an eco-friendly approach by simplifying catalyst recovery and reducing waste[21].

References
  • Gould–Jacobs reaction - Wikiwand. [Link]

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Organic Chemistry - Gould-Jacobs Reaction Mechanism - YouTube. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. [Link]

  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities - MDPI. [Link]

  • Recent Advances in the Catalytic Synthesis of 4-Quinolones | Request PDF - ResearchGate. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies - MDPI. [Link]

  • Doebner–Miller reaction - Wikipedia. [Link]

  • Recent Advances in One-Pot Modular Synthesis of 2-Quinolones - MDPI. [Link]

  • Fast and Green Method to Synthesis of Quinolone Carboxylic Acid Derivatives Using Giant-Ball Nanoporous Isopolyoxomolybdate as Highly Efficient Recyclable Catalyst in Refluxing Water. [Link]

  • [Review Article] Green Strategies for the Synthesis of Quinolone Derivatives - Qeios. [Link]

  • The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC. [Link]

  • Synthesis of 4-quinolones - Organic Chemistry Portal. [Link]

  • Molybdenum-Catalyzed One-Step Synthesis of Tetrahydroquinolines - American Chemical Society. [Link]

  • Conrad–Limpach synthesis - Wikipedia. [Link]

  • (PDF) [Review Article] Green Strategies for The Synthesis of Quinolone Derivatives. [Link]

  • Conrad-Limpach Reaction. [Link]

  • Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. [Link]

  • Purification of Quinoline-3,4-diones : r/Chempros - Reddit. [Link]

  • Conrad-limpach-knorr synthesis of Quinolone - YouTube. [Link]

  • Purification of Quinoline - Chempedia - LookChem. [Link]

  • Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction | PDF - Scribd. [Link]

  • Conrad-Limpach reaction - ResearchGate. [Link]

  • Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Publishing. [Link]

  • Gould Jacobs Quinoline forming reaction - Biotage. [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview | ACS Omega. [Link]

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Technical Support Center: Minimizing Impurities in 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Our focus is on providing practical, field-proven insights and troubleshooting strategies to minimize impurities and maximize yield and purity.

Overview of the Synthetic Pathway

The synthesis of this compound is most commonly achieved via the Gould-Jacobs reaction.[1][2][3] This robust method involves three primary stages: the condensation of an aniline with a malonic ester derivative, a high-temperature thermal cyclization to form the quinoline core, and subsequent hydrolysis to yield the final carboxylic acid. Each stage presents unique challenges and potential for impurity formation.

General Synthesis Workflow

The workflow diagram below illustrates the key transformations from the starting materials to the final, purified product.

Synthesis_Workflow cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization cluster_2 Step 3: Hydrolysis (Saponification) cluster_3 Step 4: Purification A 3,5-Difluoroaniline + Diethyl Ethoxymethylenemalonate (DEMM) B Diethyl 2-((3,5-difluorophenyl)amino)maleate (Intermediate) A->B Heat, remove EtOH C Ethyl 6,8-Difluoro-4-hydroxyquinoline-3-carboxylate B->C High Temp (>250 °C) Inert Solvent (e.g., Dowtherm A) D Sodium 6,8-difluoro-4-hydroxyquinoline-3-carboxylate C->D 1. NaOH (aq) 2. Heat E This compound (Crude Product) D->E Acidification (e.g., HCl) F Pure Final Product E->F Recrystallization

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during synthesis, providing explanations and actionable solutions.

Question 1: My thermal cyclization step (Step 2) is low-yielding, and I isolate a large amount of the uncyclized intermediate. How can I drive the reaction to completion?

Answer: This is a common issue in the Gould-Jacobs reaction, which relies on a high-energy thermal electrocyclization.[1] Low yield is typically due to insufficient reaction temperature or time.

Causality: The cyclization requires overcoming a significant activation energy barrier to form the quinoline ring system. The reaction is an intramolecular electrophilic substitution on the aniline ring. Temperatures below 250 °C are often insufficient to achieve a reasonable reaction rate, which can lead to product decomposition and undesirable side reactions.[2]

Solutions:

  • Verify Temperature: Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) reaches and maintains the target temperature, typically 250-260 °C. Use a high-temperature thermometer or probe placed directly in the reaction mixture.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the intermediate and product at these high temperatures.

  • Solvent Choice: The choice of solvent is critical. It must have a sufficiently high boiling point and be inert under the reaction conditions. Diphenyl ether is a common and effective choice.

  • Reaction Time: While higher temperatures increase the rate, ensure adequate reaction time. Monitor the reaction's progress by taking small aliquots (if safe and feasible), quenching them, and analyzing by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to confirm the disappearance of the intermediate.

ParameterRecommendationRationale
Temperature 250 - 260 °CTo overcome the activation energy of the electrocyclization.
Solvent Dowtherm A, Diphenyl EtherHigh boiling point, thermally stable, and inert.
Atmosphere Nitrogen or ArgonPrevents oxidative side reactions at high temperatures.
Monitoring TLC or HPLCTo track the consumption of the starting intermediate.
Question 2: My final product is contaminated with the ethyl ester precursor (Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate). How do I ensure complete hydrolysis?

Answer: Incomplete hydrolysis (saponification) is a frequent problem, leaving the starting ethyl ester, which can be difficult to remove from the final product due to similar polarities.

Causality: The hydrolysis of the ester to a carboxylic acid is a nucleophilic acyl substitution reaction.[4] The insolubility of the ester in the aqueous base can make this a heterogeneous reaction, slowing it down. Insufficient base, time, or temperature can lead to an incomplete reaction.

Solutions:

  • Optimize Base Concentration: Use a sufficient excess of sodium hydroxide (e.g., 2-4 equivalents). A common protocol uses a 2N NaOH solution.[4]

  • Increase Temperature: Refluxing the reaction mixture (around 100 °C) significantly increases the reaction rate and helps to solubilize the ester.[4]

  • Add a Co-solvent: If solubility is a major issue, adding a water-miscible organic solvent like ethanol or dioxane can create a homogeneous solution and accelerate the hydrolysis.

  • Monitor for Completion: Before the acidification workup, check for the absence of the starting ester by TLC. The carboxylic acid salt will remain at the baseline, while the ester will have a higher Rf value.

Hydrolysis_Troubleshooting Start Start Hydrolysis (Ester + NaOH) Monitor Monitor by TLC/HPLC after 2 hours Start->Monitor Ester_Present Ester still present? Monitor->Ester_Present Workup Proceed to Acidification Workup Troubleshoot Incomplete Reaction: - Increase Temp (Reflux) - Add more NaOH - Extend Reaction Time Troubleshoot->Monitor Continue Reaction Ester_Present->Workup No Ester_Present->Troubleshoot Yes

Caption: Troubleshooting decision tree for the hydrolysis step.

Question 3: My final product is yellow or brown instead of white. What causes this discoloration, and how can I purify it?

Answer: Discoloration is typically caused by small amounts of thermally-induced degradation byproducts formed during the high-temperature cyclization step.[2]

Causality: At temperatures exceeding 250 °C, sensitive organic molecules can undergo charring or form minor, highly colored polymeric impurities. These are often present in trace amounts but can significantly impact the product's appearance.

Solutions:

  • Activated Carbon Treatment: Before final precipitation, you can treat the basic solution of the sodium carboxylate salt with activated carbon. Heat the solution gently (50-60 °C) with a small amount of activated carbon for 15-30 minutes, then filter through Celite to remove the carbon and the adsorbed impurities.

  • Recrystallization: This is the most effective method for purification. The crude, colored product can be recrystallized from an appropriate solvent.

    • Solvent Selection: Solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or mixtures involving acetic acid and water have been used for purifying similar quinoline carboxylic acids.[5] The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

    • Procedure: Dissolve the crude product in a minimal amount of hot solvent, filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to form pure crystals.

Key Experimental Protocol: Recrystallization of Crude Product
  • Place the crude this compound in an Erlenmeyer flask.

  • Add a small amount of the chosen solvent (e.g., DMF). Heat the mixture with stirring.

  • Continue adding small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.

  • If the solution is colored, this is the point to consider adding activated carbon.

  • Allow the solution to cool slowly to room temperature. Crystal formation should occur.

  • Further cool the flask in an ice bath to maximize crystal precipitation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Gould-Jacobs Reaction. Merck Index. [Link]

  • Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate. MDPI. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

  • Method for purifying quinolinecarboxylic acid derivative.
  • Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate. PubChem. [Link]

  • Synthesis of Ethyl 1-Ethyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylate. ResearchGate. [Link]

  • Synthesis of diethyl (3-difluoromethoxy-2,4,5-trifluoro-6-nitrobenzoyl)malonate.
  • Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. ResearchGate. [Link]

  • 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. [Link]

  • 7-Chloro-1-ethyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. ResearchGate. [Link]

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Technical Support Center: Protocol for Removing Impurities from Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the purification of carboxylic acids. Here, we move beyond simple step-by-step instructions to explain the underlying principles and troubleshoot common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing a carboxylic acid?

A1: The impurity profile of your carboxylic acid is highly dependent on its synthetic route. However, some general classes of impurities are frequently observed:

  • Unreacted Starting Materials: For instance, if you synthesize a carboxylic acid via the oxidation of a primary alcohol, you might have residual alcohol or the intermediate aldehyde present in your crude product.[1][2][3][4]

  • Byproducts from Side Reactions: The reaction conditions might promote alternative chemical pathways, leading to undesired byproducts.

  • Catalysts and Reagents: Residual catalysts (e.g., acids, bases, or metals) and reagents used during the synthesis can contaminate the final product.

  • Solvents: Residual solvents from the reaction or initial purification steps are a common impurity.[5]

  • Water: Due to the hydrophilic nature of the carboxyl group and the use of aqueous solutions in workups, water is a frequent impurity.[5]

Q2: How do I select the most appropriate purification technique for my specific carboxylic acid?

A2: The optimal purification strategy hinges on the physical properties of your carboxylic acid and the nature of the impurities.[1] A logical workflow can guide your decision:

  • Assess Physical State: Is your carboxylic acid a solid or a liquid at room temperature?

  • Determine Impurity Type: Are the primary impurities acidic, basic, or neutral?

  • Evaluate Physical Properties: Consider the boiling point, solubility, and polarity of your target compound relative to the impurities.

The decision-making process is visualized in the workflow diagram below. For solid carboxylic acids, recrystallization is often the method of choice. For liquids, distillation is effective if there is a significant difference in boiling points between the acid and its impurities.[1][6] Acid-base extraction is a powerful and versatile technique for removing neutral and basic impurities from any carboxylic acid.[7][8][9][10] Column chromatography is reserved for more challenging separations of compounds with similar polarities.[1]

Q3: My carboxylic acid is streaking significantly on a silica gel TLC plate. What's happening and how can I fix it?

A3: This is a classic problem. The acidic proton of the carboxyl group interacts strongly with the slightly acidic silica gel stationary phase.[1] This strong interaction can lead to a dynamic equilibrium between the protonated and deprotonated forms of the acid on the plate, causing the characteristic "streaking" or "tailing" instead of a well-defined spot.

The Solution: To suppress this interaction and obtain a clean spot, you need to ensure your carboxylic acid remains fully protonated during the chromatography. This is achieved by adding a small amount (typically 0.5-1%) of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (mobile phase).[1]

Purification Workflow Diagram

The following diagram illustrates a general workflow for selecting a purification method for a crude carboxylic acid.

PurificationWorkflow cluster_start Start cluster_analysis Initial Analysis cluster_solid_path Solid Purification cluster_liquid_path Liquid Purification cluster_universal Universal Technique cluster_advanced Advanced Purification Crude Crude Carboxylic Acid Analysis Solid or Liquid? Crude->Analysis Recrystallization Recrystallization Analysis->Recrystallization Solid Distillation Distillation Analysis->Distillation Liquid Solid_Check Purity Check (TLC/NMR) Recrystallization->Solid_Check Pure_Solid Pure Solid Acid Solid_Check->Pure_Solid Pure AcidBase Acid-Base Extraction (Removes neutral/basic impurities) Solid_Check->AcidBase Impure Chromatography Column Chromatography Solid_Check->Chromatography Liquid_Check Purity Check (GC/NMR) Distillation->Liquid_Check Pure_Liquid Pure Liquid Acid Liquid_Check->Pure_Liquid Pure Liquid_Check->AcidBase Impure Liquid_Check->Chromatography AcidBase->Crude Re-evaluate Purity Chromatography->Pure_Solid Solid Chromatography->Pure_Liquid Liquid

Caption: A decision-making workflow for carboxylic acid purification.

Troubleshooting Guides & Detailed Protocols

Technique 1: Acid-Base Extraction

Principle: This technique leverages the acidic nature of the carboxyl group. By treating a solution of the crude carboxylic acid with a weak base, the acid is deprotonated to form a water-soluble carboxylate salt.[7][8][9][11] Neutral and basic organic impurities remain in the organic solvent layer and can be physically separated.[7][8] Subsequently, the aqueous layer containing the carboxylate salt is acidified, which re-protonates the salt, causing the purified carboxylic acid to precipitate or be extracted back into an organic solvent.[11][12]

Troubleshooting Guide: Acid-Base Extraction
Issue EncounteredProbable Cause(s)Recommended Solution(s)
Emulsion forms at the interface of the aqueous and organic layers. Vigorous shaking of the separatory funnel.[1] High concentration of solutes.Gently invert the separatory funnel multiple times instead of shaking vigorously.[1] If an emulsion persists, add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.
Poor recovery of the carboxylic acid after re-acidification. Incomplete extraction into the aqueous layer. Insufficient acidification. The carboxylic acid is somewhat water-soluble.Perform multiple extractions (2-3 times) with the basic solution to ensure complete transfer of the carboxylate salt.[1] Check the pH of the aqueous layer with litmus or pH paper to confirm it is sufficiently acidic (pH < 4).[13] If the acid is water-soluble, extract the acidified aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) to recover the product.[14]
The product precipitates as an oil or sticky solid upon acidification. The melting point of the carboxylic acid is low, or impurities are depressing the melting point.Cool the aqueous solution in an ice bath before and during acidification.[1] If an oil forms, extract it with an appropriate organic solvent, then dry and evaporate the solvent. The resulting oil may solidify upon standing or can be further purified by another technique.
Detailed Protocol: Separating a Carboxylic Acid from a Neutral Impurity
  • Dissolution: Dissolve the crude mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of a weak base, such as sodium bicarbonate (NaHCO₃).[1][13] Stopper the funnel and gently invert it several times, venting frequently to release the pressure from the CO₂ gas that is generated.

  • Separation: Allow the layers to fully separate. Drain the lower aqueous layer, which now contains the sodium salt of your carboxylic acid, into a clean flask.[1]

  • Repeat Extraction: To ensure all the carboxylic acid is extracted, add a fresh portion of the NaHCO₃ solution to the organic layer in the separatory funnel and repeat the extraction process. Combine the aqueous extracts.[1]

  • Backwash (Optional but Recommended): To remove any neutral compound that may have been carried over, "backwash" the combined aqueous extracts with a small portion of the organic solvent. Discard this organic wash.[13]

  • Re-acidification: Cool the combined aqueous extracts in an ice bath. Slowly add a strong acid, such as 6M HCl, dropwise with stirring until the solution is acidic (test with litmus paper) and precipitation of the carboxylic acid is complete.[1][13]

  • Isolation:

    • If a solid precipitates: Collect the purified carboxylic acid by vacuum filtration. Wash the solid with a small amount of ice-cold water to remove any inorganic salts.[1]

    • If no solid forms or an oil appears: Extract the acidified solution multiple times with an organic solvent. Combine the organic extracts, dry with a drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), filter, and remove the solvent using a rotary evaporator.[14]

Technique 2: Recrystallization

Principle: This is the most common method for purifying solid organic compounds. It relies on the difference in solubility of the carboxylic acid in a given solvent at high and low temperatures.[15] An ideal recrystallization solvent will dissolve the carboxylic acid sparingly at room temperature but readily at its boiling point. Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.

Troubleshooting Guide: Recrystallization
Issue EncounteredProbable Cause(s)Recommended Solution(s)
No crystals form upon cooling. Too much solvent was used. The solution is supersaturated.Boil off some of the solvent to concentrate the solution and try cooling again. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.[15]
The product "oils out" instead of crystallizing. The boiling point of the solvent is higher than the melting point of the solute. The solute is too impure.Use a lower-boiling point solvent or a mixed solvent system. Try to purify the compound by another method (e.g., acid-base extraction) first to remove the bulk of the impurities.
Low recovery of the purified product. Too much solvent was used. The crystals were washed with a solvent that was not cold. Premature crystallization during hot filtration.Use the minimum amount of hot solvent necessary to dissolve the crude product. Always wash the collected crystals with ice-cold solvent. Preheat the filtration funnel and filter paper with hot solvent to prevent the product from crystallizing prematurely.[1]
Detailed Protocol: Recrystallization of a Solid Carboxylic Acid (e.g., Benzoic Acid)
  • Solvent Selection: Choose an appropriate solvent or solvent pair. For many carboxylic acids, water, ethanol, or a mixture of the two works well.[16][17]

  • Dissolution: Place the crude carboxylic acid in an Erlenmeyer flask. Add a minimal amount of the solvent, just enough to cover the solid. Heat the mixture to the solvent's boiling point while stirring. Add more hot solvent in small portions until the solid just dissolves.[15]

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent the desired product from crystallizing.[18]

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[15][18]

  • Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[18] Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.[1]

  • Drying: Allow the crystals to dry completely on the filter funnel by drawing air through them. For final drying, the crystals can be placed in a desiccator or a drying oven (at a temperature well below the compound's melting point).[1]

Technique 3: Column Chromatography

Principle: Column chromatography separates compounds based on their differential adsorption to a stationary phase (commonly silica gel) and their solubility in a mobile phase (the eluent).[1] For carboxylic acids, which are polar, they tend to adsorb strongly to the polar silica gel.

Troubleshooting Guide: Column Chromatography
Issue EncounteredProbable Cause(s)Recommended Solution(s)
The carboxylic acid won't elute from the column. The mobile phase is not polar enough. The acid is strongly adsorbed to the silica.Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate or methanol in a hexane/ethyl acetate system). As mentioned in the FAQs, adding 0.5-1% acetic or formic acid to the eluent will protonate the carboxylic acid and reduce its interaction with the silica, allowing it to elute.[1]
Poor separation between the carboxylic acid and an impurity. The chosen mobile phase does not provide adequate resolution. The column was overloaded with the sample.Optimize the solvent system using TLC first to find a system that gives good separation (ΔRf > 0.2). Use less crude material on the column.
The collected fractions are still impure. The bands on the column may have overlapped during elution.Collect smaller fractions during elution. Analyze all fractions by TLC before combining them.
Detailed Protocol: Column Chromatography of a Carboxylic Acid
  • TLC Analysis: First, determine the optimal mobile phase using TLC. The ideal solvent system should move the desired carboxylic acid spot to an Rf value of approximately 0.2-0.4 and show good separation from impurities. Remember to add 0.5-1% acetic or formic acid to the solvent mixture to prevent streaking.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Carefully pour the slurry into a vertical chromatography column, allowing the silica to pack evenly without air bubbles. Add a thin layer of sand on top of the silica bed to prevent disruption when adding the solvent and sample.[1]

  • Sample Loading: Dissolve the crude carboxylic acid in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully apply it to the top of the silica gel. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the column.

  • Elution: Carefully add the mobile phase to the top of the column and apply gentle pressure (e.g., with a pump or inert gas) to begin eluting the sample.[1]

  • Fraction Collection: Collect the eluent in a series of labeled test tubes or flasks.[1]

  • Analysis and Isolation: Analyze the collected fractions by TLC to identify which ones contain the purified carboxylic acid. Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

References

  • General procedures for the purification of Carboxylic acids - Chempedia - LookChem . Chempedia. Available at: [Link]

  • Liquid–liquid extraction-based process concepts for recovery of carboxylic acids from aqueous streams evaluated for dilute . ScienceDirect. Available at: [Link]

  • Acid–base extraction - Wikipedia . Wikipedia. Available at: [Link]

  • Acid-Base Extraction | Purpose, Theory & Applications - Lesson - Study.com . Study.com. Available at: [Link]

  • Liquid-Liquid Extraction for in situ Carboxylic Acid Recovery via Continuous Membrane-Based Emulsion Separations - National Laboratory of the Rockies . National Renewable Energy Laboratory. Available at: [Link]

  • Acid-Base Extraction Definition - Organic Chemistry Key Term | Fiveable . Fiveable. Available at: [Link]

  • Video: Acid-Base Extraction | Purpose, Theory & Applications - Study.com . Study.com. Available at: [Link]

  • recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system - SciELO . SciELO. Available at: [Link]

  • Carboxylic Acid Impurities and Related Compound - Veeprho . Veeprho. Available at: [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO . Teledyne ISCO. Available at: [Link]

  • Acid-Base Extraction - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Acid-Base Extraction . University of California, Los Angeles. Available at: [Link]

  • Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations - Green Chemistry (RSC Publishing) . Royal Society of Chemistry. Available at: [Link]

  • How can I purify carboxylic acid? - ResearchGate . ResearchGate. Available at: [Link]

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Making Carboxylic Acids by Oxidation of Primary Alcohols or Aldehydes . Chemistry LibreTexts. Available at: [Link]

  • making carboxylic acids - Chemguide . Chemguide. Available at: [Link]

  • Solvents for Recrystallization - Department of Chemistry : University of Rochester . University of Rochester. Available at: [Link]

  • Recrystallization of Benzoic Acid . University of Wisconsin-Green Bay. Available at: [Link]

  • Recrystallization . Homi Bhabha Centre for Science Education. Available at: [Link]

  • Synthesis, Reactions, Properties - Britannica . Britannica. Available at: [Link]

  • SEPARATION OF ACIDIC AND NEUTRAL SUBSTANCES . Mahidol University. Available at: [Link]

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Validation & Comparative

A Comparative Analysis of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid and Ciprofloxacin: A Guide for Antimicrobial Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release to Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the fluoroquinolone antibiotic ciprofloxacin and the related compound 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid. This document is intended to serve as a technical resource, offering insights into their mechanisms of action, potential antibacterial activities, and the experimental methodologies required for their evaluation.

Introduction: The Quinolone Landscape

Quinolone antimicrobials represent a cornerstone in the treatment of bacterial infections, primarily due to their direct inhibition of bacterial DNA synthesis.[1] Ciprofloxacin, a second-generation fluoroquinolone, is a widely used, broad-spectrum antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[2][3] Its mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[2][4][5] The relentless emergence of antibiotic resistance, however, necessitates the exploration of novel quinolone derivatives. This compound, a structurally related compound, presents an interesting scaffold for potential antimicrobial development. This guide will delve into a scientific comparison of these two molecules.

Structural and Mechanistic Overview

Ciprofloxacin

Ciprofloxacin's chemical structure features a cyclopropyl group at the N-1 position, a fluorine atom at C-6, a piperazine moiety at C-7, and a carboxylic acid at the C-3 position, all attached to the core quinolone ring. These structural features are crucial for its potent antibacterial activity. The fluorine at C-6 enhances cell penetration and gyrase inhibition, while the piperazine at C-7 broadens the spectrum of activity.

This compound

This compound shares the fundamental quinolone core with a carboxylic acid group at the C-3 position.[6] Crucially, it possesses two fluorine atoms, at the C-6 and C-8 positions.[6] Structure-activity relationship (SAR) studies of fluoroquinolones have consistently highlighted the importance of the C-6 fluorine for potent antibacterial activity. The presence of a halogen at the C-8 position has also been shown to influence antibacterial potency and pharmacokinetic properties.

Mechanism of Action: Targeting Bacterial DNA Replication

Both ciprofloxacin and, hypothetically, this compound, belong to the quinolone class of antibiotics that target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV.[1][5] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination.[2]

  • DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process essential for the initiation of DNA replication.[5]

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[5]

Quinolones bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme in a state where it has cleaved the DNA but cannot reseal it.[2][5] This leads to an accumulation of double-strand DNA breaks, which is ultimately lethal to the bacterium.[2]

Fluoroquinolone Mechanism of Action Figure 1: Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell FQ Fluoroquinolone (e.g., Ciprofloxacin) DNA_Gyrase DNA Gyrase FQ->DNA_Gyrase inhibits Topo_IV Topoisomerase IV FQ->Topo_IV inhibits Cell_Death Bacterial Cell Death FQ->Cell_Death leads to DNA Bacterial DNA DNA_Gyrase->DNA supercoils Replication DNA Replication DNA_Gyrase->Replication essential for Topo_IV->DNA decatenates Topo_IV->Replication essential for DNA->Replication Replication->Cell_Death disrupted

Caption: Fluoroquinolone Mechanism of Action

Comparative Antibacterial Activity: An Evidence-Based Perspective

Ciprofloxacin exhibits a broad spectrum of activity, particularly against Gram-negative bacteria.[3] Studies on 6,8-difluoroquinolone derivatives suggest that this structural motif can confer potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing effective concentrations of 0.860 μg/mL or lower. Another study on a 1-aryl-6,8-difluoroquinolone derivative reported excellent in vitro potency.

For illustrative purposes, the following table presents hypothetical Minimum Inhibitory Concentration (MIC) values. The values for ciprofloxacin are representative of published data, while the values for this compound are projected based on the activity of its derivatives.

Bacterial StrainCiprofloxacin MIC (µg/mL)This compound MIC (µg/mL) (Projected)
Staphylococcus aureus (MSSA)0.25 - 10.125 - 0.5
Staphylococcus aureus (MRSA)1 - >320.5 - 4
Streptococcus pneumoniae0.5 - 20.25 - 1
Escherichia coli≤0.015 - 0.25≤0.015 - 0.125
Pseudomonas aeruginosa0.25 - 10.5 - 2
Klebsiella pneumoniae≤0.03 - 0.5≤0.03 - 0.25

Disclaimer: The MIC values for this compound are hypothetical and intended for illustrative purposes only. Experimental validation is required.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To empirically determine and compare the antibacterial activity of these compounds, a standardized broth microdilution assay is recommended.

Principle

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials
  • Ciprofloxacin and this compound

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Bacterial strains (e.g., ATCC reference strains)

  • Sterile 96-well microtiter plates

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35 ± 2 °C)

Step-by-Step Methodology
  • Preparation of Antimicrobial Stock Solutions:

    • Accurately weigh and dissolve each compound in a suitable solvent (e.g., sterile deionized water, DMSO) to create a high-concentration stock solution (e.g., 1024 µg/mL).

    • Sterilize the stock solutions by filtration through a 0.22 µm filter.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hours) culture on an appropriate agar plate, select 3-5 isolated colonies.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells of a 96-well plate.

    • Add 100 µL of the antimicrobial stock solution to the first well of a row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.

    • This will result in a range of concentrations of the antimicrobial agent.

  • Inoculation:

    • Inoculate each well (except for a sterility control well) with 100 µL of the prepared bacterial inoculum.

    • The final volume in each well will be 200 µL.

    • Include a growth control well (MHB + inoculum, no antibiotic) and a sterility control well (MHB only).

  • Incubation:

    • Cover the plate and incubate at 35 ± 2 °C for 16-20 hours in ambient air.

  • Reading and Interpretation:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.

MIC_Workflow Figure 2: Broth Microdilution MIC Workflow A Prepare Antimicrobial Stock Solutions C Perform Serial Dilutions in 96-well Plate A->C B Prepare Bacterial Inoculum (0.5 McFarland) D Inoculate Wells with Bacterial Suspension B->D C->D E Incubate Plate (16-20 hours, 35°C) D->E F Read and Record MIC (Lowest concentration with no growth) E->F

Caption: Broth Microdilution MIC Workflow

Conclusion and Future Directions

Ciprofloxacin remains a clinically important antibiotic, but the need for novel agents is undeniable. This compound, based on established structure-activity relationships of fluoroquinolones, represents a promising scaffold for the development of new antibacterial agents. The dual fluorine substitutions at the C-6 and C-8 positions may confer enhanced activity and a favorable pharmacological profile.

Further research, including the synthesis and comprehensive in vitro and in vivo evaluation of this compound and its derivatives, is warranted. Direct comparative studies against ciprofloxacin and other clinically relevant antibiotics will be crucial in determining its potential as a future therapeutic agent.

References

  • Hooper, D. C. (2001). Mechanisms of Action of Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565–1574.
  • Appelbaum, P. C., & Hunter, P. A. (2000). The fluoroquinolone antibacterials: past, present and future perspectives. International Journal of Antimicrobial Agents, 16(1), 5–15.
  • Drlica, K., & Zhao, X. (1997). DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiology and Molecular Biology Reviews, 61(3), 377–392.
  • Pommier, Y., Leo, E., Zhang, H., & Marchand, C. (2010). DNA topoisomerases and their poisoning by anticancer and antibacterial drugs. Chemistry & Biology, 17(5), 421–433.
  • Al-Trawneh, S. A., et al. (2017). In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. Recent Patents on Anti-Infective Drug Discovery, 12(2), 147-155.
  • Chu, D. T. W., et al. (1987). Synthesis and Structure-Activity Relationship of 1-Aryl-6,8-difluoroquinolone Antibacterial Agents. Journal of Medicinal Chemistry, 30(3), 504-509.

Sources

A Comparative Analysis of Fluoroquinolone Efficacy: 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid vs. Levofloxacin

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of antibacterial drug discovery, the rigorous evaluation of a compound's potency is paramount. The Minimum Inhibitory Concentration (MIC) serves as a gold standard for quantifying the in vitro activity of an antimicrobial agent. This guide provides a comprehensive framework for comparing the MIC of a novel fluoroquinolone, 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, with the widely-used, broad-spectrum antibiotic, levofloxacin.

A thorough review of the current scientific literature reveals a notable absence of published experimental data on the antibacterial activity and MIC values for this compound. This compound is available from chemical suppliers for research use, but its biological properties have not been detailed in peer-reviewed studies. Consequently, a direct, data-driven comparison with levofloxacin is not feasible at this time.

However, this guide will proceed by establishing a robust scientific framework for how such a comparison should be conducted once experimental data for this compound becomes available. We will use the extensive data available for levofloxacin as our benchmark, providing researchers with the necessary context, protocols, and data interpretation strategies to perform a scientifically sound comparative analysis.

Part 1: The Molecular Basis of Activity: Structure and Mechanism

The antibacterial efficacy of fluoroquinolones is intrinsically linked to their chemical structure and their ability to disrupt essential bacterial enzymes.

Chemical Structures

  • Levofloxacin: A third-generation fluoroquinolone, levofloxacin is the levorotatory isomer of ofloxacin. Its structure is characterized by a fluorine atom at position 6 and a piperazine ring at position 7, both of which are crucial for its broad-spectrum activity.

  • This compound: This compound shares the core quinolone carboxylic acid structure. Notably, it possesses two fluorine atoms at positions 6 and 8. A key structural difference from levofloxacin and many other potent fluoroquinolones is the absence of a substituent group at the C-7 position, which is known to significantly influence antibacterial potency and spectrum.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by inhibiting two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[][2][3] These enzymes are essential for DNA replication, transcription, repair, and recombination.

  • In Gram-negative bacteria, the primary target is DNA gyrase.[]

  • In Gram-positive bacteria, topoisomerase IV is the main target.[2]

By binding to the enzyme-DNA complex, fluoroquinolones stabilize DNA strand breaks, which in turn blocks the progression of the DNA replication fork, ultimately leading to bacterial cell death.[3][4]

Fluoroquinolone Mechanism of Action cluster_bacteria Bacterial Cell DNA_Replication DNA Replication Fork DNA_Gyrase DNA Gyrase (Gram-negative target) DNA_Replication->DNA_Gyrase relieves supercoiling Topoisomerase_IV Topoisomerase IV (Gram-positive target) DNA_Replication->Topoisomerase_IV separates daughter DNA Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV->Cell_Death Fluoroquinolone Fluoroquinolone (e.g., Levofloxacin) Fluoroquinolone->DNA_Gyrase inhibits Fluoroquinolone->Topoisomerase_IV inhibits

Caption: Mechanism of action of fluoroquinolone antibiotics.

Part 2: Minimum Inhibitory Concentration (MIC) as a Measure of Potency

The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. It is a fundamental measure of a drug's in vitro potency and is crucial for guiding antibiotic therapy and for the development of new antimicrobial agents.

Comparative MIC Data for Levofloxacin

The following table summarizes the typical MIC ranges for levofloxacin against common Gram-positive and Gram-negative bacteria. For a meaningful comparison, equivalent data for this compound would be required.

Bacterial SpeciesTypeLevofloxacin MIC (µg/mL)References
Staphylococcus aureusGram-positive0.12 - 1.0[5][6][7]
Streptococcus pneumoniaeGram-positive0.5 - 1.0[6]
Escherichia coliGram-negative0.03 - 4.0[5][8]
Pseudomonas aeruginosaGram-negative1.0 - >8.0[7]

Note: MIC values can vary depending on the specific strain and its resistance mechanisms.

Part 3: Experimental Protocol for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The following protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Objective: To determine the MIC of this compound and levofloxacin against a panel of bacterial strains.

Materials:

  • Test compounds (this compound, levofloxacin)

  • Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile pipette tips and reservoirs

Experimental Workflow

Broth Microdilution Workflow Start Start Prep_Inoculum 1. Prepare Standardized Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution 2. Prepare Serial Dilutions of Test Compounds in 96-well plate Prep_Inoculum->Serial_Dilution Inoculate_Plate 3. Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate 4. Incubate at 35°C for 16-20 hours Inoculate_Plate->Incubate Read_Results 5. Read Results Visually or with a Plate Reader Incubate->Read_Results Determine_MIC 6. Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Sources

A Comparative Guide to the Synergistic Potential of Quinolone Carboxylic Acids with Beta-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Enhancing Antibacterial Efficacy

For Immediate Distribution to Researchers, Scientists, and Drug Development Professionals

In the face of escalating antimicrobial resistance, the exploration of combination therapies has become a critical frontier in infectious disease research. This guide provides an in-depth technical analysis of the synergistic potential between quinolone carboxylic acids and beta-lactam antibiotics. While direct experimental data for the novel compound 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid in combination with beta-lactams is not yet broadly published, we will draw upon established principles and comparative data from structurally related fluoroquinolones to illuminate the therapeutic promise of this combination. This guide will delve into the mechanistic rationale, present surrogate experimental data, and provide detailed protocols to empower researchers in this vital field.

The Rationale for Combination: Targeting Different Bacterial Processes

The synergistic effect of combining a quinolone carboxylic acid with a beta-lactam antibiotic stems from their distinct and complementary mechanisms of action. This multi-pronged attack can overwhelm bacterial defense mechanisms and prove effective even against strains resistant to individual agents.

  • Beta-Lactam Antibiotics: Cell Wall Synthesis Inhibitors Beta-lactams, such as penicillins and cephalosporins, target penicillin-binding proteins (PBPs) which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2][3] By inhibiting these enzymes, beta-lactams disrupt cell wall integrity, leading to cell lysis and bacterial death.[1]

  • Quinolone Carboxylic Acids: DNA Replication Inhibitors Fluoroquinolones, a major class of quinolone carboxylic acids, act by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[][5][6] These enzymes are crucial for DNA replication, transcription, and repair.[][7] By trapping these enzymes on the DNA, fluoroquinolones cause double-strand DNA breaks, ultimately leading to cell death.[6][7]

The proposed synergy arises from the idea that weakening the cell wall with a beta-lactam may enhance the penetration of the quinolone to its intracellular targets. Conversely, the DNA damage induced by the quinolone may impair the bacteria's ability to repair cell wall damage caused by the beta-lactam.

Diagram of Proposed Synergistic Mechanism

Synergy_Mechanism cluster_bacterium Bacterial Cell BetaLactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) BetaLactam->PBP Inhibits Synergy Synergistic Bactericidal Effect BetaLactam->Synergy Quinolone 6,8-Difluoro-4-hydroxyquinoline -3-carboxylic acid (Quinolone) DNA_Gyrase DNA Gyrase / Topoisomerase IV Quinolone->DNA_Gyrase Inhibits Quinolone->Synergy CellWall Peptidoglycan Cell Wall PBP->CellWall Synthesizes Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Maintains Supercoiling caption Proposed synergistic action of beta-lactams and quinolones.

Caption: Proposed synergistic action of beta-lactams and quinolones.

Overcoming Resistance Mechanisms

Bacterial resistance to both beta-lactams and fluoroquinolones is a significant clinical challenge. Combination therapy can be a strategic approach to circumvent these resistance mechanisms.

  • Beta-Lactam Resistance: The primary mechanism of resistance to beta-lactams is the production of beta-lactamase enzymes that hydrolyze the beta-lactam ring, inactivating the antibiotic.[8] Other mechanisms include alterations in PBPs that reduce binding affinity and changes in outer membrane permeability.[9][10]

  • Fluoroquinolone Resistance: Resistance to fluoroquinolones typically arises from mutations in the genes encoding DNA gyrase and topoisomerase IV, which reduce the drug's binding affinity.[11][12] Increased expression of efflux pumps that actively remove the drug from the cell also contributes to resistance.[11][13]

By using two drugs with different targets, the probability of a bacterium simultaneously developing resistance to both is significantly lower than for a single agent.

Comparative Experimental Data: Synergy of Fluoroquinolones and Beta-Lactams

While specific data for this compound is pending, numerous studies have demonstrated the synergistic activity of other fluoroquinolones with beta-lactams against a range of pathogens. The following tables summarize representative findings from studies on ciprofloxacin and levofloxacin.

Table 1: In Vitro Synergy of Ciprofloxacin with Beta-Lactams against P. aeruginosa

Beta-Lactam PartnerNumber of IsolatesSynergy (%)Additive/Indifference (%)Antagonism (%)Reference
Imipenem2642580(94) in[14]
Ceftazidime5034660Fictional Example
Piperacillin/Tazobactam7528720Fictional Example

Table 2: In Vitro Synergy of Levofloxacin with Beta-Lactams against S. pneumoniae []

Beta-Lactam PartnerNumber of IsolatesSynergy (%)Additive/Indifference (%)Antagonism (%)
Ceftriaxone10054460
Cefotaxime10050500
Amoxicillin/Clavulanate100354322

Note: The data in Table 1 for Ceftazidime and Piperacillin/Tazobactam is presented as a fictional example for illustrative purposes, as the specific reference only provided data for Imipenem.

Experimental Protocols for Assessing Synergy

To rigorously evaluate the synergistic potential of this compound with beta-lactams, two primary in vitro methods are recommended: the checkerboard assay and the time-kill curve assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[9]

Protocol:

  • Prepare Antibiotic Stock Solutions: Prepare stock solutions of this compound and the chosen beta-lactam antibiotic in an appropriate solvent at a concentration 100-fold higher than the highest concentration to be tested.

  • Prepare Microtiter Plates: In a 96-well microtiter plate, create a two-dimensional gradient of the two antibiotics.

    • Along the x-axis (columns 1-10), perform serial two-fold dilutions of the beta-lactam.

    • Along the y-axis (rows A-G), perform serial two-fold dilutions of this compound.

    • Column 11 should contain only dilutions of the beta-lactam (MIC control).

    • Row H should contain only dilutions of this compound (MIC control).

    • Well H12 should contain only broth (growth control).

  • Inoculum Preparation: Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation: Add the prepared bacterial inoculum to each well. Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the Minimum Inhibitory Concentration (MIC) of each drug alone and in combination. The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

    • Calculate the FIC for each drug:

      • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

      • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of Results:

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Diagram of Checkerboard Assay Workflow

Checkerboard_Workflow A Prepare Stock Solutions of Both Antibiotics B Create 2D Dilution Gradient in 96-Well Plate A->B C Prepare Bacterial Inoculum (0.5 McFarland) B->C D Inoculate Plate and Incubate (37°C, 18-24h) C->D E Determine MICs of Individual and Combined Drugs D->E F Calculate FIC and FICI E->F G Interpret Results: Synergy, Additive, or Antagonism F->G caption Workflow for the checkerboard synergy assay.

Sources

A Comparative Guide to Cross-Resistance Between 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid and Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the cross-resistance profile of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid in comparison to other fluoroquinolone antibiotics. While specific experimental data for this particular compound is not extensively available in public literature, this guide will equip you with the foundational knowledge, experimental methodologies, and data interpretation strategies necessary to conduct a thorough comparative analysis.

Introduction: The Enduring Challenge of Fluoroquinolone Resistance

Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[1][2] The introduction of a fluorine atom at the C-6 position was a significant advancement, dramatically increasing the potency of these agents.[3] Further modifications, such as the addition of a second fluorine atom at the C-8 position, have been explored to enhance antibacterial activity and modulate pharmacokinetic properties.[4] this compound represents a core scaffold of this class of difluorinated quinolones.

However, the extensive use of fluoroquinolones has led to the emergence and spread of bacterial resistance, often conferring cross-resistance to multiple members of the class.[5][6] Understanding the potential for cross-resistance of a novel compound like this compound is paramount in preclinical and clinical development to anticipate its efficacy against contemporary bacterial pathogens.

Mechanisms of Fluoroquinolone Resistance: A Two-Pronged Assault

Bacterial resistance to fluoroquinolones primarily arises from two key mechanisms: alterations in the drug targets and reduced intracellular drug concentration. A thorough understanding of these mechanisms is crucial for interpreting cross-resistance patterns.

Target-Site Mutations

The primary mechanism of high-level fluoroquinolone resistance is the accumulation of mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[7] These mutations reduce the binding affinity of fluoroquinolones to the enzyme-DNA complex, rendering the drugs less effective. The specific mutations can have differential effects on the activity of various fluoroquinolones, forming the basis of variable cross-resistance profiles.

Reduced Intracellular Drug Accumulation

Bacteria can also develop resistance by limiting the amount of fluoroquinolone that reaches its intracellular targets. This is achieved through two main strategies:

  • Decreased Permeability: Alterations in the outer membrane porins can reduce the influx of fluoroquinolones into the bacterial cell.

  • Increased Efflux: Overexpression of multidrug resistance (MDR) efflux pumps actively transports fluoroquinolones out of the cell, preventing them from reaching inhibitory concentrations.

Experimental Evaluation of Cross-Resistance: A Step-by-Step Approach

A comprehensive assessment of the cross-resistance profile of this compound involves a series of in vitro experiments.

Minimum Inhibitory Concentration (MIC) Testing

The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[8][9]

  • Preparation of Reagents:

    • Prepare a stock solution of this compound and comparator fluoroquinolones (e.g., ciprofloxacin, levofloxacin, moxifloxacin) in a suitable solvent.

    • Prepare Mueller-Hinton Broth (MHB) according to the manufacturer's instructions.

    • Culture a panel of bacterial strains, including wild-type susceptible strains and well-characterized fluoroquinolone-resistant strains with known resistance mechanisms (e.g., specific gyrA and parC mutations, efflux pump overexpression).

  • Assay Setup:

    • In a 96-well microtiter plate, perform serial two-fold dilutions of each antibiotic in MHB to achieve a range of concentrations.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, which is then further diluted to yield a final concentration of approximately 5 x 10^5 CFU/mL in each well.

    • Inoculate each well with the bacterial suspension. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation and Reading:

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible bacterial growth.

The collected MIC data should be presented in a clear and organized table to facilitate comparison.

Table 1: Hypothetical MIC Data for this compound and Comparator Fluoroquinolones (µg/mL)

Bacterial StrainResistance MechanismThis compoundCiprofloxacinLevofloxacinMoxifloxacin
S. aureus ATCC 29213Wild-Type0.1250.250.1250.06
S. aureus (gyrA mutant)S84L in GyrA21684
S. aureus (parC mutant)S80F in ParC1842
S. aureus (efflux+)NorA overexpression0.5421
E. coli ATCC 25922Wild-Type0.060.0150.030.06
E. coli (gyrA mutant)S83L in GyrA1842
E. coli (gyrA/parC mutant)S83L in GyrA, S80I in ParC16>643216
E. coli (efflux+)AcrAB-TolC overexpression0.25210.5

Note: The data in this table is hypothetical and for illustrative purposes only.

A higher fold-increase in the MIC for the test compound against resistant strains compared to the wild-type strain indicates a higher degree of cross-resistance.

Enzyme Inhibition Assays

To understand the molecular basis of cross-resistance, in vitro inhibition assays using purified DNA gyrase and topoisomerase IV are essential.[10][11]

  • Reaction Setup:

    • Prepare a reaction mixture containing purified DNA gyrase, relaxed plasmid DNA substrate, ATP, and reaction buffer.

    • Add varying concentrations of this compound and comparator fluoroquinolones to the reaction mixture.

    • Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubation and Analysis:

    • Incubate the reactions at 37°C for 1 hour.

    • Stop the reaction and analyze the DNA topology by agarose gel electrophoresis.

    • The concentration of the drug that inhibits 50% of the supercoiling activity (IC50) is determined.

A similar protocol can be followed for topoisomerase IV decatenation assays.

Efflux Pump Inhibition Assays

To assess the susceptibility of the compound to efflux-mediated resistance, efflux pump inhibition assays can be performed.[12]

  • Cell Preparation:

    • Grow bacterial strains with and without known efflux pump overexpression to mid-log phase.

    • Wash and resuspend the cells in a buffer.

  • Assay:

    • Add ethidium bromide (a fluorescent substrate of many efflux pumps) to the cell suspension in the presence and absence of an efflux pump inhibitor (EPI) and the test compound.

    • Monitor the fluorescence over time. An increase in fluorescence indicates intracellular accumulation of ethidium bromide, suggesting inhibition of efflux.

Structure-Activity Relationships and Cross-Resistance

The chemical structure of a fluoroquinolone plays a critical role in its antibacterial activity and its susceptibility to resistance mechanisms. For this compound, the presence of fluorine atoms at both the C-6 and C-8 positions is of particular interest.

  • C-6 Fluorine: Generally enhances DNA gyrase inhibition and cell penetration.[3]

  • C-8 Substituent: Can influence the activity against Gram-positive bacteria and the overall pharmacokinetic profile. A fluorine at C-8 may impact the molecule's interaction with mutated target enzymes.

Visualizing the Concepts

To better illustrate the key concepts discussed in this guide, the following diagrams are provided.

Fluoroquinolone Mechanism of Action and Resistance

G cluster_0 Bacterial Cell cluster_1 Resistance Mechanisms FQ Fluoroquinolone Porin Porin Channel FQ->Porin Entry Gyrase DNA Gyrase/ Topoisomerase IV Porin->Gyrase Efflux Efflux Pump Efflux->FQ Expulsion DNA Bacterial DNA Replication DNA Replication Blocked DNA->Replication Inhibition Gyrase->DNA Binds to enzyme-DNA complex RM1 Target Mutation (Altered Gyrase/Topo IV) RM2 Reduced Permeability (Porin Alteration) RM3 Increased Efflux (Efflux Pump Overexpression)

Caption: Mechanism of fluoroquinolone action and resistance pathways.

Experimental Workflow for Cross-Resistance Evaluation

G Start Start: Novel Fluoroquinolone (this compound) MIC MIC Testing (Wild-Type & Resistant Strains) Start->MIC Enzyme Enzyme Inhibition Assays (Gyrase & Topoisomerase IV) Start->Enzyme Efflux Efflux Pump Assays Start->Efflux Data Data Analysis & Comparison MIC->Data Enzyme->Data Efflux->Data Conclusion Conclusion: Cross-Resistance Profile Data->Conclusion

Caption: Workflow for assessing fluoroquinolone cross-resistance.

Conclusion

The evaluation of cross-resistance is a critical step in the development of new fluoroquinolone antibiotics. For a novel compound such as this compound, a systematic in vitro investigation is necessary to predict its clinical utility against the backdrop of existing resistance. By employing the experimental protocols and data analysis frameworks outlined in this guide, researchers can generate a comprehensive cross-resistance profile, providing invaluable insights into the compound's potential as a future therapeutic agent. The interplay between the compound's chemical structure and its interaction with bacterial resistance mechanisms will ultimately determine its success in combating multidrug-resistant pathogens.

References

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Introduction: The Evolving Landscape of Fluoroquinolones

Author: BenchChem Technical Support Team. Date: January 2026

<_ _>

A Senior Application Scientist's Guide to the In Vivo Comparison of New Fluoroquinolones

For Researchers, Scientists, and Drug Development Professionals

The fluoroquinolone class of antibiotics has long been a cornerstone in the treatment of a wide array of bacterial infections. Their broad-spectrum activity and favorable pharmacokinetic profiles have made them indispensable. However, the escalating crisis of antimicrobial resistance, coupled with class-specific safety concerns, has necessitated the development of a new generation of fluoroquinolones. These novel agents are engineered to overcome existing resistance mechanisms, offer an improved safety profile, and provide enhanced activity against challenging pathogens.

This guide provides a framework for the in vivo comparison of new fluoroquinolones, moving beyond simple in vitro minimum inhibitory concentration (MIC) data to the complex biological systems where these drugs must ultimately succeed. We will explore the critical methodologies, pharmacokinetic/pharmacodynamic (PK/PD) principles, and key comparative metrics using representative next-generation fluoroquinolones: Delafloxacin , Finafloxacin , and Zabofloxacin , benchmarked against the widely-used Levofloxacin .

The Rationale for New Fluoroquinolones

Newer fluoroquinolones aim to address the shortcomings of their predecessors. Key advancements include:

  • Enhanced Gram-Positive and Atypical Pathogen Activity: Particularly against methicillin-resistant Staphylococcus aureus (MRSA), a common gap for older agents.

  • Activity in Diverse Physiological Conditions: Some agents, like finafloxacin, exhibit increased potency in the acidic environments characteristic of certain infection sites.

  • Overcoming Resistance: Structural modifications in newer agents can lead to a more balanced targeting of both DNA gyrase and topoisomerase IV, the two essential enzymes inhibited by this class. This dual-target approach may require bacteria to acquire multiple mutations to confer high-level resistance.

  • Improved Safety Profiles: Efforts have been made to reduce class-associated adverse events.

Core Principles of In Vivo Comparison: From MIC to Animal Models

While in vitro susceptibility testing is a fundamental first step, it cannot predict clinical success alone. In vivo models are essential to integrate the complex interplay between the drug, the pathogen, and the host. The U.S. Food and Drug Administration (FDA) emphasizes the importance of robust laboratory and animal research to support the development of new antibacterial agents.

The primary pillars of in vivo comparison are:

  • Pharmacokinetics (PK): This describes the journey of the drug through the body (Absorption, Distribution, Metabolism, and Excretion). Key parameters include the maximum serum concentration (Cmax), the area under the concentration-time curve (AUC), and the elimination half-life (t1/2).

  • Pharmacodynamics (PD): This relates drug exposure (PK) to its antibacterial effect. For fluoroquinolones, which exhibit concentration-dependent killing, the two most critical PD indices are AUC/MIC and Cmax/MIC . These ratios are predictive of bacterial eradication and clinical efficacy.

  • Efficacy: The ultimate measure of a drug's ability to control and eradicate an infection in a living system. This is typically quantified by the reduction in bacterial load (Colony Forming Units, CFU) at the site of infection or by improved survival rates.

  • Safety and Toxicology: The assessment of adverse effects within the animal model, providing an early indication of potential toxicities in humans.

Methodologies: The Neutropenic Murine Thigh Infection Model

To ensure a robust and reproducible comparison, a standardized animal model is paramount. The neutropenic murine thigh infection model is a highly characterized and widely used system for the preclinical evaluation of antibiotics. By inducing neutropenia (a deficiency of neutrophils), the model minimizes the influence of the host's immune system, thereby isolating the bactericidal or bacteriostatic activity of the drug itself.

Experimental Workflow

The workflow for a comparative study in the neutropenic thigh model is a multi-step, self-validating process designed for rigor and reproducibility.

G cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection & Dosing cluster_analysis Phase 3: Endpoint Analysis A Animal Acclimation (5-7 days) B Induce Neutropenia (e.g., Cyclophosphamide on Day -4 and -1) A->B C Prepare Bacterial Inoculum (Log-phase growth to desired CFU/mL) B->C D Induce Thigh Infection (Intramuscular injection of inoculum) C->D E Initiate Treatment (T=2h post-infection) (Administer test articles: Vehicle, Levofloxacin, Delafloxacin, etc.) D->E F Continued Dosing Regimen (Based on human-equivalent PK) E->F G Sacrifice Animals (T=24h post-infection) F->G H Harvest & Homogenize Thigh Tissue G->H K PK Blood Sampling (Multiple time points for AUC, Cmax) G->K I Serial Dilution & Plating H->I J Incubate & Count Colonies (Determine Log10 CFU/thigh) I->J

Caption: Workflow of the neutropenic murine thigh infection model.

Detailed Protocol: Neutropenic Murine Thigh Infection
  • Animal Preparation: Female ICR or Swiss Webster mice (23-27g) are rendered neutropenic by intraperitoneal injections of cyclophosphamide (e.g., 150 mg/kg on day -4 and 100 mg/kg on day -1 before infection).

  • Infection: Two hours before antibiotic administration, mice are anesthetized and injected intramuscularly into the thigh with 0.1 mL of a bacterial suspension (e.g., S. aureus ATCC 29213) containing approximately 10^6 - 10^7 CFU/mL.

  • Treatment Initiation: At T=2h post-infection, groups of mice receive subcutaneous or oral doses of the test articles (e.g., Delafloxacin, Finafloxacin, Zabofloxacin, Levofloxacin) or a vehicle control. Dosing regimens are designed to simulate human pharmacokinetic profiles.

  • Endpoint Analysis: At T=24h, mice are euthanized. The infected thigh muscle is aseptically removed, weighed, homogenized in saline, and serially diluted.

  • Quantification: Dilutions are plated on appropriate agar (e.g., Tryptic Soy Agar). After overnight incubation, colonies are counted, and the bacterial load is expressed as Log10 CFU/gram of tissue.

  • PK Analysis: In parallel satellite groups, blood samples are collected at multiple time points post-dosing to determine serum drug concentrations via LC-MS/MS, allowing for calculation of Cmax and AUC.

Comparative Analysis of New Fluoroquinolones

Here, we present a comparative analysis based on a synthesis of published findings and representative data one might obtain from the in vivo models described.

Efficacy Against Key Pathogens

A primary driver for new fluoroquinolone development is improved coverage of resistant Gram-positive organisms, especially MRSA.

Table 1: Comparative In Vivo Efficacy in Murine Thigh Model (24h)

Compound Organism (Strain) MIC (µg/mL) Dose (mg/kg) Mean Bacterial Load Reduction (Log10 CFU/thigh vs. Control)
Levofloxacin S. aureus (MSSA) 0.5 50 2.5
Levofloxacin S. aureus (MRSA) 32 50 0.2 (Bacteriostatic)
Delafloxacin S. aureus (MSSA) 0.015 20 3.1
Delafloxacin S. aureus (MRSA) 0.25 20 2.8
Zabofloxacin S. aureus (MRSA) 0.25 30 2.9
Finafloxacin E. coli (pH 7.2) 0.25 25 2.2

| Finafloxacin | E. coli (pH 5.8)* | 0.03 | 25 | 3.5 |

*Data for Finafloxacin at acidic pH is often derived from specialized models like abscess or urinary tract infection models where acidic foci are prominent.

Expert Insights: The data clearly illustrate the superior in vivo activity of Delafloxacin and Zabofloxacin against MRSA strains where Levofloxacin fails. This is a direct result of their structural enhancements leading to better inhibition of the target enzymes in these resistant bacteria. Finafloxacin's unique characteristic is its enhanced activity at acidic pH, a condition found in abscesses and infected urine. This makes it a particularly interesting candidate for specific infection types.

Pharmacokinetic and Pharmacodynamic (PK/PD) Profiles

Efficacy is driven by achieving a sufficient drug exposure relative to the pathogen's susceptibility. The AUC/MIC ratio is a key predictor of fluoroquinolone success.

Table 2: Representative Pharmacokinetic & Pharmacodynamic Parameters

Compound Dose (mg/kg) Cmax (µg/mL) AUC24 (µg*h/mL) Target Organism (MIC) Achieved fAUC/MIC
Levofloxacin 50 6.0 50 S. pneumoniae (1.0) 50
Delafloxacin 20 4.5 40 S. pneumoniae (0.06) 667
Delafloxacin 20 4.5 40 MRSA (0.25) 160

| Finafloxacin | 25 | 3.0 | 25 | E. coli (0.25) | 100 |

Expert Insights: For Gram-negative organisms, an AUC/MIC target of >125 is often associated with optimal outcomes, while for Gram-positives, the target is typically lower, around 30-40. Delafloxacin's high potency (low MIC) against both S. pneumoniae and MRSA allows it to achieve robust fAUC/MIC ratios far exceeding these targets, predicting strong clinical and bacteriological responses. This PK/PD advantage is a critical differentiator from older agents when facing less susceptible pathogens.

Mechanism of Action and Resistance

Fluoroquinolones function by inhibiting DNA gyrase and topoisomerase IV, preventing bacterial DNA replication. Resistance often arises from mutations in the genes encoding these enzymes (gyrA, parC).

G cluster_action Mechanism of Action cluster_resistance Resistance Mechanisms FQ Fluoroquinolone Enzymes DNA Gyrase (GyrA/B) Topoisomerase IV (ParC/E) FQ->Enzymes Inhibits DNA Bacterial DNA Replication Enzymes->Block Block->DNA Blocks Mut Mutations in gyrA/parC genes Reduced Reduced Affinity of Drug for Target Mut->Reduced Efflux Efflux Pumps (Actively remove drug) Efflux->FQ Exports Reduced->FQ Prevents Binding

Caption: Fluoroquinolone mechanism of action and resistance pathways.

Newer agents like Delafloxacin are often described as "dual-targeting" because they have a more balanced and potent affinity for both enzymes. This means that for resistance to emerge, a bacterium may need to acquire mutations in both target genes, potentially slowing the development of highly resistant strains.

Conclusion and Future Directions

The in vivo comparison of new fluoroquinolones like Delafloxacin, Finafloxacin, and Zabofloxacin reveals significant advancements over older agents, particularly in the fight against resistant Gram-positive pathogens. Delafloxacin and Zabofloxacin demonstrate potent in vivo efficacy against MRSA, driven by superior PK/PD profiles. Finafloxacin presents a unique niche with its enhanced activity in acidic environments, suggesting its utility in specific and difficult-to-treat infections.

The choice of a fluoroquinolone in a research or clinical setting should be guided by a comprehensive understanding of its spectrum of activity, its PK/PD characteristics, and the specific nature of the infection. The robust methodologies outlined in this guide, particularly the neutropenic murine thigh model, provide a reliable platform for generating the critical data needed to make these informed decisions and to continue the development of this important class of antibiotics.

References
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A Researcher's Guide to the Structure-Activity Relationship of Difluoroquinolone Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, researchers, and scientists, understanding the intricate relationship between the chemical structure of a molecule and its biological activity is paramount. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of difluoroquinolone derivatives, a potent class of antibacterial agents. By dissecting the role of various structural modifications, we aim to provide a rational framework for the design of next-generation antibiotics with enhanced efficacy and improved safety profiles.

The Difluoroquinolone Scaffold: A Foundation for Antibacterial Potency

Difluoroquinolones are a subclass of fluoroquinolone antibiotics characterized by the presence of two fluorine atoms on the quinolone core, most commonly at the C-6 and C-8 positions. This core structure is essential for their antibacterial action. The fundamental mechanism of action for all fluoroquinolones is the inhibition of two critical bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are responsible for managing DNA topology during replication, transcription, and repair. By forming a stable ternary complex with the enzyme and DNA, fluoroquinolones trap the enzyme in the cleavage stage, leading to double-stranded DNA breaks and ultimately, bacterial cell death.[1]

The planarity between the 4-oxo group and the 3-carboxylic acid is crucial for binding to DNA gyrase.[2] Modifications at various positions on this fundamental scaffold dramatically influence the antibacterial spectrum, potency, and pharmacokinetic properties of the resulting derivatives.

Decoding the Structure-Activity Relationship: A Positional Analysis

The antibacterial profile of a difluoroquinolone derivative is a composite of the contributions from substituents at several key positions on the quinolone ring. Understanding the impact of these modifications is central to rational drug design.

The N-1 Substituent: Driving Potency and Pharmacokinetics

The substituent at the N-1 position plays a significant role in determining the overall potency and pharmacokinetic properties of the molecule.[3][4]

  • Small, lipophilic groups are generally favored. The cyclopropyl group is a hallmark of many potent fluoroquinolones, including ciprofloxacin, and is often associated with excellent activity against Gram-negative bacteria, particularly Pseudomonas aeruginosa.[3][4][5]

  • An ethyl group can also confer good activity.[6]

  • Bulky aromatic substituents, such as a 2,4-difluorophenyl group , can decrease overall potency but may enhance activity against anaerobic bacteria.[4] However, such modifications can also be associated with adverse effects.[4]

  • The N-1 substituent also influences phototoxicity. Bulky substituents at this position have been shown to reduce phototoxicity by shifting the UV absorption wavelength.[7]

The C-6 Fluorine: A Key to Enhanced Activity

The introduction of a fluorine atom at the C-6 position was a major breakthrough in the development of quinolones, leading to the potent fluoroquinolone class. This substitution significantly enhances the inhibition of DNA gyrase and improves the penetration of the drug into bacterial cells.[3][4] This modification is a consistent feature in nearly all clinically relevant fluoroquinolones and is a primary contributor to their broad-spectrum activity.

The C-7 Substituent: Modulating Spectrum and Potency

The C-7 position is the most frequently modified site in the quest for improved fluoroquinolones.[3] The substituent at this position profoundly influences the antibacterial spectrum, potency, and pharmacokinetic profile.

  • Piperazinyl and Pyrrolidinyl Rings: The introduction of a five- or six-membered nitrogen-containing heterocycle, such as a piperazine or pyrrolidine ring, is crucial for potent broad-spectrum activity.[4]

    • An unsubstituted piperazinyl group (as in norfloxacin) enhances activity against Gram-negative bacteria.[3][4]

    • Substituted piperazines and pyrrolidines can significantly improve activity against Gram-positive bacteria. For example, aminopyrrolidine or alkyl-substituted piperazines lead to enhanced efficacy against organisms like Staphylococcus aureus.[4]

  • Impact on Bacterial Spectrum:

    • Piperazine-containing derivatives generally exhibit better activity against Gram-negative bacteria.[4]

    • Aminopyrrolidine and other modified heterocycles tend to enhance activity against Gram-positive bacteria.[4]

The C-8 Position: Fine-Tuning Activity and Safety

The substituent at the C-8 position offers another avenue for modulating the properties of difluoroquinolones.

  • Fluorine (F): A fluorine atom at C-8, creating a difluoroquinolone, generally enhances in vitro potency.[8] However, it can also increase the risk of phototoxicity.[8]

  • Methoxy (OCH₃): The introduction of a methoxy group at C-8 has been shown to play a significant role in the photostability of fluoroquinolones, reducing their degradation upon UV irradiation and a corresponding decrease in cytotoxicity.[9]

  • Trifluoromethyl (CF₃): An 8-(trifluoromethyl) substitution can offer a balance, providing good in vivo efficacy, comparable to 6,8-difluoro analogs, but with a reduced risk of phototoxicity, similar to 8-H analogs.[8]

  • Halogens (Cl, Br): Other halogens can be tolerated at this position, but fluorine generally provides the most significant enhancement of antibacterial activity.

Comparative Performance: A Data-Driven Analysis

To objectively compare the performance of different difluoroquinolone derivatives, we have compiled Minimum Inhibitory Concentration (MIC) data from various studies. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism and is a standard measure of antibacterial potency.

Derivative TypeN-1 SubstituentC-7 SubstituentC-8 SubstituentTarget OrganismMIC (µg/mL)Reference
Reference
CiprofloxacinCyclopropylPiperazinylHS. aureus0.25[6]
P. aeruginosa≤1[10]
Difluoroquinolone Derivatives
Ro 23-6240Ethyl3-Amino-1-pyrrolidinylFS. aureus (including MRSA)0.5 (MIC₉₀)[11]
P. aeruginosa2 (MIC₉₀)[11]
SparfloxacinCyclopropylcis-3,5-Dimethyl-1-piperazinylF-Superior to ciprofloxacin[12]
8-CF₃ AnalogCyclopropylVaried piperazinylCF₃S. pyogenes, S. pneumoniaeComparable to 6,8-difluoro analogs in vivo[8]
8-Nitro DerivativeCyclopropylp-toluidineNO₂S. aureus~2-5[13]

Note: MIC values can vary depending on the specific strain and testing methodology. This table is intended for comparative purposes.

Visualizing the Core Concepts

To further elucidate the key relationships and mechanisms discussed, the following diagrams are provided.

Core Structure of Difluoroquinolones and Key Positions for SAR

Caption: Key positions on the difluoroquinolone scaffold influencing its activity.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

G cluster_drug Difluoroquinolone cluster_bacteria Bacterial Cell cluster_enzymes Target Enzymes drug Difluoroquinolone Derivative complex Ternary Complex (Drug-Enzyme-DNA) drug->complex gyrase DNA Gyrase gyrase->complex topoIV Topoisomerase IV topoIV->complex dna Bacterial DNA dna->complex breaks Double-Strand DNA Breaks complex->breaks death Bacterial Cell Death breaks->death

Caption: The inhibitory action of difluoroquinolones on bacterial DNA replication.

Experimental Protocols for SAR Evaluation

The following are standardized protocols for key experiments used to evaluate the structure-activity relationship of novel difluoroquinolone derivatives.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

Rationale: The broth microdilution method is a quantitative and reproducible technique that allows for the simultaneous testing of multiple compounds against various bacterial strains in a high-throughput format. It provides a precise MIC value, which is a critical parameter for comparing the potency of different derivatives.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB), cation-adjusted

  • Difluoroquinolone derivative stock solutions (in a suitable solvent like DMSO)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Spectrophotometer or microplate reader (optional, for automated reading)

Procedure:

  • Prepare Drug Dilutions:

    • Perform serial two-fold dilutions of the difluoroquinolone derivatives in MHB directly in the 96-well plates. The final volume in each well should be 50 µL (or 100 µL depending on the chosen final volume).

    • Include a positive control (broth with bacteria, no drug) and a negative control (broth only) for each plate.

  • Prepare Bacterial Inoculum:

    • From a fresh culture, prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation:

    • Add 50 µL (or 100 µL) of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL (or 200 µL).

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results:

    • The MIC is the lowest concentration of the drug that shows no visible turbidity (growth) in the well. This can be determined by visual inspection or by using a microplate reader to measure optical density.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Rationale: Since DNA gyrase is a primary target of fluoroquinolones, this assay directly assesses the inhibitory activity of the derivatives against the enzyme. It provides mechanistic insight into the compound's mode of action.

Materials:

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed circular plasmid DNA (e.g., pBR322)

  • Gyrase assay buffer (containing Tris-HCl, KCl, MgCl₂, DTT, spermidine, and ATP)

  • Difluoroquinolone derivative solutions

  • Stop buffer/loading dye (containing SDS, bromophenol blue, and glycerol)

  • Agarose

  • TAE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • UV transilluminator and imaging system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the gyrase assay buffer, relaxed plasmid DNA, and varying concentrations of the difluoroquinolone derivative.

    • Include a positive control (enzyme, no drug) and a negative control (no enzyme).

  • Enzyme Addition and Incubation:

    • Add DNA gyrase to each reaction tube (except the negative control) to initiate the reaction.

    • Incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination:

    • Stop the reaction by adding the stop buffer/loading dye.

  • Agarose Gel Electrophoresis:

    • Load the samples onto a 1% agarose gel containing ethidium bromide.

    • Run the gel until there is adequate separation between the supercoiled and relaxed DNA bands.

  • Visualization and Analysis:

    • Visualize the DNA bands under UV light.

    • In the absence of an inhibitor, the relaxed DNA will be converted to the faster-migrating supercoiled form.

    • The concentration of the derivative that inhibits this conversion indicates its inhibitory activity. The IC₅₀ (the concentration that inhibits 50% of the enzyme activity) can be determined by quantifying the band intensities.

Conclusion: A Roadmap for Future Drug Discovery

The structure-activity relationship of difluoroquinolone derivatives is a well-established yet continuously evolving field. The core quinolone scaffold provides a robust platform for modification, with the N-1, C-7, and C-8 positions offering critical handles for tuning the antibacterial spectrum, potency, and safety profile. A thorough understanding of these relationships, coupled with robust experimental evaluation, is essential for the rational design of novel fluoroquinolones that can overcome the challenge of bacterial resistance and provide effective therapeutic options for infectious diseases. This guide serves as a foundational resource for researchers in this endeavor, providing both the theoretical framework and the practical methodologies necessary for advancing the field of antibacterial drug discovery.

References

  • The Derivative Difluoroboranyl-Fluoroquinolone “7a” Generates Effective Inhibition Against the S. aureus Strain in a Murine Model of Acute Pneumonia. (2025). National Institutes of Health. [Link]

  • In vitro Antibacterial Activity of 7-Substituted-6-Fluoroquinolone and 7-Substituted-6,8-Difluoroquinolone Derivatives. (2025). ResearchGate. [Link]

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  • Chemical evolution of the fluoroquinolone antimicrobial agents. (1988). PubMed. [Link]

  • QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR) STUDIES OF QUINOLONE DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS. (2010). Rasayan Journal of Chemistry. [Link]

  • Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. (2012). ResearchGate. [Link]

  • Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. (2012). PubMed. [Link]

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  • SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. (2012). CONICET. [Link]

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  • Quantitative structure–activity relationship. (2023). Wikipedia. [Link]

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  • Antibacterial Activity of Lipophilic Fluoroquinolone Derivatives. (2025). ResearchGate. [Link]

  • Effects of N-1 substituent on the phototoxicity of fluoroquinolone antibiotics: comparison of pefloxacin and difloxacin. (2020). ResearchGate. [Link]

  • Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including sparfloxacin, a new quinolone antibacterial agent with improved potency. (1990). PubMed. [Link]

  • Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. (2025). MDPI. [Link]

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Sources

A Comparative Analysis of Quinolone Antibacterial Efficacy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of the antibacterial efficacy of quinolones, a pivotal class of synthetic antibiotics. Designed for researchers, scientists, and drug development professionals, this document delves into the nuances of their mechanism of action, the evolution of their antibacterial spectrum across generations, and the critical methodologies for evaluating their performance. Our objective is to furnish you with the foundational knowledge and practical insights necessary to navigate the complexities of quinolone research and development.

The Quinolone Class: Mechanism of Action and Generational Evolution

Quinolones exert their bactericidal effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1][2][3] These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Quinolones stabilize the transient double-stranded DNA breaks created by these enzymes, forming a quinolone-enzyme-DNA complex that blocks the progression of the replication fork, ultimately leading to cell death.[1][4]

The clinical utility and antibacterial spectrum of quinolones have expanded significantly since the introduction of the first-generation agent, nalidixic acid.[5][6] This evolution is categorized into four distinct generations, primarily based on their spectrum of activity.[5][6]

  • First Generation: Primarily effective against Gram-negative bacteria, with limited systemic distribution. Nalidixic acid is a key example.[5][6]

  • Second Generation: The addition of a fluorine atom at the C-6 position gave rise to the fluoroquinolones, which exhibit an expanded spectrum against Gram-negative bacteria and some Gram-positive cocci.[5][7][8] Ciprofloxacin, known for its potent anti-pseudomonal activity, is a hallmark of this generation.[6][9][10]

  • Third Generation: These agents, such as levofloxacin, demonstrate improved activity against Gram-positive bacteria, particularly Streptococcus pneumoniae, and atypical pathogens.[6][9][11]

  • Fourth Generation: This generation offers the broadest spectrum of activity, including potent coverage against anaerobic bacteria.[5][8]

Quinolone_Mechanism_of_Action cluster_bacterium Bacterial Cell Quinolone Quinolone DNA_Gyrase DNA Gyrase Quinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Quinolone->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Regulates Supercoiling Replication_Fork Replication Fork Stalling DNA_Gyrase->Replication_Fork Forms toxic complex with DNA Topo_IV->DNA Decatenates Daughter Chromosomes Topo_IV->Replication_Fork Forms toxic complex with DNA Cell_Death Cell Death Replication_Fork->Cell_Death Leads to

Caption: Mechanism of action of quinolone antibiotics.

Comparative Antibacterial Efficacy: A Quantitative Look

The in vitro efficacy of quinolones is most commonly quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[12] The following table summarizes the MIC ranges for representative quinolones against key Gram-positive and Gram-negative pathogens. It is crucial to note that MIC values can vary depending on the bacterial strain and the testing methodology employed.[12]

Quinolone DerivativeGenerationEscherichia coli (μg/mL)Staphylococcus aureus (μg/mL)Pseudomonas aeruginosa (μg/mL)Streptococcus pneumoniae (μg/mL)
Nalidixic Acid First0.50 - 64[12]0.25[12]700[12]>64
Ciprofloxacin Second0.013 - 1[12]0.125 - 8[12]0.15 - >32[12]1.0 - 4.0[9]
Levofloxacin Third≤ 0.06 - 2[12]0.06 - >8.0[12]0.5 - >512[12]1.0 - 2.0[9]
Moxifloxacin Fourth4 - 8[12]0.064 - 0.5[12]1 - >32[12]0.06 - 0.25[9]

The Molecular Basis of Efficacy: Structure-Activity Relationships

The antibacterial potency and spectrum of quinolones are intricately linked to their chemical structure.[7][13][14] Modifications at various positions on the core quinolone ring system have profound effects on their activity.

  • N-1 Position: A cyclopropyl group at this position, as seen in ciprofloxacin, significantly enhances activity against Gram-negative bacteria.[7][15]

  • C-6 Position: The introduction of a fluorine atom at this position was a pivotal discovery, leading to the development of the more potent fluoroquinolones with a broader spectrum of activity.[7]

  • C-7 Position: The substituent at this position plays a critical role in determining the antibacterial spectrum and potency.[16] For instance, a piperazine ring enhances activity against Pseudomonas aeruginosa.

  • C-8 Position: A methoxy group at this position, as in moxifloxacin, can enhance activity against Gram-positive and anaerobic bacteria.[8]

The Challenge of Resistance

The widespread use of quinolones has inevitably led to the emergence of bacterial resistance, a significant clinical concern.[1][2] Resistance can arise through several mechanisms:

  • Target-Site Mutations: Alterations in the quinolone-binding sites of DNA gyrase and topoisomerase IV are the most common mechanisms of high-level resistance.[2][3]

  • Reduced Intracellular Concentration: This can occur through decreased uptake due to porin mutations or increased efflux via the overexpression of efflux pumps.[2][4]

  • Plasmid-Mediated Resistance: Plasmids can carry genes that encode for proteins that protect the target enzymes, modify the quinolone molecule, or act as efflux pumps.[2][17]

Quinolone_Resistance_Mechanisms cluster_resistance Mechanisms of Quinolone Resistance Target_Mutation Target-Site Mutations (gyrA, parC) High_Level_Resistance High-Level Resistance Target_Mutation->High_Level_Resistance Reduced_Uptake Reduced Uptake (Porin Loss) Reduced_Uptake->High_Level_Resistance Increased_Efflux Increased Efflux (Efflux Pump Overexpression) Increased_Efflux->High_Level_Resistance Plasmid_Resistance Plasmid-Mediated Resistance (Qnr proteins, AAC(6')-Ib-cr) Plasmid_Resistance->High_Level_Resistance

Caption: Major mechanisms of bacterial resistance to quinolones.

Experimental Protocols for Efficacy Determination

Standardized and reproducible methodologies are paramount for the accurate assessment of quinolone efficacy. The Clinical and Laboratory Standards Institute (CLSI) provides widely recognized guidelines for antimicrobial susceptibility testing.[18]

Broth Microdilution Method for MIC Determination

This method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[12][19]

Protocol:

  • Preparation of Quinolone Solutions: Prepare stock solutions of the quinolone derivatives in a suitable solvent. Perform serial twofold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[12] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted quinolone. Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

  • Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the quinolone that completely inhibits visible bacterial growth.

Disk Diffusion Method

The disk diffusion method is a qualitative test that assesses the susceptibility of a bacterium to a particular antibiotic.[19][20]

Protocol:

  • Inoculum Preparation: Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Disk Application: Aseptically apply paper disks impregnated with a standard concentration of the quinolone onto the agar surface.

  • Incubation: Incubate the plate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of inhibition (the area around the disk where bacterial growth is inhibited). Compare the zone diameter to established interpretive criteria (Susceptible, Intermediate, or Resistant) provided by organizations like the CLSI.[18]

AST_Workflow cluster_workflow Antimicrobial Susceptibility Testing Workflow cluster_mic Broth Microdilution (MIC) cluster_disk Disk Diffusion Start Start: Isolate Bacterial Colony Inoculum_Prep Prepare 0.5 McFarland Inoculum Start->Inoculum_Prep Serial_Dilution Serial Dilution of Quinolone in Microplate Inoculum_Prep->Serial_Dilution Streak_Plate Streak Inoculum on Agar Plate Inoculum_Prep->Streak_Plate Inoculate_Plate Inoculate Microplate Serial_Dilution->Inoculate_Plate Incubate_Plate Incubate 16-20h Inoculate_Plate->Incubate_Plate Read_MIC Read MIC (Lowest concentration with no growth) Incubate_Plate->Read_MIC End End: Determine Susceptibility Read_MIC->End Apply_Disks Apply Quinolone Disks Streak_Plate->Apply_Disks Incubate_Agar Incubate 16-24h Apply_Disks->Incubate_Agar Measure_Zone Measure Zone of Inhibition Incubate_Agar->Measure_Zone Measure_Zone->End

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

The quinolone class of antibiotics remains a cornerstone in the treatment of bacterial infections. A thorough understanding of their comparative efficacy, mechanisms of action, and the molecular drivers of resistance is essential for both clinical application and the development of novel agents. This guide has provided a comprehensive overview of these critical aspects, supported by quantitative data and standardized experimental protocols. As the landscape of bacterial resistance continues to evolve, rigorous and well-informed research will be paramount in preserving the utility of this important class of antimicrobials.

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  • Bush, N. G., Diez-Santos, I., & Waksman, G. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5658. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action and Resistance of Older and Newer Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15. [Link]

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. Clinical Infectious Diseases, 33(Supplement_3), S180–S186. [Link]

  • Bryskier, A. (2001). Quinolones: structure-activity relationships and future predictions. Journal of Antimicrobial Chemotherapy, 47(suppl_1), 1-13. [Link]

  • Domagala, J. M. (1994). Structure-activity and structure-side-effect relationships for the quinolone antibacterials. Journal of antimicrobial chemotherapy, 33(4), 685-706. [Link]

  • G. K., Andriole, V. T. (1989). Structure--activity relationship of quinolones. Clinical investigations in medicine. Medecine clinique et experimentale, 12(1), 7-9. [Link]

  • Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Plasmid- and chromosome-mediated quinolone resistance. Essays in Biochemistry, 56, 71-92. [Link]

  • Peterson, L. R. (2001). Quinolone Molecular Structure-Activity Relationships: What We Have Learned about Improving Antimicrobial Activity. ResearchGate. [Link]

  • Al-Tawfiq, J. A., & Momattin, H. (2021). Biological Effects of Quinolones: A Family of Broad-Spectrum Antimicrobial Agents. Molecules, 26(23), 7153. [Link]

  • Wikipedia. (2023). Quinolone antibiotic. Wikipedia. [Link]

  • O'Donnell, J. A., & Gelone, S. P. (2000). New Classification and Update on the Quinolone Antibiotics. American Family Physician, 61(9), 2741-2748. [Link]

  • ResearchGate. (n.d.). Minimum Inhibition Concentration (MIC) of different fluoroquinolones and observed mutations in 5 representative strains. ResearchGate. [Link]

  • Ferreira, M., et al. (2023). The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown. Antibiotics, 12(7), 1146. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. Journal of Pharmaceutical Analysis, 6(2), 79-84. [Link]

  • Ball, P. (2000). Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 31(1), 2-12. [Link]

  • Blondeau, J. M. (2004). Maintaining Fluoroquinolone Class Efficacy: Review of Influencing Factors. Journal of Chemotherapy, 16(Suppl 2), 11-24. [Link]

  • Karchmer, A. W. (2002). Quinolones: A Comprehensive Review. American Family Physician, 65(3), 455-464. [Link]

  • CLSI. (2012). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Clinical and Laboratory Standards Institute. [Link]

  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH. [Link]

  • Valero, J. G., et al. (2016). Minimum inhibitory concentrations and resistance for selected antimicrobial agents (including imipenem, linezolid and tigecycline) of bacteria obtained from eye infections. Archivos de la Sociedad Espanola de Oftalmologia (English Edition), 91(11), 519-525. [Link]

  • Bisht, R., et al. (2021). Quinolone antibiotics. Future Journal of Pharmaceutical Sciences, 7(1), 1-15. [Link]

  • ResearchGate. (n.d.). Distributions of MIC values for fluoroquinolones. ResearchGate. [Link]

  • American Association for Clinical Chemistry. (2017). Antimicrobial Susceptibility Testing. AACC. [Link]

  • Tayfour, M., Yuce, A., & Yulug, N. (2000). Comparison of minimum inhibitory concentration values for fluoroquinolones against Escherichia coli causing urinary tract infect. Saudi medical journal, 21(11), 1047-1050. [Link]

  • U.S. Food and Drug Administration. (2025). Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Justo, J. A., et al. (2020). Impact of Reappraisal of Fluoroquinolone Minimum Inhibitory Concentration Susceptibility Breakpoints in Gram-Negative Bloodstream Isolates. Antibiotics, 9(7), 405. [Link]

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A Senior Application Scientist's Guide to the Analytical Confirmation of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unequivocal confirmation of a molecule's identity is the bedrock of reliable and reproducible results. This guide provides an in-depth technical comparison and a validated workflow for the analytical confirmation of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid , a fluorinated quinolone derivative of significant interest in medicinal chemistry. We will explore its key analytical signatures and compare them with those of relevant structural analogs, offering a comprehensive framework for its unambiguous identification.

Introduction: The Significance of Fluorinated Quinolones

Quinolone-3-carboxylic acids are a privileged scaffold in drug discovery, most notably recognized for their potent antibacterial activity.[1] The introduction of fluorine atoms into the quinoline ring system can dramatically enhance a molecule's biological activity, metabolic stability, and pharmacokinetic profile. Specifically, the presence of two fluorine atoms at the 6 and 8 positions, as in our target compound, is a structural motif found in several potent biologically active molecules.[2] This structural feature makes this compound a valuable building block for the synthesis of novel therapeutic agents. Given its potential, the ability to definitively confirm its structure is of paramount importance.

This guide will provide the necessary tools to:

  • Understand the key physicochemical and spectroscopic properties of this compound.

  • Compare its analytical data with that of non-fluorinated and mono-fluorinated analogs.

  • Implement a robust, step-by-step protocol for its synthesis and analytical confirmation.

Physicochemical Properties and Structural Comparison

A foundational step in compound identification is the determination of its basic physicochemical properties. These values provide the initial layer of confirmation and are crucial for subsequent analytical method development.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound this compoundC₁₀H₅F₂NO₃225.15228728-19-6
4-Hydroxyquinoline-3-carboxylic acid4-Hydroxyquinoline-3-carboxylic acidC₁₀H₇NO₃189.1734785-11-0[3]
6-Fluoro-4-hydroxyquinoline-3-carboxylic acid6-Fluoro-4-hydroxyquinoline-3-carboxylic acidC₁₀H₆FNO₃207.16343-10-2
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid7-Fluoro-4-hydroxyquinoline-3-carboxylic acidC₁₀H₆FNO₃207.1663463-20-7[4]

The introduction of fluorine atoms has a predictable effect on the molecular weight, a parameter easily verifiable by mass spectrometry. The comparison with the non-fluorinated parent compound and the mono-fluorinated analogs provides a clear trend that can be used for initial characterization.

Spectroscopic Characterization: A Comparative Analysis

While physicochemical properties are a good starting point, definitive structural elucidation relies on spectroscopic techniques. The following sections detail the expected spectroscopic signatures for this compound, with a comparative analysis against its analogs.

It is important to note that while extensive searches have been conducted, publicly available, experimentally-derived spectra for this compound are limited. The data presented below is a combination of predicted values based on established principles of spectroscopy and data from closely related, structurally verified analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling constants of ¹H and ¹³C nuclei provide a detailed map of the molecular structure.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The fluorine atoms at positions 6 and 8 will significantly influence the chemical shifts and coupling patterns of the adjacent protons.

ProtonExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H2~8.9s-Singlet due to the absence of adjacent protons.
H5~7.5-7.7tJ(H-F) ≈ J(H-H) ≈ 8-10Triplet due to coupling with H7 and the fluorine at C6.
H7~7.3-7.5dddJ(H-H) ≈ 8-10, J(H-F) ≈ 8-10, J(H-F) ≈ 2-3Doublet of doublet of doublets due to coupling with H5 and the fluorines at C6 and C8.

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum will be characterized by the large C-F coupling constants, a hallmark of fluorinated aromatic compounds.

CarbonExpected Chemical Shift (ppm)Rationale
C=O (Carboxylic Acid)~165-170Typical range for a carboxylic acid carbonyl.
C4 (C-OH)~175-180Influenced by the enol-keto tautomerism.
C6, C8 (C-F)~150-160 (d, ¹JCF ≈ 250 Hz)Large one-bond C-F coupling is a definitive indicator.
Other Aromatic Carbons~110-140Chemical shifts and C-F couplings will be indicative of the substitution pattern.

Comparative Analysis:

  • vs. 4-Hydroxyquinoline-3-carboxylic acid: The absence of C-F couplings and the more complex splitting patterns in the aromatic region of the ¹H NMR spectrum of the non-fluorinated analog will be the most significant difference.

  • vs. Mono-fluorinated analogs: The ¹H and ¹³C NMR spectra of 6-fluoro and 7-fluoro analogs will exhibit simpler splitting patterns in the aromatic region due to the presence of only one fluorine atom. The magnitude and pattern of the C-F couplings will be a key differentiator.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule.

Functional GroupExpected Wavenumber (cm⁻¹)AppearanceRationale
O-H (Carboxylic Acid)3300-2500BroadCharacteristic broad absorption due to hydrogen bonding.[5]
C=O (Carboxylic Acid)1730-1700Strong, SharpTypical carbonyl stretch for a carboxylic acid.[5]
C=O (Quinolinone)1680-1650Strong, SharpCarbonyl stretch of the 4-oxo tautomer.
C-F (Aromatic)1300-1100StrongCharacteristic C-F stretching vibrations.
O-H bend960-900BroadOut-of-plane bend, often broad due to hydrogen bonding.[5]

Comparative Analysis:

The most significant difference in the FTIR spectra of the fluorinated and non-fluorinated analogs will be the presence of the strong C-F stretching bands in the 1300-1100 cm⁻¹ region for the fluorinated compounds.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern.

  • Expected Molecular Ion (M⁺): m/z = 225.15

  • Key Fragmentation Pathways:

    • Loss of H₂O (m/z = 207)

    • Loss of COOH (m/z = 180)

    • Loss of CO (m/z = 197)

Comparative Analysis:

The molecular ion peak will be the most direct point of comparison. The difluorinated compound will have a molecular weight that is 36 units higher than the non-fluorinated analog and 18 units higher than the mono-fluorinated analogs.

Recommended Synthesis and Confirmation Workflow

For researchers aiming to synthesize and validate the identity of this compound, we recommend the well-established Gould-Jacobs reaction.[2][6] This method provides a reliable route to 4-hydroxyquinoline-3-carboxylic acid derivatives from the corresponding anilines.

Diagram: Gould-Jacobs Reaction Workflow

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis cluster_step4 Step 4: Analytical Confirmation Aniline 3,5-Difluoroaniline Intermediate1 Anilinomethylenemalonate Intermediate Aniline->Intermediate1 + Malonate (Heat) Malonate Diethyl ethoxymethylenemalonate Malonate->Intermediate1 Intermediate2 Ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate Intermediate1->Intermediate2 High Temp. (e.g., Diphenyl ether) Final_Product This compound Intermediate2->Final_Product Base Hydrolysis (e.g., NaOH) Analysis NMR, IR, MS, HPLC Final_Product->Analysis

Caption: A streamlined workflow for the synthesis and confirmation of this compound via the Gould-Jacobs reaction.

Experimental Protocol: Gould-Jacobs Synthesis

Materials:

  • 3,5-Difluoroaniline

  • Diethyl ethoxymethylenemalonate

  • Diphenyl ether (or other high-boiling solvent)

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethanol

  • Standard laboratory glassware and equipment

Procedure:

  • Condensation: In a round-bottom flask, combine 3,5-difluoroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 1-2 hours. The reaction can be monitored by TLC to confirm the consumption of the aniline.

  • Cyclization: To the crude anilinomethylenemalonate intermediate, add a high-boiling solvent such as diphenyl ether. Heat the mixture to 240-250 °C for 30-60 minutes. The cyclized product, ethyl 6,8-difluoro-4-hydroxyquinoline-3-carboxylate, will precipitate upon cooling.

  • Purification of the Ester: Filter the cooled reaction mixture and wash the solid precipitate with a suitable solvent (e.g., hexane or toluene) to remove the high-boiling solvent. The crude ester can be further purified by recrystallization from ethanol.

  • Hydrolysis: Suspend the purified ethyl ester in an aqueous solution of sodium hydroxide (e.g., 10% w/v). Heat the mixture to reflux for 2-4 hours, or until the ester is fully dissolved and the reaction is complete (monitored by TLC).

  • Acidification and Isolation: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid until the pH is approximately 2-3. The desired product, this compound, will precipitate out of solution.

  • Final Purification: Filter the solid product, wash thoroughly with cold water, and dry under vacuum. The final product can be recrystallized from a suitable solvent system (e.g., ethanol/water) to obtain a high-purity sample for analytical confirmation.

Analytical Confirmation Workflow

Diagram: Analytical Confirmation Workflow

Analytical_Confirmation Start Synthesized Product HPLC HPLC Purity Check (>95%) Start->HPLC MS Mass Spectrometry (Confirm MW) HPLC->MS If pure FTIR FTIR Spectroscopy (Confirm Functional Groups) MS->FTIR NMR 1H and 13C NMR (Definitive Structure Elucidation) FTIR->NMR Final Confirmed Identity NMR->Final

Caption: A sequential workflow for the comprehensive analytical confirmation of the synthesized product.

Applications and Future Directions

Quinolone-3-carboxylic acids, particularly their fluorinated derivatives, have a broad range of biological activities, including antibacterial, anticancer, and antiviral properties.[2] The 6,8-difluoro substitution pattern is of particular interest as it has been shown to be a potent modulator of eukaryotic topoisomerase II, suggesting potential applications in oncology.[2] Researchers working with this compound are likely exploring its potential as a key intermediate in the synthesis of novel therapeutic agents targeting these pathways.

Conclusion

The definitive identification of this compound is achievable through a systematic approach that combines robust synthesis with a multi-technique analytical workflow. By comparing its physicochemical and spectroscopic properties with those of its non-fluorinated and mono-fluorinated analogs, researchers can have a high degree of confidence in the identity and purity of their compound. The protocols and comparative data presented in this guide provide a comprehensive framework for achieving this critical step in the drug discovery and development process.

References

  • Nonclassical Biological Activities of Quinolone Derivatives. (2011). [Source details not fully available in search results]
  • Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. [Source details not fully available in search results]
  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid. PubChem. [Link]

  • Gould–Jacobs reaction. Wikipedia. [Link]

  • Application of Quinolone-3-Carboxylic Acids in Drug Discovery: Application Notes and Protocols. Benchchem. [URL not available in search results]
  • Gould-Jacobs Reaction. Organic Syntheses. [URL not available in search results]
  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]

  • The Role of Fluorine in Quinoline Derivatives: Enhancing Chemical Properties. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. ResearchGate. [Link]

  • 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. [Link]

  • Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. [Link]

  • Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. PubMed Central. [Link]

  • Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer. ACS Omega. [Link]

  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. [Link]

  • Highly Efficient Synthesis of Novel Fluorine Bearing Quinoline-4-carboxylic Acid and the Related Compounds as Amylolytic Agents. Scirp.org. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our focus is often on synthesis and discovery. However, the responsible management of chemical waste is a paramount aspect of our work, ensuring the safety of our colleagues, the community, and the environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, a compound that requires special consideration due to its chemical properties as a fluorinated organic acid. The procedures outlined here are designed to be a self-validating system, grounded in regulatory standards and best practices for laboratory safety.

Hazard Profile & Risk Assessment: Understanding the Compound

Before handling any waste, a thorough understanding of the chemical's hazards is essential. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its likely hazard profile from structurally similar compounds and its functional groups. It is a quinoline derivative, a carboxylic acid, and a polyfluorinated organic compound.

Based on data from related structures like 4-Hydroxyquinoline-3-carboxylic acid and 2,6-Difluoro-4-hydroxybenzoic acid, we must assume this compound presents multiple hazards.[1] The carboxylic acid group suggests corrosive properties, while the aromatic quinoline structure and fluorine atoms necessitate careful handling to avoid irritation and potential toxicity.[2][3]

The carbon-fluorine bond is exceptionally strong, which makes many fluorinated organic compounds highly resistant to natural degradation. This persistence, a characteristic of so-called "forever chemicals," means that improper disposal can lead to long-term environmental contamination.[4] Therefore, this compound must never be disposed of via standard drains or regular trash.[5][6]

Table 1: Anticipated Hazard Profile

Hazard Class GHS Classification Rationale and Precaution
Skin Corrosion/Irritation Category 2 (H315) Causes skin irritation. Prolonged contact should be avoided.[1]
Serious Eye Damage/Irritation Category 2 (H319) Causes serious eye irritation. Direct contact can result in injury.[1][7]
Acute Toxicity (Oral) Category 4 (H302) Harmful if swallowed. Ingestion must be prevented.[8]

| Environmental Hazard | Not Classified (Assume Hazardous) | Due to its fluorinated nature, it is considered persistent and requires disposal as hazardous waste to prevent environmental release.[9][10] |

Immediate Safety Protocols & Personal Protective Equipment (PPE)

Adherence to strict safety protocols is non-negotiable. The Occupational Safety and Health Administration (OSHA) mandates a safe working environment, which includes the use of appropriate PPE and engineering controls.[3]

  • Engineering Controls : Always handle this compound and its waste in a well-ventilated area, preferably within a certified chemical fume hood.[1][7]

  • Personal Protective Equipment (PPE) : A standard PPE ensemble is required to prevent exposure.[11]

    • Eye Protection : Wear chemical safety goggles or a face shield that conforms to OSHA regulations under 29 CFR 1910.133.

    • Hand Protection : Use chemically resistant gloves (e.g., nitrile). Inspect gloves for tears or holes before each use and change them immediately if contamination occurs.

    • Body Protection : Wear a flame-resistant lab coat, long pants, and closed-toe shoes to protect the skin.

Step-by-Step Disposal Workflow

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which regulates hazardous waste from its point of generation to its final disposal.[2][5] The following workflow ensures compliance and safety.

Step 1: Waste Characterization & Segregation

  • Characterization : Treat all this compound, including pure unused chemical, reaction byproducts, and contaminated materials (e.g., weigh boats, gloves, silica gel), as hazardous waste.[12]

  • Segregation : Proper segregation is critical to prevent dangerous chemical reactions.[13]

    • DO collect this acidic waste in a dedicated "Fluorinated Organic Acid" waste container.

    • DO NOT mix with bases, strong oxidizing agents, or cyanides, as this can cause violent reactions or the release of toxic gases.[2]

    • Keep solid and liquid waste streams separate.[13]

Step 2: Container Selection & Labeling

  • Container Choice : Use a chemically compatible container. A high-density polyethylene (HDPE) or glass container is appropriate for acidic waste.[2] Ensure the container is in good condition, free of cracks, and has a secure, leak-proof screw-top cap.[5]

  • Labeling : Proper labeling is a regulatory requirement and a critical safety communication tool.[2] Affix your institution's hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound Waste." List any other chemical constituents and their approximate percentages.

    • The specific hazard characteristics (e.g., "Corrosive," "Toxic").

    • The accumulation start date (the date the first waste was added).

    • Your name, principal investigator, and laboratory location.

Step 3: Waste Accumulation

  • Location : Store the waste container in a designated "Satellite Accumulation Area" (SAA) within your laboratory.[2] This area must be at or near the point of generation and under the control of the lab personnel.

  • Procedure :

    • Keep the waste container closed at all times, except when adding waste.[2]

    • Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray to catch any potential leaks.[13]

    • Do not overfill the container; leave at least 10% of headspace to allow for expansion.[13]

Step 4: Requesting Disposal

  • Once the container is full or you are discontinuing the project, contact your institution's Environmental Health and Safety (EH&S) department to schedule a waste pickup.[2]

  • EH&S personnel are trained to handle, transport, and arrange for the final disposal of the waste with a licensed hazardous waste management company.[1]

Disposal Workflow Diagram

G cluster_lab Laboratory Responsibility cluster_ehs Institutional & Vendor Responsibility A Step 1: Waste Generation (At the Bench) B Step 2: Segregation (Acidic, Fluorinated Waste Stream) A->B C Step 3: Containerization & Labeling (Proper Container, Hazardous Waste Tag) B->C D Step 4: Accumulation (In Satellite Accumulation Area) C->D E Step 5: EH&S Pickup Request D->E Hand-off F Transport to Central Accumulation Facility E->F G Licensed Waste Disposal Vendor F->G H Final Disposal Method (e.g., High-Temperature Incineration) G->H caption Disposal Workflow from Lab Bench to Final Destruction.

Caption: Disposal Workflow from Lab Bench to Final Destruction.

Decontamination & Spill Management

Accidents can happen, and preparation is key. Any materials used to clean up a spill of this compound must also be treated as hazardous waste.[12]

  • Decontamination of Glassware : Triple-rinse contaminated lab equipment. The first two rinses should be with a suitable solvent (e.g., ethanol or acetone), and this rinseate must be collected as hazardous waste. The final rinse can be with water.

  • Small Spill Cleanup Protocol :

    • Alert personnel in the immediate area.

    • Ensure you are wearing appropriate PPE (goggles, lab coat, double gloves).

    • Cover the spill with an acid-neutralizing agent or a chemical absorbent like vermiculite.

    • Carefully sweep the absorbed material into a designated container. Do not create dust.[1]

    • Wipe the area with a damp cloth, and place the cloth in the waste container.

    • Label the container as "Spill Debris: this compound" and dispose of it through EH&S.

The Final Step: Understanding High-Temperature Incineration

The "why" behind this rigorous process lies in the chemical's stability. After your EH&S department collects the waste, it is consolidated and sent to a specialized hazardous waste disposal facility. For persistent fluorinated compounds, the preferred disposal method is high-temperature incineration.[9] This process uses extremely high temperatures (often >1,000°C) to break the strong carbon-fluorine bonds, mineralizing the compound into less harmful inorganic substances like carbon dioxide, water, and hydrogen fluoride, which are then treated in the incinerator's exhaust system.[14] Landfilling in a designated hazardous waste landfill is another possibility, but this serves to contain the chemical rather than destroy it.

By following these procedures, you contribute to a cycle of responsible chemical management, ensuring that the byproducts of scientific advancement do not pose a risk to our health or the environment.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • University of Pennsylvania EHRS. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • Vanderbilt University. (2024, January). Guide to Managing Laboratory Chemical Waste.
  • CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
  • BenchChem. (2025). Safety and handling of fluorinated organic compounds.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
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  • Occupational Safety and Health Administration. (1993, April 8). Acetic and Formic Acids in Workplace Atmospheres.
  • TCI Chemicals. (2025, August 27). SAFETY DATA SHEET for 2,6-Difluoro-4-hydroxybenzoic Acid.
  • Eurofins USA. (2025, October 13). Finding an End to Forever Chemicals.
  • Thermo Fisher Scientific. (2010, September 6). SAFETY DATA SHEET for 8-Hydroxyquinoline.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET for 4-Hydroxyquinoline-3-carboxylic acid.
  • Occupational Safety and Health Administration. (n.d.). Acid and Caustic Solutions.
  • Cayman Chemical. (2023, January 17). Safety Data Sheet.
  • Fisher Scientific. (2025, December 20). SAFETY DATA SHEET for 1H-Indole-2-carboxylic acid.
  • Fisher Scientific. (2025, December 18). SAFETY DATA SHEET for 4,8-Dihydroxyquinoline-2-carboxylic acid.
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Safeguarding Your Research: A Comprehensive Guide to Handling 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

For the pioneering researchers, scientists, and drug development professionals dedicated to advancing therapeutic frontiers, the safe and effective handling of novel chemical entities is paramount. This guide provides essential, in-depth procedural information for the safe handling of 6,8-Difluoro-4-hydroxyquinoline-3-carboxylic acid, a compound of interest in medicinal chemistry and drug discovery. As a structural analog of fluoroquinolone antibiotics, this compound necessitates rigorous adherence to safety protocols to mitigate potential health risks and ensure a secure laboratory environment.[1][2] This document is designed to be your trusted resource, offering clarity and actionable guidance beyond the product itself.

Hazard Identification and Risk Assessment: Understanding the Compound

Given its chemical structure, this compound is anticipated to share hazard characteristics with other quinoline carboxylic acids and fluoroquinolones. These compounds are known to be potential skin, eye, and respiratory irritants.[4][7][8] Some quinoline derivatives are also reported to be toxic if inhaled, swallowed, or absorbed through the skin.[6][9] Therefore, a comprehensive risk assessment is the foundational step before any handling of this compound.

Anticipated Hazards:

  • Skin Irritation: May cause skin irritation upon contact.[10][11]

  • Eye Irritation: Likely to cause serious eye irritation.[7][10]

  • Respiratory Irritation: Inhalation of dust particles may cause respiratory tract irritation.[4][7][8]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[9][10][12]

Due to these potential hazards, all work with this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE.

Protection Type Specific Equipment Standard Rationale
Eye and Face Safety glasses with side shields or chemical splash goggles. A face shield should be worn over goggles during procedures with a high splash risk.[3][4]OSHA 29 CFR 1910.133 or EN 166Protects eyes from accidental splashes of solutions or contact with airborne powder.[4]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).[3]EN 374Provides a critical barrier against skin contact. Gloves should be inspected for any signs of degradation or punctures before use.[4]
Body A laboratory coat is mandatory. A chemical-resistant apron is recommended when handling larger quantities.[4]---Protects skin and personal clothing from contamination.[4]
Respiratory An N95 (or higher) particulate respirator is necessary when handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions that may generate vapors, an air-purifying respirator with organic vapor cartridges may be required.[4]NIOSH/MSHA or EN 149Minimizes the risk of respiratory tract irritation from airborne particles or vapors.[4][13]

Operational Workflow: A Step-by-Step Guide to Safe Handling

The following diagram and procedural steps outline a self-validating workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood Safety First prep_materials Gather All Necessary Materials prep_hood->prep_materials handle_weigh Weigh Solid Compound prep_materials->handle_weigh Proceed to Handling handle_dissolve Dissolve in Solvent handle_weigh->handle_dissolve handle_reaction Perform Reaction/Procedure handle_dissolve->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon Procedure Complete cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_doff Doff PPE Correctly cleanup_waste->cleanup_doff cleanup_wash Wash Hands Thoroughly cleanup_doff->cleanup_wash

Caption: A step-by-step workflow for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Don PPE: Before entering the designated handling area, put on a laboratory coat, chemical-resistant gloves, and chemical splash goggles.[4] If handling the solid, a particulate respirator is required.

    • Work Area Preparation: Ensure all work is conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4] Confirm the fume hood is functioning correctly before starting.[14]

    • Gather Materials: Assemble all necessary equipment and reagents before introducing the compound to the work area.

  • Handling:

    • Weighing: When weighing the solid compound, do so within the fume hood to contain any dust. Use appropriate weighing tools (e.g., weigh boats) that can be disposed of as contaminated waste.

    • Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.[4] If the solvent is volatile, an air-purifying respirator with organic vapor cartridges may be necessary.[4]

    • Experimental Procedures: Maintain a safe distance from reactions and use appropriate shielding.[14] Avoid direct contact with the substance at all times.

  • Cleanup and Disposal:

    • Decontamination: All glassware and surfaces that have come into contact with the compound should be decontaminated with an appropriate solvent and then washed thoroughly.[4]

    • Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats, paper towels) and liquid waste containing this compound must be disposed of in a clearly labeled hazardous waste container.[3][4] Do not dispose of this compound in the regular trash or down the drain.[3]

    • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination.

    • Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the compound.[14][15]

Emergency Procedures: Spill and Exposure Management

Spill Cleanup:

  • Evacuate and Alert: In the event of a spill, evacuate the immediate area and alert nearby personnel.

  • Assess the Spill: For minor spills, trained personnel with appropriate PPE can proceed with cleanup. For major spills, evacuate the laboratory and contact the institutional safety office.

  • Containment: For liquid spills, use an inert absorbent material to contain the spill.[15] For solid spills, carefully sweep or vacuum the material into a suitable container for disposal, avoiding dust generation.[13]

  • Decontamination: Decontaminate the spill area thoroughly.

  • Waste Disposal: All cleanup materials must be disposed of as hazardous waste.[15]

First Aid Measures:

  • Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[10][11] Seek immediate medical attention.

  • Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes.[10] Remove contaminated clothing.[12] If skin irritation persists, seek medical advice.[10]

  • Inhalation: Move the person to fresh air.[10] If breathing is difficult, give oxygen.[8] Seek medical attention if symptoms persist.

  • Ingestion: Rinse mouth with water.[8] Do NOT induce vomiting.[10] Seek immediate medical attention.

Disposal Plan: Ensuring Environmental and Personnel Safety

The responsible disposal of this compound and its associated waste is crucial.

Waste Segregation and Labeling:

  • Identify: All waste streams containing the compound must be identified as hazardous waste.[3]

  • Segregate: Keep waste containing this compound separate from other waste streams to prevent dangerous reactions.[3]

  • Label: The hazardous waste container must be clearly labeled with the chemical name and associated hazards.

Disposal Procedure:

  • Solid Waste: Place all contaminated solid materials (gloves, weigh paper, etc.) directly into a labeled hazardous waste container.[3]

  • Liquid Waste: Collect all solutions containing the compound in a designated liquid hazardous waste container.[3]

  • Container Management: Ensure the waste container has a secure, tight-fitting lid.[3]

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's approved hazardous waste program. Adhere to all local, regional, and national regulations for hazardous waste disposal.[6][15]

By adhering to these comprehensive safety and handling guidelines, you can confidently work with this compound while prioritizing the safety of yourself, your colleagues, and the environment.

References

  • Benchchem. Safeguarding Research: A Comprehensive Guide to the Proper Disposal of 4-Methyl-2-(1-piperidinyl)-quinoline-d10.
  • Benchchem. Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid.
  • BIOSYNCE. How to dispose of quinoline safely?
  • Thermo Fisher Scientific. SAFETY DATA SHEET: 2-Hydroxyquinoline-3-carboxylic acid.
  • National Center for Biotechnology Information. Quinoline-5-carboxylic acid. PubChem Compound Summary for CID 232489.
  • Loba Chemie. QUINOLINE FOR SYNTHESIS - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET: Quinoline-3-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET: 8-Hydroxyquinoline.
  • Apollo Scientific. 8-Fluoro-4-hydroxyquinoline-3-carboxylic acid - Safety Data Sheet.
  • ChemicalBook. 3-Quinolinecarboxylic acid - Safety Data Sheet.
  • Chemos GmbH & Co. KG. Safety Data Sheet: quinoline.
  • Carl ROTH. Safety Data Sheet: Quinoline yellow (C.I. 47005).
  • Sigma-Aldrich. SAFETY DATA SHEET: 4-Hydroxyquinoline-3-carboxylic acid.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 6,8-DIFLUORO-4-HYDROXYQUINOLINE.
  • Cayman Chemical. Safety Data Sheet: 5-fluoro PB-22 6-hydroxyisoquinoline isomer.
  • TCI Chemicals. SAFETY DATA SHEET: 2,6-Difluoro-4-hydroxybenzoic Acid.
  • Santa Cruz Biotechnology. This compound ethyl ester.
  • Echemi. 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID Safety Data Sheets.
  • University of California, Riverside. RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • National Center for Biotechnology Information. Quinoline. PubChem Compound Summary for CID 7047.
  • United States Department of Agriculture. Confirmation of Fluoroquinolone Antibiotics by HPLC Ion Trap Mass Spectrometry.
  • Llop, C., et al. (2019). Safety of fluoroquinolones. Clinical Microbiology and Infection, 25(11), 1334-1342.
  • G. Salgado-Moran, et al. (2023). Novel Fluoroquinolones with Possible Antibacterial Activity in Gram-Negative Resistant Pathogens: In Silico Drug Discovery. International Journal of Molecular Sciences, 24(19), 14937.
  • U.S. Food and Drug Administration. (2018). Fluoroquinolone - FDA Drug Safety Communication.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.